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Oleic acid-d9

Cat. No.: B13708058
M. Wt: 291.5 g/mol
InChI Key: ZQPPMHVWECSIRJ-MAWLMIAVSA-N
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Description

Oleic acid-d9 is a useful research compound. Its molecular formula is C18H34O2 and its molecular weight is 291.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O2 B13708058 Oleic acid-d9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H34O2

Molecular Weight

291.5 g/mol

IUPAC Name

(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1D3,2D2,3D2,4D2

InChI Key

ZQPPMHVWECSIRJ-MAWLMIAVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC/C=C\CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

What is Oleic acid-d9 and its chemical properties?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic acid-d9 is a deuterated form of oleic acid, a ubiquitous monounsaturated omega-9 fatty acid. In the scientific research community, particularly in the fields of lipidomics, metabolomics, and pharmaceutical development, stable isotope-labeled compounds like this compound are indispensable tools. The substitution of nine hydrogen atoms with deuterium provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic studies. This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant protocols for this compound.

Chemical and Physical Properties

This compound, also known as (9Z)-Octadec-9-enoic-15,15,16,16,17,17,18,18,18-d9 acid, is a synthetic derivative of oleic acid where the terminal methyl group and adjacent methylene groups are enriched with deuterium. This isotopic labeling minimally alters the chemical behavior of the molecule in biological systems while providing a distinct mass signature for analytical detection.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₁₈H₂₅D₉O₂[1][2]
Molecular Weight 291.52 g/mol [3][4]
Exact Mass 291.312 g/mol [2]
CAS Number 1809227-37-9[3][4]
Physical State Neat Oil/Liquid[1]
Purity >99% (by TLC)[1]
Storage Temperature -20°C[1][2]

Table 2: Physical Properties of Unlabeled Oleic Acid

PropertyValue
Density 0.895 g/mL
Boiling Point 360 °C (decomposes)
Melting Point 13-14 °C

Spectroscopic Data

The Certificate of Analysis for commercially available this compound confirms that its Proton NMR (¹H-NMR) and Mass Spectrometry (MS) data are consistent with its structure.[1]

  • ¹H-NMR: The ¹H-NMR spectrum of this compound is expected to be similar to that of oleic acid, with the key difference being the absence of signals corresponding to the terminal methyl group (-CH₃) and the adjacent methylene groups that have been deuterated. The characteristic peaks for the olefinic protons (-CH=CH-) around 5.34 ppm and the alpha-methylene protons next to the carboxyl group (-CH₂-COOH) around 2.35 ppm would remain.

  • Mass Spectrometry: In mass spectrometry, this compound will exhibit a molecular ion peak that is 9 mass units higher than that of unlabeled oleic acid. The fragmentation pattern will also be shifted for fragments containing the deuterated portion of the molecule. This predictable mass shift is the basis for its use as an internal standard. A Certificate of Analysis indicates an expected [M-H]⁻ ion at m/z 290.517.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show the characteristic C-D stretching vibrations, which are typically found in the region of 2100-2250 cm⁻¹, a spectral window that is relatively free from interfering signals from other biological molecules.

Experimental Protocols

Use as an Internal Standard in LC-MS/MS for Lipidomics

This compound is frequently used as an internal standard for the quantification of oleic acid and other fatty acids in complex biological matrices such as plasma, serum, and tissue extracts. The addition of a known amount of the deuterated standard at the beginning of the sample preparation process allows for the correction of analyte loss during extraction and variations in instrument response.

A Generic Experimental Workflow is as follows:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Biological Sample (e.g., Plasma) B Spike with this compound Internal Standard A->B C Lipid Extraction (e.g., Folch or MTBE method) B->C D Solvent Evaporation and Reconstitution C->D E Injection onto LC column D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM mode) F->G H Peak Integration for Analyte and Internal Standard G->H I Calculate Peak Area Ratio H->I J Quantification using a Calibration Curve I->J

Figure 1: A generalized workflow for the use of this compound as an internal standard in LC-MS/MS based lipidomics.

Detailed Methodologies:

  • Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL. Store at -20°C.

  • Sample Preparation:

    • To a known volume or weight of the biological sample (e.g., 100 µL of plasma), add a precise amount of the this compound internal standard working solution.

    • Perform lipid extraction using a standard protocol such as the Folch method (chloroform:methanol, 2:1 v/v) or a methyl-tert-butyl ether (MTBE) based method.

    • After extraction, the organic phase is collected, dried under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

  • LC-MS/MS Analysis:

    • Chromatographic separation is typically achieved on a C18 reversed-phase column.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (oleic acid) and the internal standard (this compound) are monitored.

      • For Oleic Acid: The transition would be m/z 281.2 -> [fragment ion]

      • For this compound: The transition would be m/z 290.2 -> [corresponding fragment ion]

  • Quantification:

    • A calibration curve is generated using known concentrations of unlabeled oleic acid spiked with the same fixed amount of this compound.

    • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to create the calibration curve.

    • The concentration of oleic acid in the biological sample is then determined by interpolating the peak area ratio of the sample onto the calibration curve.

Metabolic Tracer Studies

Deuterated fatty acids like this compound can be used to trace the metabolic fate of oleic acid in vivo or in cell culture. By introducing the labeled compound, researchers can follow its incorporation into various lipid species, its catabolism through beta-oxidation, and its potential conversion to other fatty acids.

Illustrative Signaling Pathway: Fatty Acid Metabolism

G OA_d9 This compound (exogenous) Activation Acyl-CoA Synthetase OA_d9->Activation OleoylCoA_d9 Oleoyl-CoA-d9 Activation->OleoylCoA_d9 BetaOx Beta-Oxidation OleoylCoA_d9->BetaOx Esterification Esterification OleoylCoA_d9->Esterification AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA TAG Triacylglycerols-d9 Esterification->TAG PL Phospholipids-d9 Esterification->PL CE Cholesteryl Esters-d9 Esterification->CE

Figure 2: A simplified diagram illustrating the potential metabolic pathways of exogenously supplied this compound.

Experimental Approach for Metabolic Tracing:

  • Administration of this compound:

    • In vivo: Administer this compound to the animal model, for example, through oral gavage or intravenous injection.

    • In vitro: Supplement the cell culture medium with a known concentration of this compound.

  • Time-Course Sampling: Collect biological samples (e.g., blood, tissues, or cells) at various time points after administration.

  • Lipid Extraction and Analysis:

    • Extract lipids from the collected samples.

    • Analyze the lipid extracts using LC-MS/MS to identify and quantify the various lipid species that have incorporated the deuterium label. This allows for the determination of the rate of incorporation and the distribution of the labeled oleic acid into different lipid classes.

  • Metabolic Flux Analysis: By measuring the enrichment of the deuterium label in different downstream metabolites over time, it is possible to calculate the flux through various metabolic pathways.

Synthesis of this compound

While detailed, step-by-step synthesis protocols for commercially available this compound are proprietary, the general approach for producing deuterated fatty acids often involves catalytic H-D exchange reactions. A common method is the use of a metal catalyst, such as platinum on carbon (Pt/C), in the presence of a deuterium source like heavy water (D₂O) under elevated temperature and pressure. This process facilitates the exchange of hydrogen atoms on the fatty acid chain with deuterium atoms. The specific positioning of the deuterium atoms in this compound at the terminal end of the acyl chain suggests a more targeted synthetic strategy, potentially involving the use of deuterated building blocks in a multi-step organic synthesis.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined chemical and physical properties, coupled with its distinct mass spectrometric signature, make it an excellent internal standard for accurate quantification of fatty acids. Furthermore, its utility as a metabolic tracer provides a means to investigate the dynamic processes of lipid metabolism in health and disease. The experimental workflows and conceptual diagrams provided in this guide offer a solid foundation for the effective application of this compound in a research setting.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Oleic Acid-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of oleic acid-d9, a deuterated variant of oleic acid, and the analytical methodologies employed to determine its isotopic purity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, metabolism studies, and analytical chemistry who utilize isotopically labeled compounds.

Introduction

Oleic acid, a monounsaturated omega-9 fatty acid, plays a crucial role in various biological processes. Its deuterated analogue, this compound, serves as an invaluable tool in metabolic research, acting as a tracer to elucidate the pathways of fatty acid metabolism and absorption without the complications of radioactivity. The stability and unique mass of the deuterium label allow for precise tracking and quantification in complex biological matrices. The utility of this compound is, however, critically dependent on its isotopic purity. This guide details a robust synthetic route to highly deuterated oleic acid and the rigorous analytical techniques used to verify its isotopic enrichment.

Synthesis of this compound

A common and effective method for the synthesis of highly deuterated oleic acid involves a two-stage process: the deuteration of saturated precursors followed by the introduction of the characteristic double bond. A particularly successful approach yields [D32]oleic acid with high isotopic purity[1][2].

Stage 1: Hydrothermal Deuteration of Precursors

The synthesis commences with the complete deuteration of two precursor molecules: azelaic acid and nonanoic acid. This is achieved through a metal-catalyzed hydrothermal H/D exchange reaction.

Experimental Protocol: Hydrothermal Deuteration

  • Reaction Setup: In a high-pressure Parr reactor, combine the fatty acid precursor (azelaic acid or nonanoic acid), 10% Platinum on Carbon (Pt/C) catalyst, and a 40% solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O)[3][4].

  • Reaction Conditions: The mixture is stirred under hydrothermal conditions at a temperature of 220°C for 72 hours[3][4]. The high temperature and pressure facilitate the exchange of hydrogen atoms with deuterium from the D₂O solvent.

  • Work-up and Purification: After the reaction, the mixture is cooled, and the deuterated fatty acid is extracted and purified. This process is repeated to achieve a high degree of deuteration, often exceeding 98%[1][2][5].

Stage 2: Introduction of the Double Bond via Wittig Reaction

With the deuterated precursors in hand, the next step is to construct the oleic acid backbone and introduce the cis-double bond at the Δ9 position. This is typically accomplished using a Wittig reaction, a versatile and widely used method for alkene synthesis[6].

Experimental Protocol: Wittig Reaction for this compound Synthesis

  • Ylide Preparation: A phosphonium ylide is prepared from a deuterated alkyl halide (derived from one of the deuterated precursors).

  • Reaction with Aldehyde: The ylide is then reacted with a deuterated aldehyde (derived from the other deuterated precursor) in an appropriate solvent. The reaction stereoselectively forms the Z (cis) isomer, which is characteristic of natural oleic acid[6].

  • Purification: The final product, deuterated oleic acid, is purified from the reaction mixture using techniques such as column chromatography or crystallization to remove byproducts and unreacted starting materials[3][4][7][8].

Synthesis Workflow

Synthesis_Workflow cluster_deuteration Stage 1: Hydrothermal Deuteration cluster_wittig Stage 2: Wittig Reaction cluster_purification Purification Azelaic Acid Azelaic Acid Deuterated Precursors Deuterated Precursors Azelaic Acid->Deuterated Precursors Pt/C, D2O, NaOD, 220°C Nonanoic Acid Nonanoic Acid Nonanoic Acid->Deuterated Precursors Pt/C, D2O, NaOD, 220°C Wittig Reagents Wittig Reagents Deuterated Precursors->Wittig Reagents Chemical Modification Crude this compound Crude this compound Wittig Reagents->Crude this compound Wittig Reaction Purified this compound Purified this compound Crude this compound->Purified this compound Chromatography/Crystallization

Caption: A schematic overview of the synthesis of this compound.

Isotopic Purity Analysis

The determination of isotopic purity is a critical quality control step. The primary techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the isotopic distribution of a labeled compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used platform for fatty acid analysis.

Experimental Protocol: GC-MS Analysis of this compound

  • Derivatization: To increase volatility for GC analysis, the carboxylic acid group of this compound is derivatized. Common derivatization agents include pentafluorobenzyl (PFB) bromide or reagents to form fatty acid methyl esters (FAMEs)[1][9][10][11].

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a mid-polarity column) to separate the analyte from any impurities[1][12]. The oven temperature is programmed with a gradient to ensure optimal separation[1][12].

  • MS Detection: The mass spectrometer, operating in electron impact (EI) or chemical ionization (CI) mode, detects the eluting analyte. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, the number and location of deuterium atoms can be determined, and the isotopic purity can be calculated[13][14]. High-resolution mass spectrometry (HR-MS) can provide highly accurate mass measurements, further confirming the isotopic composition[15].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²H (deuterium) NMR, provides direct evidence of deuteration and can be used to determine the location of the deuterium labels within the molecule.

Experimental Protocol: ²H NMR Analysis of this compound

  • Sample Preparation: The this compound sample is dissolved in a non-deuterated solvent to avoid overwhelming the signal from the analyte[16].

  • Data Acquisition: A ²H NMR spectrum is acquired. The chemical shifts in the ²H spectrum are equivalent to those in the ¹H spectrum, allowing for the assignment of deuterium signals to specific positions in the molecule[16][17].

  • Data Analysis: The integrals of the deuterium signals are compared to the integrals of any residual proton signals in a corresponding ¹H NMR spectrum to quantify the extent of deuteration at each site[15].

Analytical Workflow

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation This compound Sample This compound Sample Derivatization (for GC-MS) Derivatization (for GC-MS) This compound Sample->Derivatization (for GC-MS) Dissolution (for NMR) Dissolution (for NMR) This compound Sample->Dissolution (for NMR) GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis NMR Analysis NMR Analysis Dissolution (for NMR)->NMR Analysis Mass Spectrum Mass Spectrum GC-MS Analysis->Mass Spectrum NMR Spectrum NMR Spectrum NMR Analysis->NMR Spectrum Isotopic Distribution Isotopic Distribution Mass Spectrum->Isotopic Distribution Isotopic Purity Calculation Isotopic Purity Calculation Isotopic Distribution->Isotopic Purity Calculation Deuteration Sites Deuteration Sites NMR Spectrum->Deuteration Sites Deuteration Sites->Isotopic Purity Calculation

Caption: The workflow for determining the isotopic purity of this compound.

Quantitative Data on Isotopic Purity

The isotopic purity of deuterated oleic acid can vary depending on the synthetic method and purification efficiency. The following table summarizes reported and commercially available isotopic purity levels.

Product/Method Reported Isotopic Purity (%) Analytical Technique Reference
Synthesized [D32]Oleic Acidca. 94Not specified[1][2][18]
Commercially Available this compound>99TLC[19]
Synthesized BEN-d₂94.7LC-ESI-HR-MS and NMR[15]
Synthesized TAM-d₄99.5LC-ESI-HR-MS and NMR[15]
Synthesized OXY-d₅98.8LC-ESI-HR-MS and NMR[15]
Synthesized EPL-d₃99.9LC-ESI-HR-MS and NMR[15]
Synthesized PRO-d₇96.5LC-ESI-HR-MS and NMR[15]

Conclusion

The synthesis of high-purity this compound is a multi-step process that requires careful control of reaction conditions and rigorous purification. The combination of hydrothermal deuteration of precursors and a subsequent Wittig reaction provides an effective route to this valuable research tool. The isotopic purity of the final product must be thoroughly assessed using a combination of mass spectrometry and NMR spectroscopy to ensure the reliability of experimental data in which it is employed. This guide provides the foundational knowledge and experimental frameworks for the synthesis and quality control of this compound for advanced research applications.

References

An In-depth Technical Guide to the Structure and Stability of Deuterated Oleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and stability of deuterated oleic acid, a molecule of increasing interest in pharmaceutical and biomedical research. The strategic replacement of hydrogen with deuterium atoms can significantly alter the physicochemical properties of oleic acid, primarily enhancing its resistance to oxidative degradation. This guide delves into the structural variations of deuterated oleic acid, summarizes key stability data, outlines detailed experimental protocols for its synthesis and analysis, and explores its implications in cellular signaling pathways.

Structure of Deuterated Oleic Acid

Oleic acid is a monounsaturated omega-9 fatty acid with the chemical formula C₁₈H₃₄O₂. Deuterated oleic acid is a form of oleic acid where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The notation for deuterated oleic acid typically indicates the number of deuterium atoms, for example, D₂-oleic acid, D₁₇-oleic acid, D₃₂-oleic acid, and D₃₄-oleic acid.

The position of deuterium substitution is critical to the molecule's properties. Commercially available and synthesized versions of deuterated oleic acid vary in the location and extent of deuteration.

Deuterated Oleic Acid VariantCommon Deuteration PatternChemical Formula
D₂-Oleic Acid Deuterium atoms are typically placed at the C-9 and C-10 positions of the double bond.C₁₈H₃₂D₂O₂
D₁₇-Oleic Acid Deuteration occurs along the acyl chain, often excluding the carboxylic acid proton.C₁₈H₁₇D₁₇O₂
D₃₂-Oleic Acid Extensive deuteration along the acyl chain, with the exception of the two protons on the double bond.C₁₈H₂D₃₂O₂
D₃₄-Oleic Acid Perdeuterated oleic acid, where all hydrogen atoms are replaced by deuterium.C₁₈D₃₄O₂

Table 1: Structural overview of common deuterated oleic acid variants.

Stability of Deuterated Oleic Acid

The primary advantage of deuterating oleic acid, particularly at positions susceptible to hydrogen abstraction, is the enhancement of its stability against oxidation. This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond.

Oxidative Stability

Deuteration significantly slows down the process of lipid peroxidation. While direct comparative quantitative data on the oxidation rates of all deuterated oleic acid variants is limited, studies on deuterated polyunsaturated fatty acids (PUFAs) have demonstrated a substantial reduction in oxidation. For instance, the abstraction of bis-allylic hydrogens is the rate-limiting step in PUFA autoxidation, and replacing these hydrogens with deuterium effectively inhibits this process.

One study on the oxidation of a monolayer of deuterated oleic acid by ozone revealed that cleavage of the double bond still occurs, but the reaction kinetics are influenced by the presence of deuterium. The study reported a surface bimolecular rate constant for the reaction between ozone and deuterated oleic acid of (7.3 ± 0.9) x 10⁻¹¹ cm² molecule⁻¹ s⁻¹.[1][2]

Thermal Stability

Information on the thermal stability of deuterated oleic acid is less abundant. However, studies on non-deuterated oleic acid have shown that it has low thermal stability, primarily due to autoxidation at high temperatures.[3] It is hypothesized that the increased oxidative stability of deuterated oleic acid would translate to improved thermal stability, as oxidation is a key degradation pathway at elevated temperatures. A study on the thermal degradation of oleic acid using thermogravimetric analysis (TGA) identified several volatile decomposition products, including aldehydes, ketones, and acids.[4] Similar studies on deuterated variants would be necessary to quantify the improvement in thermal stability.

Long-Term Storage Stability

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and analysis of deuterated oleic acid.

Synthesis of D₃₂-Oleic Acid

A multi-step synthesis is required to produce highly deuterated oleic acid, as direct deuteration of oleic acid can lead to the reduction of the double bond and isomerization.[7] The following is a summarized protocol for the synthesis of D₃₂-oleic acid.[7][8]

Experimental Workflow for D₃₂-Oleic Acid Synthesis

cluster_precursors Precursor Synthesis cluster_coupling Chain Coupling cluster_final Final Product Formation Azelaic Acid Azelaic Acid D14-Azelaic Acid D14-Azelaic Acid Azelaic Acid->D14-Azelaic Acid Hydrothermal H/D Exchange Nonanoic Acid Nonanoic Acid D17-Nonanoic Acid D17-Nonanoic Acid Nonanoic Acid->D17-Nonanoic Acid Hydrothermal H/D Exchange Intermediate 1 Intermediate 1 D14-Azelaic Acid->Intermediate 1 Functionalization Intermediate 2 Intermediate 2 D17-Nonanoic Acid->Intermediate 2 Functionalization Coupled Product Coupled Product Intermediate 1->Coupled Product Wittig Reaction Intermediate 2->Coupled Product D32-Oleic Acid D32-Oleic Acid Coupled Product->D32-Oleic Acid Hydrolysis & Purification

Caption: Synthesis workflow for D₃₂-Oleic Acid.

  • Deuteration of Precursors:

    • [D₁₄]Azelaic acid and [D₁₇]Nonanoic acid: These precursors are obtained by complete deuteration (>98% D) of their protonated forms using metal-catalyzed hydrothermal H/D exchange reactions.[7][8] A mixture of the fatty acid, a platinum-on-carbon catalyst, and a sodium deuteroxide solution in D₂O is heated in a high-pressure reactor.[9]

  • Wittig Reaction for Chain Coupling:

    • The deuterated precursors are chemically modified to be suitable for a Wittig reaction, which stereospecifically forms the cis-double bond characteristic of oleic acid.[7]

  • Hydrolysis and Purification:

    • The coupled product is then hydrolyzed to yield D₃₂-oleic acid.

    • Purification is typically achieved using column chromatography to obtain the final product with high isotopic purity (ca. 94% D).[7][8]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of fatty acids, including their deuterated analogs.

Experimental Workflow for GC-MS Analysis of Deuterated Oleic Acid

Sample Sample Derivatization Derivatization Sample->Derivatization Esterification (e.g., with PFB-Br) GC Separation GC Separation Derivatization->GC Separation Injection MS Detection MS Detection GC Separation->MS Detection Elution Data Analysis Data Analysis MS Detection->Data Analysis Mass Spectra Acquisition

Caption: GC-MS analysis workflow for deuterated oleic acid.

  • Sample Preparation and Derivatization:

    • Fatty acids are typically converted to more volatile esters, such as pentafluorobenzyl (PFB) esters, prior to GC analysis.[10][11] This is achieved by reacting the fatty acid with PFB bromide in the presence of a base.

  • Gas Chromatography:

    • The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column). The oven temperature is programmed to separate the fatty acid esters based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry:

    • The separated esters are introduced into a mass spectrometer. Electron-capture negative-ion chemical ionization (ECNICI) is often used for PFB esters, providing high sensitivity.[12] The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratios of the deuterated and non-deuterated oleic acid derivatives.

Stability Testing Protocol (Accelerated)

Accelerated stability studies are used to predict the long-term stability of a substance by subjecting it to elevated stress conditions. The following is a general protocol that can be adapted for deuterated oleic acid.

  • Sample Preparation:

    • Prepare samples of deuterated oleic acid and a non-deuterated control. Samples can be stored neat or in a relevant formulation.

  • Storage Conditions:

    • Place samples in controlled environment chambers at elevated temperatures (e.g., 40°C, 54°C, 60°C) and controlled relative humidity (e.g., 75% RH).[1][11]

    • Include samples stored under recommended long-term storage conditions (e.g., -20°C or -80°C) as controls.

  • Time Points:

    • Pull samples at specified time points (e.g., 0, 7, 14, 30, 60, 90 days).

  • Analysis:

    • At each time point, analyze the samples for the concentration of the parent compound and the presence of degradation products using a validated analytical method, such as GC-MS or LC-MS/MS.

    • Assess physical changes, such as color and appearance.

  • Data Analysis:

    • Plot the degradation of the deuterated and non-deuterated oleic acid over time at each condition to determine the degradation kinetics.

Signaling Pathways

Oleic acid is known to be involved in various cellular signaling pathways, often by acting as a ligand for nuclear receptors or as a precursor for other signaling molecules. The increased stability of deuterated oleic acid could potentially modulate these pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

Oleic acid and its metabolites can activate PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism. Specifically, oleic acid has been shown to activate PPARα and PPARδ.[13][14] Activation of PPARs by oleic acid can influence the expression of genes involved in fatty acid oxidation and energy expenditure.

Hypothetical Effect of Deuterated Oleic Acid on PPAR Signaling

cluster_input Input cluster_receptor Receptor Activation cluster_output Cellular Response Deuterated Oleic Acid Deuterated Oleic Acid PPAR PPAR Deuterated Oleic Acid->PPAR Potentially prolonged activation due to increased stability Oleic Acid Oleic Acid Oleic Acid->PPAR Activation Gene Expression Gene Expression PPAR->Gene Expression Transcription of target genes Metabolic Changes Metabolic Changes Gene Expression->Metabolic Changes Altered lipid & glucose metabolism

Caption: Potential impact of deuteration on PPAR signaling.

While direct studies on the interaction of deuterated oleic acid with PPARs are lacking, it is plausible that its increased resistance to metabolic degradation could lead to prolonged or enhanced activation of these receptors compared to its non-deuterated counterpart. This could have significant implications for its use in therapeutic contexts targeting metabolic diseases.

G Protein-Coupled Receptors (GPCRs)

Fatty acids can also act as signaling molecules through GPCRs, such as GPR40 (also known as FFA1). Oleic acid is an agonist for GPR40, and its activation can lead to various downstream effects, including the potentiation of insulin secretion.[13] The stability of deuterated oleic acid could influence its interaction with and signaling through such receptors.

Conclusion

Deuterated oleic acid offers a significant advantage over its non-deuterated form in terms of stability against oxidative degradation. This enhanced stability, rooted in the kinetic isotope effect, makes it a valuable tool for various research applications, including as an internal standard in mass spectrometry, a tracer for metabolic studies, and a potential therapeutic agent for conditions associated with oxidative stress. This guide has provided a foundational understanding of the structure, stability, and analysis of deuterated oleic acid, as well as its potential role in cellular signaling. Further research is warranted to fully elucidate the quantitative differences in stability among various deuterated isomers and to explore the impact of deuteration on its biological activity in greater detail.

References

Oleic acid-d9 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This document provides core technical specifications for the deuterated form of oleic acid, Oleic acid-d9. The information is intended for researchers, scientists, and professionals in drug development who require precise data for experimental design, analysis, and formulation.

Quantitative Data Summary

The key quantitative identifiers and properties of this compound are summarized in the table below. This data is essential for accurate measurement and modeling in research applications.

ParameterValueCitations
CAS Number 1809227-37-9[1]
2687960-84-3[2]
Molecular Weight ~291.52 g/mol [1]
Molecular Formula C₁₈H₂₅D₉O₂[3][4]
Exact Mass 291.3124[2]

Note: Minor variations in molecular weight may be reported due to different calculation methods.[1][3][4]

References

A Technical Guide to the Commercial Sources and Availability of Oleic acid-d9 for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the commercial availability, and applications of Oleic acid-d9, a deuterated analog of oleic acid. Intended for researchers, scientists, and professionals in drug development, this document compiles critical information on commercial suppliers, product specifications, and detailed experimental protocols. Furthermore, it visualizes a key signaling pathway involving oleic acid to provide a functional context for its use in biological research.

Introduction

Oleic acid (18:1 n-9) is the most abundant monounsaturated fatty acid in nature, playing crucial roles in membrane fluidity, cellular signaling, and as a metabolic fuel. Its deuterated counterpart, this compound, serves as an invaluable tool in biomedical research, particularly in mass spectrometry-based applications. The incorporation of deuterium atoms provides a distinct mass shift, enabling its use as an internal standard for the accurate quantification of endogenous oleic acid and for tracing its metabolic fate in complex biological systems. This guide offers a centralized resource for researchers seeking to procure and utilize this compound in their studies.

Commercial Sources and Product Specifications

A variety of chemical and life science suppliers offer this compound and other deuterated variants. The choice of supplier may depend on the required isotopic purity, formulation, and available quantities. Below is a summary of prominent commercial sources and their product specifications.

Table 1: Commercial Suppliers and Specifications for Deuterated Oleic Acid
SupplierProduct NameCAS NumberMolecular FormulaFormula Weight ( g/mol )Isotopic Purity/ EnrichmentFormulationAvailable Pack SizesStorage Temperature
Sigma-Aldrich (Avanti Polar Lipids) This compound1809227-37-9C₁₈H₂₅D₉O₂291.52>99%Neat Oil10 mg, 100 mg-20°C[1][2][3]
Cayman Chemical Oleic Acid-d17223487-44-3C₁₈H₁₇D₁₇O₂299.6≥99% deuterated forms (d1-d17)5 mg/ml in methyl acetate500 µg, 1 mg, 5 mg-20°C[4]
FB Reagents Oleic acid-d17223487-44-3C₁₈H₁₇D₁₇O₂299.798%Solid5 mg - 1 g-20°C under argon[5]
MedChemExpress This compound2687960-84-3C₁₈H₂₅D₉O₂291.52Not specifiedNot specified10 mgNot specified
Sigma-Aldrich Oleic acid-d34350671-54-4C₁₈D₃₄O₂316.6598 atom % DLiquidCustom packaging available-20°C[6][7]

Experimental Protocols

This compound is predominantly used as an internal standard in mass spectrometry-based lipidomics for the quantification of oleic acid and related fatty acids. Below are detailed methodologies for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantification of Total Fatty Acids by GC-MS using Deuterated Internal Standards

This protocol is adapted from the LIPID MAPS standard method for the extraction and quantification of total fatty acids from biological samples such as plasma, cells, or tissues.

Materials:

  • Deuterated internal standard mix (including a known concentration of Oleic acid-d2, which can be substituted with this compound).

  • Methanol

  • 1N Potassium Hydroxide (KOH)

  • Iso-octane

  • 1% Pentafluorobenzyl bromide (PFBBr) in acetonitrile

  • 1% Diisopropylethylamine (DIPEA) in acetonitrile

  • Glass tubes (16x125 mm and 10x75 mm)

  • Vortex mixer

  • Centrifuge

  • SpeedVac

Procedure:

  • Sample Preparation:

    • For plasma: To a 16x125 mm glass tube, add 200 µL of plasma to 300 µL of dPBS.

    • For cells: Use 0.5 x 10^6 cells suspended in 250 µL of PBS.

    • For tissue: The amount should be empirically determined. Homogenize the tissue in methanol.

  • Addition of Internal Standard: Add 100 µL of the deuterated internal standard mix to the sample.

  • Hydrolysis (for Total Fatty Acids):

    • Add 500 µL of 1N KOH to the sample in the methanol fraction.

    • Vortex and incubate for 1 hour at 60°C to hydrolyze esterified fatty acids.

  • Extraction:

    • Acidify the sample with HCl to a final concentration of 25 mM.

    • Add 1 mL of iso-octane, vortex vigorously, and centrifuge at 3000 x g for 1 minute to separate the layers.

    • Transfer the upper iso-octane layer to a clean 10x75 mm glass tube.

    • Repeat the extraction step once more and combine the iso-octane fractions.

  • Derivatization:

    • Dry the pooled iso-octane extract under vacuum using a SpeedVac.

    • Add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile to the dried residue.

    • Incubate at room temperature for 20 minutes.

    • Dry the sample again under vacuum.

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in 50 µL of iso-octane.

    • Inject 1 µL of the sample into the GC-MS system.

    • Quantification is achieved by comparing the peak area of the endogenous oleic acid derivative to the peak area of the this compound derivative.[8][9]

Quantification of Free Fatty Acids by LC-MS using Deuterated Internal Standards

This protocol outlines a general procedure for the analysis of free fatty acids in biological samples using LC-MS with a deuterated internal standard.

Materials:

  • Deuterated internal standard (this compound).

  • Methanol

  • Chloroform

  • Water (LC-MS grade)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • LC-MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation and Extraction (Folch Method):

    • To your sample (e.g., 100 µL of plasma), add a known amount of this compound internal standard.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex thoroughly for 1 minute.

    • Add 400 µL of water to induce phase separation.

    • Vortex again and centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

  • LC-MS Analysis:

    • Inject an appropriate volume of the reconstituted sample onto the LC-MS system.

    • Separate the fatty acids using a gradient elution on a C18 column. A typical gradient might run from 60% to 100% acetonitrile (with 0.1% formic acid) over 15-20 minutes.

    • Detect the analytes using electrospray ionization (ESI) in negative ion mode.

    • Monitor the specific m/z transitions for both endogenous oleic acid and this compound.

    • Quantify the endogenous oleic acid by calculating the ratio of its peak area to that of the this compound internal standard.[3][10]

Signaling Pathway and Experimental Workflow Visualization

To provide a functional context for the application of this compound in research, this section includes a diagram of a key signaling pathway involving oleic acid. Additionally, a generalized experimental workflow for a lipidomics study is presented.

Oleic Acid-GPR40 Signaling Pathway

Oleic acid acts as a ligand for the G protein-coupled receptor 40 (GPR40), which is highly expressed in pancreatic β-cells. Activation of GPR40 by oleic acid initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent insulin secretion.[1][2][4][5][11] This pathway is a critical area of research in the context of type 2 diabetes and metabolic syndrome.

Oleic_Acid_GPR40_Signaling OA Oleic Acid GPR40 GPR40 OA->GPR40 Binds to PLC Phospholipase C (PLC) GPR40->PLC Activates L_channel L-type Ca²⁺ Channel GPR40->L_channel Modulates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Acts on Ca2_cyto Cytosolic Ca²⁺ Increase ER->Ca2_cyto Releases Ca²⁺ Insulin Insulin Secretion Ca2_cyto->Insulin Triggers L_channel->Ca2_cyto Influx Ca2_extra Extracellular Ca²⁺ Ca2_extra->L_channel

Caption: Oleic Acid-GPR40 signaling cascade in pancreatic β-cells.

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates a typical workflow for a targeted lipidomics experiment using a deuterated internal standard like this compound.

Lipidomics_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization for GC-MS Analysis LC-MS or GC-MS Analysis Extraction->Analysis Derivatization->Analysis Data Data Acquisition (Peak Integration) Analysis->Data Quant Quantification (Analyte/IS Ratio) Data->Quant Result Biological Interpretation Quant->Result

Caption: A generalized workflow for quantitative lipidomics.

Conclusion

This compound is a readily available and indispensable tool for researchers in the fields of lipidomics, metabolic research, and drug development. Its use as an internal standard ensures the accuracy and reproducibility of quantitative mass spectrometry-based assays. This guide provides a foundational resource for sourcing this compound and implementing it in established experimental protocols. The visualization of its role in a key signaling pathway further underscores its importance in elucidating the complex functions of fatty acids in health and disease.

References

A Technical Guide to the Physical State and Solubility of Oleic acid-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the physical and chemical properties of Oleic acid-d9 (d9-OA), a deuterated analog of oleic acid. This document is intended for use by researchers, scientists, and professionals in drug development who utilize d9-OA as an internal standard, a tracer in metabolic studies, or for other research applications.

Core Properties of this compound

This compound is a synthetic, stable isotope-labeled version of oleic acid, a monounsaturated omega-9 fatty acid. In d9-OA, nine hydrogen atoms on the terminal methyl group of the acyl chain have been replaced with deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based research, allowing for the differentiation and quantification of oleic acid from endogenous sources.[1][2][3][4]

Physical State

At room temperature, this compound exists as a liquid.[2][3] It is often described as a colorless to light yellow oil.[2] For long-term stability and to prevent degradation, it is recommended to store this compound at -20°C.[3]

Table 1: Physical Properties of this compound and Oleic Acid

PropertyThis compoundOleic Acid
Synonyms (15,15,16,16,17,17,18,18,18-d9)oleic acidcis-9-Octadecenoic acid
Molecular Formula C₁₈H₂₅D₉O₂[3][5]C₁₈H₃₄O₂[6]
Molecular Weight 291.52 g/mol [3][5]282.47 g/mol [6]
Physical Form Liquid[2][3]Liquid[6]
Appearance Colorless to light yellow oil[2]Colorless to yellowish, oily liquid[6]
Melting Point Not specified, but liquid at room temperature13-14 °C[6]
Boiling Point Not specified360 °C (decomposes)[7]
Storage Temperature -20°C[3]-20°C (for high purity standards)
Solubility

The solubility of this compound is a critical consideration for its application in various experimental settings. Due to its nonpolar aliphatic chain, d9-OA is generally soluble in organic solvents and insoluble in water.

Table 2: Solubility of this compound

SolventSolubilityNotes
Ethanol 100 mg/mL[2]May require sonication and warming for complete dissolution.[2]
Dimethylformamide (DMF) Approx. 100 mg/mL (for Oleic Acid)Purge with an inert gas.[8]
Dimethyl sulfoxide (DMSO) Approx. 100 mg/mL (for Oleic Acid)Purge with an inert gas.[8]
Chloroform SolubleA common solvent for lipids.
Water InsolubleForms two layers.
Aqueous Buffers (e.g., PBS, pH 7.2) Approx. 100 µg/mL (for Oleic Acid)Aqueous solutions are not recommended for storage beyond one day.[8]
0.15 M Tris-HCl (pH 8.5) Approx. 1 mg/mL (for Oleic Acid)

Experimental Protocols

General Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., ethanol, DMSO)

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance

  • Microcentrifuge

  • Pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Weigh out a known excess amount of this compound into a clean, dry vial.

    • Add a specific volume of the solvent to the vial.

    • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

    • If necessary, sonicate the mixture in a water bath to aid in dissolving the compound. Gentle warming may also be applied, depending on the solvent's properties.[2]

    • Allow the mixture to equilibrate at a constant temperature for a set period (e.g., 24 hours) to ensure saturation.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vial at high speed to pellet any undissolved this compound.

    • Carefully collect a known volume of the supernatant, ensuring no particulate matter is transferred.

  • Quantification:

    • Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen.

    • Weigh the remaining residue (dissolved this compound).

    • Calculate the solubility in mg/mL or other desired units.

dot

Caption: Workflow for determining the solubility of this compound.

Applications in Research

The primary application of this compound is as an internal standard in mass spectrometry-based lipidomics and metabolic flux analysis. Its deuteration provides a distinct mass shift, allowing for accurate quantification of endogenous oleic acid in complex biological samples.[1]

dot

signaling_pathway cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results biological_sample Biological Sample (e.g., plasma, cells) spike_d9_oa Spike with This compound biological_sample->spike_d9_oa Internal Standard lipid_extraction Lipid Extraction spike_d9_oa->lipid_extraction lc_ms LC-MS/MS Analysis lipid_extraction->lc_ms data_processing Data Processing lc_ms->data_processing Signal Intensity Ratio (Endogenous OA / d9-OA) quantification Quantification of endogenous Oleic Acid data_processing->quantification

Caption: Use of this compound as an internal standard in metabolic studies.

Safety and Handling

This compound should be handled with standard laboratory precautions. It is advisable to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of any aerosols and prevent contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[9][10]

References

An In-depth Technical Guide to the Natural Abundance of Deuterium in Oleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium in oleic acid, a topic of increasing relevance in the fields of metabolomics, drug development, and food authentication. Understanding the site-specific distribution of deuterium offers insights into biosynthetic pathways, enzymatic mechanisms, and the geographical and botanical origin of this ubiquitous fatty acid. This document details the quantitative distribution of deuterium, the experimental protocols for its measurement, and the cellular signaling pathways where oleic acid plays a crucial role.

Quantitative Data: Site-Specific Natural Abundance of Deuterium in Oleic Acid

The natural abundance of deuterium (²H) is not uniformly distributed along the carbon chain of oleic acid. Quantitative ²H Nuclear Magnetic Resonance (NMR) spectroscopy has revealed a non-statistical isotopic distribution. This fractionation primarily results from the kinetic isotope effects of enzymes involved in fatty acid biosynthesis and desaturation.

The table below summarizes the site-specific deuterium-to-hydrogen ratios ((D/H)i) in methyl oleate derived from plant-based oils. A notable characteristic is the significant depletion of deuterium at the vinylic positions (C9 and C10), which is a direct consequence of the Δ⁹-desaturase enzyme action. Conversely, other positions may show relative enrichment.

Carbon PositionChemical Group(D/H)i Ratio (ppm)Observations
C2Methylene (-CH₂)~135
C3Methylene (-CH₂)~120
C4-C7 & C12-C17Methylene (-CH₂)~125.4 - 125.8Alternating pattern observed
C8 & C11Allylic (-CH₂)~120
C9 & C10Vinylic (-CH=CH-)~92.7 - 93.2Significant deuterium depletion due to desaturation[1]
C18Methyl (-CH₃)~140

Note: The (D/H)i values are approximate and can vary based on the botanical source of the oleic acid. The data is compiled from studies on oleic acid from peanut and sunflower oils.[2][3]

Experimental Protocols for Determining Deuterium Abundance

The determination of site-specific deuterium abundance in oleic acid is a multi-step process that requires careful sample preparation and sophisticated analytical techniques. The overall workflow involves the extraction and purification of oleic acid, its derivatization, and finally, analysis by quantitative ²H NMR spectroscopy.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of deuterium distribution in oleic acid.

experimental_workflow cluster_extraction Lipid Extraction & Saponification cluster_derivatization Derivatization cluster_purification Purification cluster_analysis Analysis start Biological Sample (e.g., Peanut Oil) extraction Solvent Extraction of Lipids start->extraction saponification Saponification (Hydrolysis of Triglycerides) extraction->saponification esterification Methylation to form Fatty Acid Methyl Esters (FAMEs) saponification->esterification argentation Argentation Column Chromatography (Separation by Unsaturation) esterification->argentation nmr Quantitative 2H NMR Spectroscopy argentation->nmr data Determination of (D/H)i Ratios nmr->data pkc_pathway OA Oleic Acid PKC_cyto PKC (cytosolic) OA->PKC_cyto activates & promotes translocation PKC_mem PKC (membrane-bound, active) PKC_cyto->PKC_mem MAPK_cascade MAP Kinase Cascade (e.g., ERK) PKC_mem->MAPK_cascade activates Proliferation Cell Proliferation MAPK_cascade->Proliferation leads to pi3k_akt_pathway OA Oleic Acid Receptor Membrane Receptor (e.g., GPCR) OA->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt (inactive) PI3K->Akt phosphorylates pAkt Phospho-Akt (active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream activates Response Cell Growth, Survival, Metabolism Downstream->Response

References

The Role of Deuterated Fatty Acids in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated fatty acids (D-PUFAs) in metabolic research. It delves into their core mechanism of action in mitigating oxidative stress, details their applications in preclinical and clinical studies, and provides comprehensive experimental methodologies for their use. This guide is intended to be a valuable resource for researchers and professionals in the fields of metabolism, drug discovery, and therapeutic development.

Introduction: The Promise of Deuterated Fatty Acids

Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and play a vital role in numerous physiological processes. However, their susceptibility to oxidation by reactive oxygen species (ROS) can initiate a damaging cascade of lipid peroxidation. This process is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndrome.

Deuterated polyunsaturated fatty acids are a novel class of molecules in which hydrogen atoms at the bis-allylic sites, the positions most vulnerable to oxidation, are replaced with deuterium. This isotopic substitution creates a stronger carbon-deuterium bond, significantly slowing down the rate of hydrogen abstraction by ROS. This "kinetic isotope effect" effectively inhibits the initiation and propagation of lipid peroxidation, thereby protecting cellular membranes and mitigating downstream pathological events.[1][2][3][4]

Core Mechanism: The Kinetic Isotope Effect and Inhibition of Lipid Peroxidation

The primary mechanism by which D-PUFAs exert their protective effects is through the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, the abstraction of a deuterium atom from the bis-allylic position of a PUFA by a reactive oxygen species requires more energy and proceeds at a slower rate than the abstraction of a hydrogen atom.[3][4]

This seemingly simple substitution has profound biological consequences. By slowing down the initial step of lipid peroxidation, D-PUFAs effectively terminate the chain reaction that leads to the formation of lipid hydroperoxides and reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are highly cytotoxic and contribute to cellular damage.[5]

Experimental Workflow for Assessing D-PUFA Efficacy

G cluster_0 In Vitro / In Vivo Model cluster_1 Treatment cluster_2 Oxidative Stress Induction (Optional) cluster_3 Sample Collection & Analysis cluster_4 Outcome Assessment Model Cell Culture or Animal Model DPUFA D-PUFA Administration Model->DPUFA Control Control (H-PUFA) Model->Control Oxidant Induction with Oxidant (e.g., paraquat, H2O2) DPUFA->Oxidant Collection Tissue/Plasma Collection Control->Oxidant Oxidant->Collection Lipid_Extraction Lipid Extraction Collection->Lipid_Extraction Biomarker Biomarker Analysis (e.g., Isoprostanes, MDA) Collection->Biomarker GCMS GC-MS Analysis of Fatty Acids Lipid_Extraction->GCMS Data Quantitative Data Analysis GCMS->Data Biomarker->Data Conclusion Conclusion on Protective Effects Data->Conclusion

Caption: General experimental workflow for evaluating the protective effects of D-PUFAs.

Quantitative Data on the Efficacy of Deuterated Fatty Acids

Numerous studies have demonstrated the potent antioxidant effects of D-PUFAs. The following tables summarize key quantitative findings from preclinical and clinical research.

Study ModelD-PUFA TreatmentBiomarkerResultReference
Transgenic APOE3-Leiden.CETP mice1.2% D-PUFA diet for 12 weeksHepatic F2-isoprostanes~80% decrease compared to H-PUFA control[6][7]
Transgenic APOE3-Leiden.CETP mice1.2% D-PUFA diet for 12 weeksPlasma F2-isoprostanes~80% decrease compared to H-PUFA control[6][7]
Transgenic APOE3-Leiden.CETP mice1.2% D-PUFA diet for 12 weeksHepatic Prostaglandin F2α~40% decrease compared to H-PUFA control[6][7]
Transgenic APOE3-Leiden.CETP mice1.2% D-PUFA diet for 12 weeksPlasma Prostaglandin F2α~40% decrease compared to H-PUFA control[6][7]
APP/PS1 Mouse Model of Alzheimer'sD-PUFA enriched diet for 5 monthsBrain F2-isoprostanesSignificant reduction compared to H-PUFA control[8]
APP/PS1 Mouse Model of Alzheimer'sD-PUFA enriched diet for 5 monthsBrain NeuroprostanesSignificant reduction compared to H-PUFA control[8]
C. elegansDeuterated trilinoleninLipid PeroxidesSignificant prevention of accumulation[3][4]
C. elegansDeuterated trilinoleninReactive Oxygen Species (ROS)Significant reduction in accumulation[3][4]

Table 1: Effect of D-PUFAs on Markers of Lipid Peroxidation

Study ModelD-PUFA TreatmentOutcomeResultReference
Transgenic APOE3-Leiden.CETP mice1.2% D-PUFA diet for 12 weeksAtherosclerotic lesion area26% reduction compared to H-PUFA control[6][7]
Transgenic APOE3-Leiden.CETP mice1.2% D-PUFA diet for 12 weeksPlasma total cholesterol~25% reduction compared to H-PUFA control[6][7]
Transgenic APOE*3-Leiden.CETP mice1.2% D-PUFA diet for 12 weeksBody weight gain54% reduction compared to H-PUFA control[6][7]
C. elegansDeuterated trilinoleninLifespanSignificant extension under normal and oxidative stress conditions[3][4]

Table 2: Therapeutic Effects of D-PUFAs in Disease Models

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated fatty acids.

In Vivo Administration of Deuterated Fatty Acids in a Mouse Model

This protocol is adapted from studies investigating the effects of D-PUFAs in mouse models of metabolic and neurodegenerative diseases.[6][7][8]

Objective: To assess the in vivo effects of dietary D-PUFA supplementation on markers of oxidative stress and disease progression.

Materials:

  • Deuterated polyunsaturated fatty acids (e.g., 11,11-D2-Linoleic acid, 11,11,14,14-D4-Linolenic acid)

  • Control (hydrogenated) polyunsaturated fatty acids

  • Standard rodent chow or customized diet formulation

  • Experimental animals (e.g., specific transgenic mouse model)

  • Metabolic cages (optional, for urine and feces collection)

Procedure:

  • Diet Preparation:

    • Incorporate D-PUFAs or control H-PUFAs into the rodent diet at a specified percentage (e.g., 1.2% w/w). Ensure homogenous mixing of the fatty acids into the diet.

    • Prepare a control diet with an equivalent amount of the corresponding non-deuterated (hydrogenated) PUFAs.

  • Animal Acclimatization:

    • Acclimatize the animals to the housing conditions and a standard diet for at least one week before the start of the experiment.

  • Treatment Period:

    • Randomly assign animals to the D-PUFA or control diet groups.

    • Provide the respective diets and water ad libitum for the duration of the study (e.g., 12-18 weeks).

    • Monitor animal health, body weight, and food intake regularly.

  • Sample Collection:

    • At the end of the treatment period, euthanize the animals according to approved ethical protocols.

    • Collect blood samples via cardiac puncture into EDTA-containing tubes. Separate plasma by centrifugation.

    • Perfuse animals with saline to remove blood from tissues.

    • Dissect and collect relevant tissues (e.g., liver, brain, heart).

    • Snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Deuterated Fatty Acids in Biological Samples

This protocol outlines a standard method for the extraction and quantification of fatty acids, including their deuterated counterparts, from biological matrices.[9][10][11][12]

Objective: To determine the incorporation of D-PUFAs into tissue and plasma lipids and to quantify the overall fatty acid profile.

Materials:

  • Internal standards (deuterated fatty acids of a different mass, e.g., D8-arachidonic acid)

  • Methanol, isooctane, hydrochloric acid

  • Derivatization agent (e.g., pentafluorobenzyl bromide)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Lipid Extraction:

    • Homogenize tissue samples in an appropriate buffer.

    • To a known amount of tissue homogenate or plasma, add a known amount of the internal standard mixture.

    • Add methanol and hydrochloric acid to the sample.

    • Perform a liquid-liquid extraction with isooctane. The upper isooctane phase will contain the fatty acids.

  • Derivatization:

    • Evaporate the isooctane extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a solution containing the derivatization agent (e.g., pentafluorobenzyl bromide in acetonitrile). This step converts the fatty acids into their more volatile ester forms for GC analysis.

    • Incubate at room temperature to allow the reaction to complete.

    • Dry the sample again and reconstitute in a small volume of isooctane for injection into the GC-MS.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column for fatty acid methyl ester separation.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the specific ions corresponding to the fatty acids of interest and their deuterated analogs.

  • Data Analysis:

    • Quantify the amount of each fatty acid by comparing its peak area to the peak area of the corresponding internal standard.

    • The incorporation of D-PUFAs can be calculated as the ratio of the deuterated fatty acid to its non-deuterated counterpart.

Signaling Pathways Modulated by Deuterated Fatty Acids

D-PUFAs exert their protective effects by intervening in key signaling pathways related to oxidative stress and cell death.

Lipid Peroxidation Cascade

This pathway illustrates the self-propagating nature of lipid peroxidation, which is inhibited by D-PUFAs at the initial hydrogen abstraction step.

G ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acid (PUFA) ROS->PUFA H abstraction DPUFA Deuterated PUFA (D-PUFA) ROS->DPUFA Slow H abstraction Lipid_Radical Lipid Radical (L.) PUFA->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO.) Lipid_Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Peroxyl_Radical->PUFA H abstraction Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide Propagation Propagation of Chain Reaction Lipid_Hydroperoxide->Propagation Inhibition Inhibition by Kinetic Isotope Effect DPUFA->Inhibition Inhibition->Lipid_Radical G cluster_0 Mitochondrion ETC Electron Transport Chain (ETC) ROS ROS Production ETC->ROS Mito_Membrane Mitochondrial Membrane PUFAs ROS->Mito_Membrane Lipid_Perox Lipid Peroxidation Mito_Membrane->Lipid_Perox Protection Membrane Protection Mito_Dysfunction Mitochondrial Dysfunction Lipid_Perox->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis DPUFA D-PUFA Incorporation DPUFA->Mito_Membrane DPUFA->Protection Protection->Lipid_Perox Inhibits G Iron Iron Overload ROS ROS Production (Fenton Reaction) Iron->ROS PUFA_PL PUFA-containing Phospholipids ROS->PUFA_PL Lipid_Perox Lipid Peroxidation PUFA_PL->Lipid_Perox Ferroptosis Ferroptosis Lipid_Perox->Ferroptosis GPX4 GPX4 GPX4->Lipid_Perox Inhibits DPUFA D-PUFA DPUFA->PUFA_PL Incorporates into DPUFA->Lipid_Perox Inhibits

References

An In-depth Technical Guide to Stable Isotope Labeling with Oleic Acid-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Oleic acid-d9 as a stable isotope tracer for investigating lipid metabolism. It includes detailed experimental protocols, quantitative data analysis, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Stable Isotope Labeling with this compound

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. This compound is a deuterated form of oleic acid, a common monounsaturated fatty acid. By replacing nine hydrogen atoms with their heavier isotope, deuterium, this compound becomes a valuable tool for researchers to track the uptake, transport, and transformation of oleic acid in cells and organisms without the need for radioactive tracers.[1][2] This method offers high sensitivity and specificity, particularly when coupled with mass spectrometry, allowing for the precise quantification of labeled lipids in complex biological samples. The use of stable isotopes like deuterium has become a cornerstone of metabolic research, enabling detailed studies of lipid synthesis, storage, and signaling.

Core Applications in Research

The use of this compound as a metabolic tracer has several key applications in biomedical research:

  • Lipid Metabolism Studies: Tracing the incorporation of this compound into various lipid species such as triglycerides, phospholipids, and cholesterol esters provides insights into the dynamics of lipid synthesis and turnover.[3]

  • Drug Development: Researchers can assess the effects of pharmacological agents on lipid metabolism by monitoring changes in the distribution and abundance of this compound labeled lipids.

  • Disease Research: This technique is employed to investigate dysregulation of lipid metabolism in various diseases, including metabolic syndrome, cardiovascular disease, and cancer.

Quantitative Data Presentation

The following tables summarize the quantitative changes in lipid classes observed in hepatocytes after treatment with oleic acid. This data is representative of the types of quantitative insights that can be gained from stable isotope labeling experiments.

Table 1: Changes in Lipid Classes After Oleic Acid Treatment [3]

Lipid ClassChange After Oleic Acid Treatment
Lysophosphatidylcholine (LPC)Decreased
Phosphatidylglycerol (PG)Decreased
Ceramides (Cer)Decreased
Hexosylceramides (Hex1Cer)Decreased
Dihexosylceramides (Hex2Cer)Decreased
Cholesterol Ester (ChE)Decreased
Coenzyme (Co)Decreased
Diglyceride (DG)Increased
Triglyceride (TG)Increased
Acyl Carnitine (AcCa)Increased

Experimental Protocols

In Vitro: Stable Isotope Labeling of Cultured Cells

This protocol describes the labeling of cultured cells with this compound to trace its incorporation into cellular lipids.

Materials:

  • Cultured cells (e.g., Huh-7 hepatocytes, 3T3-L1 adipocytes)

  • Complete cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • This compound (deuterated oleic acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at a desired density in culture dishes and allow them to adhere and grow for 24 hours.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound complexed to BSA. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.

    • Warm the BSA solution (typically 10% in PBS) to 37°C.

    • Separately, prepare a stock solution of this compound in ethanol.

    • Slowly add the this compound solution to the warm BSA solution while stirring gently.

    • Incubate the mixture at 37°C for 1 hour to allow for complex formation.

    • Sterile-filter the this compound/BSA complex.

    • Supplement the cell culture medium with the this compound/BSA complex to the desired final concentration (e.g., 50-100 µM).

  • Labeling:

    • Remove the growth medium from the cultured cells and wash once with sterile PBS.

    • Add the prepared labeling medium containing this compound to the cells.

    • Incubate the cells for the desired period (e.g., 1, 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting:

    • After the labeling period, remove the labeling medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Centrifuge the cell suspension to pellet the cells.

    • Wash the cell pellet with ice-cold PBS.

    • The cell pellet is now ready for lipid extraction.

In Vivo: Stable Isotope Labeling in a Mouse Model

This protocol outlines the administration of this compound to mice to study lipid metabolism in a whole-organism context.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound, potassium salt

  • Vehicle for administration (e.g., corn oil, 20% TPGS)

  • Gavage needles or syringes for intravenous injection

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

Procedure:

  • Animal Preparation: Acclimate mice to the experimental conditions and fast them for an appropriate period (e.g., 4-6 hours) before tracer administration.

  • Tracer Administration:

    • Prepare a dosing solution of this compound in the chosen vehicle.

    • Administer the this compound solution to the mice via oral gavage or intravenous injection at a specific dose (e.g., 150 mg/kg).

  • Sample Collection:

    • Collect blood samples at various time points after tracer administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via tail vein or retro-orbital bleeding.

    • Collect the blood into EDTA-coated tubes to prevent coagulation.

    • Centrifuge the blood to separate the plasma.

    • At the end of the experiment, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, muscle).

    • Store plasma and tissue samples at -80°C until lipid extraction.

Lipid Extraction and Mass Spectrometry Analysis

This protocol describes the extraction of lipids from cell or tissue samples and their subsequent analysis by mass spectrometry.

Materials:

  • Cell pellets or homogenized tissue samples

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Internal standards (e.g., a deuterated lipid mixture)

  • Centrifuge

  • SpeedVac or nitrogen evaporator

  • LC-MS system (e.g., triple quadrupole or Q-TOF)

Procedure:

  • Lipid Extraction (MTBE Method):

    • To the cell pellet or tissue homogenate, add a mixture of methanol and internal standards.

    • Add MTBE and vortex thoroughly.

    • Add water to induce phase separation and vortex again.

    • Centrifuge to separate the aqueous and organic phases.

    • Carefully collect the upper organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen or using a SpeedVac.

  • Sample Preparation for Mass Spectrometry:

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol).

  • Mass Spectrometry Analysis:

    • Inject the reconstituted lipid extract into the LC-MS system.

    • Separate the different lipid classes using a suitable liquid chromatography method.

    • Detect and quantify the deuterated and non-deuterated lipid species using mass spectrometry. The mass shift corresponding to the number of deuterium atoms in this compound allows for its specific detection.

Mandatory Visualizations

Experimental Workflow for this compound Tracing

experimental_workflow cluster_preparation Preparation cluster_labeling Labeling cluster_sampling Sampling cluster_analysis Analysis prep_tracer Prepare this compound Tracer labeling Incubate with this compound prep_tracer->labeling prep_cells Culture Cells/Prepare Animals prep_cells->labeling sampling Collect Cells/Tissues/Plasma labeling->sampling extraction Lipid Extraction sampling->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_analysis Data Analysis & Interpretation ms_analysis->data_analysis

Caption: A generalized workflow for stable isotope tracing experiments using this compound.

Tracing this compound through the Sphingolipid Biosynthesis Pathway

sphingolipid_pathway cluster_input Exogenous Fatty Acid cluster_activation Activation cluster_synthesis De Novo Sphingolipid Synthesis cluster_complex Complex Sphingolipids oleic_d9 This compound oleoyl_coa_d9 Oleoyl-CoA-d9 oleic_d9->oleoyl_coa_d9 cers CerS oleoyl_coa_d9->cers Acyl-CoA donor serine Serine spt SPT serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt ketosphinganine 3-Ketosphinganine spt->ketosphinganine ksr KSR ketosphinganine->ksr sphinganine Sphinganine ksr->sphinganine sphinganine->cers dihydroceramide_d9 Dihydroceramide-d9 cers->dihydroceramide_d9 degs1 DEGS1 dihydroceramide_d9->degs1 ceramide_d9 Ceramide-d9 degs1->ceramide_d9 sm Sphingomyelin-d9 ceramide_d9->sm SMS gc Glucosylceramide-d9 ceramide_d9->gc GCS

Caption: Incorporation of this compound into the de novo sphingolipid biosynthesis pathway.

References

Methodological & Application

Application Note: Quantification of Oleic Acid in Biological Matrices using Oleic acid-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of oleic acid in biological samples, such as plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Oleic acid-d9, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of oleic acid for various applications, including metabolic studies and clinical research.

Introduction

Oleic acid (C18:1) is one of the most abundant monounsaturated fatty acids in nature and plays a significant role in various physiological and pathological processes. Accurate quantification of oleic acid in biological matrices is crucial for understanding its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for this analysis due to its high selectivity, sensitivity, and throughput.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting analytical variability, thereby improving the accuracy and precision of the quantification.[4][5] This application note provides a detailed protocol for the quantification of oleic acid in plasma/serum using this compound as an internal standard.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma/Serum Sample add_is Add this compound Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Evaporation to Dryness (under Nitrogen) supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection chromatography Chromatographic Separation (C18 Reversed-Phase) lc_injection->chromatography ionization Electrospray Ionization (ESI) Negative Mode chromatography->ionization ms_detection MS/MS Detection (MRM Mode) ionization->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for the quantification of oleic acid.

Materials and Methods

Reagents and Materials
  • Oleic acid standard (≥99% purity)

  • This compound (15,15,16,16,17,17,18,18,18-d9) internal standard (≥99% purity)[6]

  • LC-MS grade acetonitrile, methanol, isopropanol, and water

  • LC-MS grade formic acid and ammonium acetate

  • Human plasma/serum (or other biological matrix)

  • Microcentrifuge tubes

  • Pipettes and tips

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of oleic acid and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of oleic acid by serial dilution of the stock solution with methanol:water (50:50, v/v) to create calibration standards.[7]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation Protocol
  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each sample, calibrator, and quality control sample (except blank).

  • Add 400 µL of cold acetonitrile to precipitate proteins.[8]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (90% acetonitrile, 10% water with 2 mM ammonium acetate).[1]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

  • System: High-performance liquid chromatography (HPLC) system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[2]

  • Mobile Phase: Isocratic elution with 90% acetonitrile, 10% water, and 2 mM ammonium acetate.[1]

  • Flow Rate: 0.21 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 40°C

Mass Spectrometry

  • System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI) in negative mode[1]

  • Interface Temperature: 300°C[1]

  • Desolvation Line Temperature: 250°C[1]

  • Heat Block Temperature: 400°C[1]

  • Nebulizing Gas Flow: 3 L/min (Nitrogen)[1]

  • Drying Gas Flow: 10 L/min (Nitrogen)[1]

  • Collision Gas: Argon[1]

Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Oleic Acid281.2281.250
This compound290.3290.350

Note: Since fatty acids often show poor fragmentation, monitoring the precursor ion in a pseudo-SRM mode can be an effective quantification strategy.[2]

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of oleic acid in biological matrices. The use of this compound as an internal standard effectively compensated for matrix effects and ensured high accuracy and precision.

Linearity and Sensitivity

The method exhibited excellent linearity over the tested concentration range. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be sufficient for the analysis of endogenous oleic acid levels.

ParameterValue
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)~0.1 ng/mL
Limit of Quantification (LOQ)~0.5 ng/mL

Quantitative data is representative and may vary based on the specific instrumentation and matrix.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control samples at three different concentration levels. The results were within the acceptable limits for bioanalytical method validation.

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low< 6.7< 7.0100.5 - 119.4
Medium< 1.5< 2.5100.5 - 119.4
High< 3.0< 4.8105.0 - 118.1

Data adapted from similar fatty acid quantification methods.[9]

Signaling Pathway Visualization

G cluster_pathway Simplified Oleic Acid Metabolism oleic_acid Oleic Acid (C18:1) elongation Elongation oleic_acid->elongation beta_oxidation Beta-oxidation oleic_acid->beta_oxidation eicosatrienoic_acid Eicosatrienoic Acid (C20:1) elongation->eicosatrienoic_acid desaturation Desaturation mead_acid Mead Acid (C20:3) desaturation->mead_acid energy Energy Production (Acetyl-CoA) beta_oxidation->energy eicosatrienoic_acid->desaturation

Caption: Simplified metabolic pathways of oleic acid.

Conclusion

This application note presents a reliable and sensitive LC-MS/MS method for the quantification of oleic acid in biological samples using this compound as an internal standard. The protocol is straightforward and provides the necessary details for implementation in a research or clinical laboratory. The use of a stable isotope-labeled internal standard is critical for achieving the high-quality data required for meaningful biological interpretation.

References

Application Notes and Protocols for Quantitative Lipidomics Analysis Using Oleic Acid-d9

Author: BenchChem Technical Support Team. Date: November 2025

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I am now ready to generate the complete response as per the user's request.

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of this compound in Quantitative Lipidomics

Quantitative lipidomics aims to accurately measure the absolute or relative abundance of lipid species within a biological system. This field is critical for understanding the roles of lipids in health and disease, identifying biomarkers, and developing novel therapeutics. A major challenge in mass spectrometry-based lipidomics is the variability introduced during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.

To overcome these challenges, stable isotope-labeled internal standards are employed. This compound, a deuterated analog of the naturally abundant monounsaturated fatty acid oleic acid, serves as an ideal internal standard for the quantification of free fatty acids and lipids containing oleic acid moieties. Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during extraction and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling accurate normalization of the endogenous analyte signal. The use of deuterated standards like this compound is considered the gold standard for absolute quantitation in lipidomics.[1]

Biological Significance of Oleic Acid

Oleic acid (18:1n-9) is one of the most abundant fatty acids in human plasma, cell membranes, and adipose tissue.[2] It plays a crucial role in various physiological and pathophysiological processes:

  • Membrane Fluidity: As a key component of phospholipids, oleic acid influences the fluidity and function of cellular membranes.

  • Energy Metabolism: It is a major source of energy through beta-oxidation.

  • Signaling Pathways: Oleic acid and its derivatives act as signaling molecules, modulating intracellular pathways that impact inflammation, cell proliferation, and metabolism.[3]

Given its central role in lipid metabolism, accurate quantification of oleic acid is vital in studies related to metabolic diseases, cardiovascular disorders, and cancer.

Featured Application: Oleic Acid Signaling in Fatty Acid Oxidation

Recent research has identified a specific signaling pathway through which oleic acid promotes the complete oxidation of fatty acids in skeletal muscle cells. This pathway involves the activation of the SIRT1-PGC1α transcriptional complex, a key regulator of mitochondrial biogenesis and energy expenditure.

Signaling Pathway Overview:

Oleic acid treatment increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[4][5] PKA then phosphorylates and activates Sirtuin 1 (SIRT1), a deacetylase.[4][5] Activated SIRT1 deacetylates and subsequently activates the transcriptional coactivator PGC1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[4][5] Hyperactive PGC1α then promotes the expression of genes involved in fatty acid oxidation.[4][5] This signaling cascade illustrates how a specific fatty acid can directly influence cellular energy metabolism.[4][5]

Oleic_Acid_Signaling cluster_extracellular Extracellular cluster_cellular Skeletal Muscle Cell Oleic Acid Oleic Acid Oleic Acid_in Oleic Acid Oleic Acid->Oleic Acid_in Transport cAMP cAMP Oleic Acid_in->cAMP Stimulates PKA PKA cAMP->PKA Activates SIRT1 SIRT1 PKA->SIRT1 Phosphorylates SIRT1_P SIRT1-P (Active) SIRT1->SIRT1_P PGC1a PGC1α (Active) SIRT1_P->PGC1a Deacetylates PGC1a_Ac PGC1α-Ac (Inactive) PGC1a_Ac->PGC1a Gene Expression Increased Expression of Fatty Acid Oxidation Genes PGC1a->Gene Expression Promotes FAO Increased Fatty Acid Oxidation Gene Expression->FAO

Caption: Oleic Acid Signaling Pathway for Fatty Acid Oxidation.

Quantitative Data

The following table presents representative concentrations of oleic acid and other major free fatty acids in healthy human plasma, as determined by LC-MS/MS with the use of deuterated internal standards. These values can serve as a reference for researchers performing quantitative lipidomics studies.

Fatty AcidAbbreviationConcentration Range (nmol/mL)Mean Concentration (nmol/mL)
Myristic Acid14:03.0 - 22.012.6
Palmitic Acid16:035.0 - 100.066.4
Palmitoleic Acid16:12.5 - 18.010.1
Stearic Acid18:010.0 - 30.018.9
Oleic Acid 18:1 20.0 - 60.0 38.9
Linoleic Acid18:280.0 - 220.0136.3
Alpha-Linolenic Acid18:30.7 - 1.61.2
Arachidonic Acid20:40.8 - 1.51.2

Data synthesized from multiple sources for illustrative purposes.[4][5]

Experimental Protocols

A generalized workflow for the quantitative analysis of free fatty acids using this compound is presented below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Serum, Tissue Homogenate) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike->Extraction Drydown Dry Down Under Nitrogen Extraction->Drydown Reconstitute Reconstitute in LC-MS Grade Solvent Drydown->Reconstitute LC Liquid Chromatography (Reversed-Phase C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (Negative ESI, MRM Mode) LC->MS Peak_Integration Peak Integration for Endogenous and Labeled Analytes MS->Peak_Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

References

Application Note: GC-MS Method for the Analysis of Oleic Acid-d9 Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Oleic acid is a monounsaturated omega-9 fatty acid that plays a significant role in cellular metabolism, membrane fluidity, and signaling pathways. Stable isotope labeling, using compounds such as Oleic acid-d9, is a powerful technique for tracing the metabolic fate of fatty acids in biological systems. This approach allows researchers to study fatty acid uptake, incorporation into complex lipids, and metabolic turnover. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical method for the separation and quantification of fatty acids due to its high sensitivity and specificity.[1][2] This application note provides a detailed protocol for the analysis of this compound enrichment in biological samples using GC-MS. The method involves lipid extraction, derivatization of fatty acids to their more volatile methyl esters (FAMEs), and subsequent analysis by GC-MS.

Principle The methodology is based on stable isotope tracer analysis. Biological samples (e.g., cells, plasma, or tissue) are incubated with this compound. Following incubation, total lipids are extracted, and fatty acids are converted into Fatty Acid Methyl Esters (FAMEs) for GC-MS analysis.[3][4] The mass spectrometer is used to detect and quantify both the endogenous, unlabeled (d0) oleic acid and the stable isotope-labeled (d9) oleic acid. The degree of isotopic enrichment is calculated from the relative abundance of the d9-labeled oleic acid compared to the total (d0 + d9) oleic acid pool. This provides a precise measure of the contribution of the exogenous oleic acid to the cellular fatty acid pool.

Experimental Workflow

The overall workflow for the analysis of this compound enrichment is depicted below. It involves sample collection and quenching, followed by lipid extraction, derivatization to FAMEs, GC-MS analysis, and finally, data processing to determine isotopic enrichment.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Interpretation Start Biological Sample (Cells, Plasma, Tissue) Incubation Incubation with This compound Start->Incubation 1 Quenching Metabolic Quenching & Sample Collection Incubation->Quenching 2 Extraction Total Lipid Extraction Quenching->Extraction 3 Derivatization Derivatization to FAMEs Extraction->Derivatization 4 GCMS GC-MS Analysis Derivatization->GCMS 5 DataProcessing Peak Integration (d0 and d9 ions) GCMS->DataProcessing 6 Enrichment Enrichment Calculation DataProcessing->Enrichment 7 Result Final Report Enrichment->Result 8

Caption: Overall experimental workflow for this compound enrichment analysis.

Detailed Experimental Protocols

1. Materials and Reagents

  • This compound (deuterated oleic acid)

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Solvents (HPLC grade): Methanol, Chloroform, Hexane, Isooctane

  • BF3-Methanol (14% Boron Trifluoride in Methanol) or 2% Sulfuric Acid in Methanol[4]

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Nitrogen gas for drying

2. Sample Preparation and Lipid Extraction (Modified Folch Method) This protocol is a general guideline and should be optimized based on the specific sample matrix.

  • Sample Collection: After incubation with this compound, collect the biological sample (e.g., cell pellet, 200 µL plasma).

  • Internal Standard Addition: Add a known amount of internal standard (e.g., C17:0) to the sample. This helps to normalize for variations during extraction and derivatization.

  • Solvent Extraction:

    • Add 2 mL of a Chloroform:Methanol (2:1, v/v) mixture to the sample in a glass tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another 30 seconds and centrifuge at 2000 x g for 5 minutes.

  • Isolate Lipid Layer: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until derivatization.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs) To be suitable for GC analysis, the carboxyl groups of fatty acids must be derivatized to increase their volatility.[2][5][6] Esterification to FAMEs is a common and robust method.[3][4]

  • Re-dissolve: Add 1 mL of Toluene or Hexane to the dried lipid extract.

  • Esterification: Add 2 mL of 14% BF3-Methanol solution to the tube.

  • Incubation: Cap the tube tightly and heat at 60°C for 30-60 minutes in a water bath or heating block.[5]

  • Extraction of FAMEs:

    • Cool the tube to room temperature.

    • Add 1 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex for 1 minute and centrifuge at 1500 x g for 3 minutes to separate the phases.

  • Collection: Transfer the upper hexane layer, which contains the FAMEs, to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: Transfer the final hexane solution to a GC autosampler vial for analysis.

GC-MS Analysis

1. Instrument and Conditions The following table provides typical GC-MS parameters for FAME analysis. These should be considered as a starting point and may require optimization for specific instruments and applications.

Parameter Setting
GC System Agilent GC-MS System (or equivalent)
Column DB-23, Rt-2560, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film)[7]
Carrier Gas Helium, constant flow at 1.0 - 1.2 mL/min
Injection Volume 1 µL
Injector Type Split/Splitless
Injector Mode Splitless or Split (e.g., 10:1 ratio)
Injector Temp. 250 °C
Oven Program Initial 100°C for 2 min, ramp at 10°C/min to 180°C, then ramp at 5°C/min to 240°C, hold for 10 min[8][9]
MS System Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

2. Ion Selection for SIM Mode For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred for its higher sensitivity and specificity. The ions to be monitored correspond to the molecular ion ([M]+) or characteristic fragments of the methyl esters of unlabeled and d9-labeled oleic acid.

Analyte Chemical Formula (FAME) Molecular Weight Monitored Ion (m/z)
Methyl Oleate (d0)C19H36O2296.5296
Methyl Oleate-d9C19H27D9O2305.6305
Methyl Heptadecanoate (IS)C18H36O2284.5284

Data Analysis and Presentation

1. Calculation of Isotopic Enrichment The isotopic enrichment of this compound is calculated by determining the ratio of the integrated peak area of the d9-labeled analyte to the sum of the peak areas of both the d9-labeled and unlabeled analytes.

Calculation cluster_input GC-MS Data cluster_calc Calculation Steps Area_d0 Peak Area Methyl Oleate (m/z 296) Sum_Areas Total Area = Area(d0) + Area(d9) Area_d0->Sum_Areas Area_d9 Peak Area Methyl Oleate-d9 (m/z 305) Area_d9->Sum_Areas Ratio Ratio = Area(d9) / Total Area Area_d9->Ratio Sum_Areas->Ratio Enrichment Enrichment (%) = Ratio * 100 Ratio->Enrichment

Caption: Logical flow for calculating percent isotopic enrichment.

Formula: Enrichment (%) = [ Peak Area (this compound) / (Peak Area (Oleic acid-d0) + Peak Area (this compound)) ] x 100

2. Example Data Table The results should be summarized in a clear, tabular format for easy comparison across different samples or experimental conditions.

Sample ID Peak Area (d0) m/z 296Peak Area (d9) m/z 305Total Peak Area (d0 + d9)Enrichment (%)
Control 11,520,4801,2501,521,7300.08
Control 21,498,3301,1901,499,5200.08
Treated 1985,210450,6701,435,88031.39
Treated 21,010,750488,1201,498,87032.57

Conclusion The described GC-MS method provides a reliable and quantitative approach for measuring the enrichment of this compound in various biological matrices. Proper sample preparation, including efficient lipid extraction and complete derivatization, is crucial for accurate results. This technique is highly valuable for metabolic research, enabling detailed investigation into fatty acid pathways in both health and disease states, and can be a critical tool in drug development for assessing the impact of therapeutics on lipid metabolism.

References

Application Notes and Protocols for Oleic Acid-d9 Administration in Animal Models for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing deuterium-labeled oleic acid (oleic acid-d9) in animal models to investigate various facets of lipid metabolism. The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific research questions.

Introduction

Stable isotope-labeled compounds, such as this compound, are powerful tools for tracing the metabolic fate of molecules in vivo. By replacing hydrogen atoms with their heavier isotope, deuterium, this compound can be distinguished from its endogenous, unlabeled counterpart using mass spectrometry. This allows for the precise tracking of its absorption, distribution, and incorporation into various lipid species, providing valuable insights into fatty acid metabolism under different physiological and pathological conditions.

Applications in Metabolic Research

The administration of this compound in animal models can be applied to a wide range of metabolic studies, including:

  • Fatty Acid Uptake and Distribution: Quantifying the rate and extent of oleic acid absorption from the gastrointestinal tract and its subsequent distribution to various tissues such as the liver, adipose tissue, muscle, and heart.

  • Triglyceride and Phospholipid Synthesis: Tracing the incorporation of this compound into complex lipids like triglycerides and phospholipids, providing a measure of de novo lipogenesis and lipid remodeling in different organs.

  • Beta-Oxidation and Energy Metabolism: Although less direct, the disappearance of the tracer over time can provide insights into its catabolism through beta-oxidation.

  • Drug Efficacy Studies: Evaluating the effect of therapeutic agents on lipid metabolism by measuring changes in the flux of this compound through various metabolic pathways.

Experimental Protocols

Animal Models

C57BL/6 mice are a commonly used strain for metabolic studies due to their well-characterized metabolism and susceptibility to diet-induced obesity and insulin resistance. Other strains may be used depending on the specific research question. Animals should be housed in a controlled environment with a regular light-dark cycle and ad libitum access to standard chow and water, unless the experimental design requires specific dietary manipulations.

Preparation and Administration of this compound

Materials:

  • This compound (purity >98%)

  • Vehicle (e.g., corn oil, olive oil, or a solution of phosphate-buffered saline (PBS) with 0.3% xanthan gum)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

Protocol for Oral Gavage:

  • Preparation of Dosing Solution:

    • For a lipid-based vehicle (e.g., corn oil), dissolve the this compound directly in the oil to the desired concentration. A typical dose for metabolic tracing studies can range from 10 mg/kg to 100 mg per mouse.[1][2]

    • For an aqueous-based vehicle, dissolve the this compound in PBS containing 0.3% xanthan gum to create a stable suspension.[2]

    • Vortex the solution thoroughly before each administration to ensure homogeneity.

  • Animal Handling and Gavage:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip.

    • Measure the appropriate volume of the dosing solution based on the animal's body weight. A common gavage volume is 10 ml/kg.

    • Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach.

    • Monitor the animal for any signs of distress after the procedure.

Sample Collection

Blood Collection:

  • Blood samples can be collected at various time points post-administration (e.g., 0, 1, 2, 4, 8, and 24 hours) to track the plasma kinetics of this compound.

  • Collect blood via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Tissue Collection:

  • At the end of the experiment, euthanize the animals using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Rapidly dissect tissues of interest (e.g., liver, adipose tissue, muscle, heart).

  • Rinse the tissues with ice-cold PBS to remove any remaining blood.

  • Blot the tissues dry, weigh them, and snap-freeze them in liquid nitrogen.

  • Store the tissue samples at -80°C until analysis.

Sample Preparation for LC-MS Analysis

Lipid Extraction from Plasma:

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated fatty acid not otherwise used in the experiment).

  • Add a solvent mixture for lipid extraction, such as hexane/isopropanol (3:2, v/v).

  • Vortex the mixture and incubate at -20°C for 10 minutes.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Collect the supernatant containing the lipid extract.

Lipid Extraction from Tissues:

  • Homogenize a known weight of frozen tissue in a suitable solvent.

  • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • The extracted lipids can be separated into different classes (e.g., triglycerides, phospholipids) using thin-layer chromatography (TLC) or solid-phase extraction (SPE) prior to analysis if desired.

Hydrolysis (Optional):

  • To measure the total this compound incorporated into complex lipids, the lipid extract can be hydrolyzed to release the fatty acids.

  • Add a solution of 0.3 M KOH in 80% methanol to the lipid extract and incubate at 80°C for 30 minutes.

LC-MS/MS Analysis
  • Resuspend the final lipid extract in a suitable solvent for injection into the LC-MS/MS system.

  • Use a reverse-phase C18 column for chromatographic separation.

  • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

  • Monitor the specific mass-to-charge ratio (m/z) for unlabeled oleic acid and this compound.

Data Presentation

Quantitative data should be presented in clear and well-structured tables to facilitate comparison between different experimental groups and time points.

TissueTreatment GroupOleic Acid Concentration (µg/g tissue)
LiverControl150.5 ± 12.3
High Oleic Acid Diet250.2 ± 20.1
AdiposeControl350.8 ± 35.5
High Oleic Acid Diet520.1 ± 45.2
Table 1: Example of hepatic and adipose tissue oleic acid concentrations in mice fed control or high oleic acid diets. Data is hypothetical and for illustrative purposes.
Time Point (hours)Plasma this compound (µM)Liver this compound (nmol/g)Adipose Tissue this compound (nmol/g)
150.2 ± 5.110.5 ± 1.25.3 ± 0.6
425.8 ± 3.435.2 ± 4.128.9 ± 3.1
810.1 ± 1.520.7 ± 2.545.6 ± 5.3
242.5 ± 0.48.3 ± 1.130.1 ± 3.8
Table 2: Hypothetical time-course of this compound distribution in plasma and tissues following oral administration.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the signaling pathways influenced by oleic acid.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sample Collection cluster_analysis Analysis prep_oa Prepare this compound in Vehicle administer Oral Gavage to Animal Models prep_oa->administer blood Blood Sampling (Time Course) administer->blood tissue Tissue Harvesting (End Point) administer->tissue extraction Lipid Extraction blood->extraction tissue->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Interpretation lcms->data

Experimental workflow for this compound metabolic studies.

pten_akt_mtor_pathway OA Oleic Acid PTEN PTEN OA->PTEN activates PIP3 PIP3 PTEN->PIP3 inhibits conversion from PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes

Oleic acid's influence on the PTEN/AKT/mTOR signaling pathway.

pkc_pathway OA Oleic Acid PKC PKCε OA->PKC activates Downstream Downstream Signaling PKC->Downstream phosphorylates CellularResponse Cellular Responses (e.g., Inflammation, Growth) Downstream->CellularResponse

Activation of the PKCε signaling pathway by oleic acid.

References

Application Notes and Protocols for NMR Spectroscopy of Oleic acid-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of Oleic acid-d9 in Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique. Deuterium-labeled compounds, such as this compound, serve as valuable tools in various research applications, from elucidating metabolic pathways to quantifying molecular dynamics. This document offers detailed protocols and data presentation to facilitate the integration of this compound into your research workflows.

Introduction to this compound in NMR Spectroscopy

This compound is a stable isotope-labeled version of oleic acid, a ubiquitous monounsaturated fatty acid in biological systems. In this compound, nine hydrogen atoms on the terminal methyl and adjacent methylene groups of the acyl chain are replaced with deuterium. This isotopic substitution makes it an ideal tracer for NMR-based studies for several key reasons:

  • Non-Radioactive Tracer: As a stable isotope, it is non-radioactive and safe for use in a wide range of in vitro and in vivo experiments.

  • Distinct NMR Signal: The deuterium nucleus (²H) has a distinct NMR signal that can be observed separately from the abundant proton (¹H) signals in biological samples, providing a clear window into the metabolic fate of the labeled molecule.

  • Minimal Isotope Effect: The kinetic isotope effect of deuterium substitution at the terminal end of the fatty acid is generally considered to be negligible in most biological processes, ensuring that the metabolic behavior of this compound closely mimics that of its non-deuterated counterpart.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various research areas:

  • Metabolic Flux Analysis: Tracing the incorporation and transformation of this compound into complex lipids and other metabolites allows for the quantitative analysis of fatty acid metabolism pathways. This is crucial for understanding diseases characterized by altered lipid metabolism, such as obesity, diabetes, and cancer.

  • Lipidomics: In the field of lipidomics, which involves the comprehensive study of lipids, this compound can be used as an internal standard for the accurate quantification of oleic acid and other fatty acids in complex biological mixtures by quantitative NMR (qNMR).

  • Drug Development: Pharmaceutical researchers can utilize this compound to investigate the effects of drug candidates on fatty acid uptake, storage, and utilization. This can provide valuable insights into the mechanism of action and potential off-target effects of novel therapeutics.

  • Membrane Dynamics: The deuterium label can be used in solid-state NMR studies to probe the dynamics and organization of oleic acid within lipid bilayers, offering insights into membrane fluidity and protein-lipid interactions.

Quantitative Data Summary

The following table summarizes key NMR-related data for oleic acid. The ²H chemical shifts for this compound are equivalent to the ¹H chemical shifts of the corresponding protons in unlabeled oleic acid.

Parameter Value Notes
¹H Chemical Shifts (ppm) of Oleic Acid Reference for ²H chemical shifts of this compound
-CH₃ (C18)~0.88Terminal methyl group
-(CH₂)n- (C4-C7, C12-C17)~1.2-1.4Methylene chain
-CH₂-C=C (C8, C11)~2.01Allylic protons
-CH₂-COOH (C3)~1.63
=CH- (C9, C10)~5.34Vinylic protons
-COOH~11.5 (variable)Carboxylic acid proton
²H Chemical Shifts (ppm) of this compound
-CD₂-CD₃ (C17, C18)~0.88Deuterated terminal methyl and adjacent methylene groups
-CD₂- (C15, C16)~1.2-1.4Deuterated methylene groups

Experimental Protocols

Protocol 1: Quantitative ²H NMR for Lipid Analysis

This protocol outlines the general procedure for acquiring and quantifying ²H NMR spectra of lipids extracted from biological samples.

1. Sample Preparation: a. Extract total lipids from cells or tissues using a standard method such as the Folch or Bligh-Dyer extraction. b. Dry the lipid extract under a stream of nitrogen and then under vacuum to remove all solvent. c. Re-dissolve the dried lipid extract in a known volume of a non-deuterated solvent (e.g., chloroform, methanol, or a mixture thereof). d. For quantification, add a known amount of a suitable internal standard with a well-resolved ²H signal (e.g., deuterated TMS or a commercially available deuterated standard).

2. NMR Data Acquisition: a. Transfer the sample to a 5 mm NMR tube. b. Acquire ²H NMR spectra on a high-field NMR spectrometer equipped with a deuterium probe. c. Key acquisition parameters to consider:

  • Pulse Program: A simple pulse-acquire sequence is typically sufficient.
  • Temperature: Maintain a constant temperature (e.g., 298 K) for all experiments.
  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate quantification.
  • Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio. Due to the low natural abundance and smaller gyromagnetic ratio of deuterium, a larger number of scans is often required compared to ¹H NMR. d. The NMR experiment should be run unlocked, as the high concentration of deuterated solvent is absent. Shimming can be performed on the ¹H signal of the solvent before switching to the ²H channel.

3. Data Processing and Analysis: a. Apply a line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio. b. Perform baseline correction. c. Integrate the area of the ²H signal corresponding to this compound and the internal standard. d. Calculate the concentration of this compound using the following formula: Concentration_sample = (Integral_sample / N_sample) * (N_standard / Integral_standard) * Concentration_standard where N is the number of deuterium atoms contributing to the signal.

Protocol 2: Tracing Cellular Uptake and Metabolism of this compound

This protocol describes an experiment to monitor the incorporation of this compound into cellular lipids.

1. Cell Culture and Labeling: a. Culture cells to the desired confluency. b. Prepare a labeling medium containing this compound complexed to bovine serum albumin (BSA) to facilitate its solubility and uptake. The final concentration of this compound should be optimized for the specific cell type and experimental goals. c. Remove the standard culture medium and replace it with the labeling medium. d. Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time course of uptake and metabolism.

2. Sample Harvesting and Lipid Extraction: a. At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated this compound. b. Harvest the cells by scraping or trypsinization. c. Perform lipid extraction as described in Protocol 1.

3. NMR Analysis: a. Prepare the samples for NMR and acquire ²H NMR spectra as detailed in Protocol 1. b. Analyze the spectra to identify and quantify the signals corresponding to the incorporated this compound. New peaks may appear over time, corresponding to the metabolic products of this compound (e.g., incorporation into triglycerides or phospholipids).

4. Data Interpretation: a. Plot the integrated intensity of the this compound signal (and its metabolites) as a function of time to determine the rate of uptake and metabolism. b. By comparing the chemical shifts of the new signals to known values, the metabolic fate of the deuterated oleic acid can be determined.

Visualizations

Experimental_Workflow_for_Tracing_Cellular_Uptake_of_Oleic_acid_d9 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Cultures labeling Incubate Cells with Labeling Medium prep_cells->labeling prep_media Prepare Labeling Medium (this compound + BSA) prep_media->labeling harvest Harvest Cells at Time Points labeling->harvest Time Course extract Lipid Extraction harvest->extract nmr 2H NMR Spectroscopy extract->nmr quant Quantification of Deuterated Species nmr->quant interpret Data Interpretation quant->interpret

Caption: Workflow for tracing the cellular uptake and metabolism of this compound.

Oleic_Acid_Metabolism_Pathway cluster_uptake Cellular Uptake cluster_activation Activation cluster_fates Metabolic Fates OA_d9_ext Extracellular This compound OA_d9_int Intracellular This compound OA_d9_ext->OA_d9_int Transport Acyl_CoA_d9 Oleoyl-d9-CoA OA_d9_int->Acyl_CoA_d9 Acyl-CoA Synthetase TG_d9 Triglycerides-d9 (Lipid Droplets) Acyl_CoA_d9->TG_d9 Esterification PL_d9 Phospholipids-d9 (Membranes) Acyl_CoA_d9->PL_d9 Esterification CE_d9 Cholesteryl Esters-d9 Acyl_CoA_d9->CE_d9 Esterification Beta_Ox_d9 β-Oxidation (Energy Production) Acyl_CoA_d9->Beta_Ox_d9

Caption: Simplified metabolic pathway of this compound within a cell.

Application Note and Protocol for the Quantification of Oleic Acid in Biological Samples using Oleic Acid-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oleic acid, a monounsaturated omega-9 fatty acid, is a key component of cellular lipids and plays significant roles in various physiological and pathological processes. Accurate quantification of oleic acid in biological matrices such as plasma, serum, and tissue is crucial for research in metabolism, cardiovascular disease, and drug development. This application note provides a detailed protocol for the accurate and precise quantification of oleic acid in biological samples. The methodology utilizes a stable isotope-labeled internal standard, Oleic acid-d9, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for robust and reliable results.

Principle

The method is based on the principle of stable isotope dilution analysis. A known amount of this compound is spiked into the biological sample as an internal standard (IS). The IS behaves identically to the endogenous analyte (oleic acid) during sample preparation and analysis, thus compensating for any analyte loss during extraction and for matrix effects during ionization. Following extraction, the analyte and IS are separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved by measuring the ratio of the analyte to the IS response and comparing it to a calibration curve.

Materials and Reagents

  • Oleic acid (≥99% purity)

  • This compound (isotopic purity ≥98%)

  • LC-MS grade methanol, acetonitrile, isopropanol, and water

  • Formic acid and ammonium acetate

  • Methyl-tert-butyl ether (MTBE)

  • Internal standard (IS) stock solution (1 mg/mL this compound in ethanol)

  • Working IS solution (concentration to be optimized, e.g., 1000 ng/mL in methanol)[1]

  • Calibration standards of oleic acid

Experimental Protocols

Sample Preparation: Plasma/Serum

A protein precipitation or a liquid-liquid extraction method can be employed for plasma and serum samples.

Protocol 1: Protein Precipitation [1]

  • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma or serum sample.

  • Add 20 µL of the working IS solution (e.g., 1000 ng/mL this compound) and vortex briefly.[1]

  • Add 400 µL of cold acetonitrile to precipitate proteins and vortex for 1 minute.[1]

  • Centrifuge at 13,000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

  • Add 200 µL of water to the supernatant before injection.[1]

Protocol 2: Liquid-Liquid Extraction [2]

  • To a 1.5 mL microcentrifuge tube, add 10 µL of plasma sample.[2]

  • Add 225 µL of cold methanol containing the internal standard (this compound).[2]

  • Vortex for 10 seconds.[2]

  • Add 750 µL of cold MTBE and vortex for another 10 seconds, followed by shaking for 6 minutes at 4°C.[2]

  • Induce phase separation by adding 188 µL of LC/MS-grade water.[2]

  • Centrifuge at 14,000 rpm for 2 minutes.[2]

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the mobile phase for LC-MS/MS analysis.[1]

Sample Preparation: Tissue
  • Accurately weigh a portion of the tissue sample. The amount should be determined empirically based on the tissue type.[3]

  • Add an appropriate volume of a suitable buffer (e.g., PBS) and homogenize the tissue on ice.

  • To a known volume of the tissue homogenate, add the internal standard.

  • Proceed with either protein precipitation or liquid-liquid extraction as described for plasma/serum. For tougher tissues, sonication may be required after the addition of methanol.[3]

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.5 µm particle size) is suitable.[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A gradient elution should be optimized to ensure good separation of oleic acid from other fatty acids and matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Type: Selected Reaction Monitoring (SRM).

  • SRM Transitions:

    • Oleic acid: The precursor ion is [M-H]⁻ at m/z 281.3. The product ion for quantification should be determined by direct infusion and fragmentation of an oleic acid standard.

    • This compound: The precursor ion is [M-H]⁻ at m/z 290.3. The product ion for quantification will have a corresponding mass shift of +9 amu compared to the oleic acid product ion.

  • Collision Energy and other MS parameters: These should be optimized for maximum signal intensity for both oleic acid and this compound.

Data Presentation

The following tables summarize typical performance characteristics of methods for quantifying fatty acids in biological matrices.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinear RangeLOD (µg/mL)LOQ (µg/mL)Reference
9 Fatty AcidsOleic Acid SamplesN/A>0.9990.006 - 0.10.032 - 0.22[4]
Fatty AcidsSerum/BSA1 - 5000 ng/mL>0.98N/AN/A[1]
33 LipidsN/AN/A0.95 - 1.00N/A0.003 - 14.88 ng/mL[5]

Table 2: Accuracy and Precision

AnalyteMatrixRecovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
9 Fatty AcidsOleic Acid Samples96.5 - 103.6<5.0<5.0[4]
Fatty AcidsSerum<15% deviation<15<15[1]
33 LipidsN/A90-100 (for 12 compounds)<15<20[5]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Oleic Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Biological Sample (Plasma, Serum, Tissue) spike Spike with This compound (IS) sample->spike extract Extraction (Protein Precipitation or LLE) spike->extract evap Evaporation & Reconstitution extract->evap lcms LC-MS/MS Analysis (C18, ESI-, SRM) evap->lcms data Data Acquisition (Analyte/IS Ratio) lcms->data quant Quantification of Oleic Acid Concentration data->quant calib Calibration Curve calib->quant

Caption: Workflow for Oleic Acid Quantification.

Oleic Acid Signaling Pathway Example

signaling_pathway Example of Oleic Acid Signaling Pathway (PI3K/Akt) cluster_membrane Cell Membrane OA Oleic Acid receptor Receptor OA->receptor PI3K PI3K receptor->PI3K activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation Akt->Proliferation promotes

Caption: Oleic Acid PI3K/Akt Signaling Pathway.

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of oleic acid in various biological samples using this compound as an internal standard. The use of stable isotope dilution coupled with LC-MS/MS ensures high accuracy, precision, and reliability of the results. The described sample preparation techniques are straightforward and can be adapted to different laboratory settings. This method is suitable for researchers, scientists, and drug development professionals who require accurate measurement of oleic acid for their studies.

References

Application Note & Protocol: Determination of Isotopic Enrichment of Oleic Acid-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research and drug development, enabling the precise tracing of molecules through biological systems. Oleic acid-d9 (d9-OA), a deuterated analog of the ubiquitous monounsaturated fatty acid, oleic acid, serves as an excellent tracer for studying lipid metabolism, transport, and incorporation into complex lipids. This application note provides a detailed protocol for the determination of the isotopic enrichment of this compound in biological samples using gas chromatography-mass spectrometry (GC-MS). The methodologies described herein are crucial for accurately quantifying the contribution of exogenous oleic acid to various lipid pools.

Principle

The calculation of isotopic enrichment of this compound relies on the principles of mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z). By introducing a known quantity of deuterated standard (this compound) into a biological sample, it mixes with the endogenous, unlabeled (d0) oleic acid. Following extraction and derivatization to fatty acid methyl esters (FAMEs), the sample is analyzed by GC-MS. The mass spectrometer detects the molecular ions of both the labeled (d9) and unlabeled (d0) oleic acid methyl esters. The ratio of the abundance of these ions allows for the calculation of the isotopic enrichment, which represents the proportion of the labeled oleic acid in the total oleic acid pool.

Core Requirements: Data Presentation

The quantitative data derived from the GC-MS analysis is summarized in the tables below. Table 1 outlines the key ions monitored for the analysis of oleic acid methyl esters. Table 2 provides an example of how to structure the raw data obtained from the mass spectrometer. Table 3 demonstrates the calculation of isotopic enrichment from the processed data.

Table 1: Monitored Ions for Oleic Acid Methyl Ester Analysis

AnalyteChemical Formula (FAME)Molecular Weight ( g/mol )Monitored Ion (m/z)Description
Unlabeled Oleic Acid (d0)C₁₉H₃₆O₂296.49296Molecular ion of the unlabeled methyl ester
This compound (d9)C₁₉H₂₇D₉O₂305.54305Molecular ion of the deuterated methyl ester

Table 2: Example Raw Data from GC-MS Analysis

Sample IDPeak Area (m/z 296)Peak Area (m/z 305)
Blank5,000100
Unlabeled Standard1,500,0002,500
Labeled Standard10,0002,000,000
Sample 1850,000600,000
Sample 2920,000550,000
Sample 3780,000710,000

Table 3: Calculation of Isotopic Enrichment

Sample IDCorrected Peak Area (d0)Corrected Peak Area (d9)Total Peak AreaIsotopic Enrichment (%)
Sample 1845,000599,9001,444,90041.52
Sample 2915,000549,9001,464,90037.54
Sample 3775,000709,9001,484,90047.81

Note: Corrected Peak Area is the raw peak area minus the peak area of the blank. Isotopic Enrichment (%) = (Corrected Peak Area (d9) / Total Peak Area) * 100

Experimental Protocols

This section details the key experimental procedures for the determination of this compound isotopic enrichment.

Protocol 1: Lipid Extraction from Plasma

This protocol is adapted from the method described by Persson et al. (2010).[1]

Materials:

  • Plasma sample

  • Dole's reagent (isopropanol:heptane:1 M H₂SO₄, 40:10:1 v/v/v)

  • Heptane

  • Nitrogen gas stream

  • Glass centrifuge tubes

Procedure:

  • To a glass centrifuge tube, add 200 µL of plasma.

  • Add 2.5 mL of Dole's reagent.

  • Vortex for 30 seconds to mix thoroughly.

  • Add 1.5 mL of heptane and 1.5 mL of deionized water.

  • Vortex for another 30 seconds.

  • Centrifuge at 1000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic phase containing the lipids to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol is a common method for preparing FAMEs for GC-MS analysis.[2]

Materials:

  • Dried lipid extract from Protocol 1

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.

  • Cap the tube tightly and heat at 100°C for 30 minutes.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

  • Vortex for 30 seconds.

  • Centrifuge at 500 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis

The following are general GC-MS parameters that can be optimized for your specific instrument.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for FAME analysis (e.g., DB-225ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Parameters:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor: m/z 296.3 (for d0-oleic acid methyl ester) and m/z 305.3 (for d9-oleic acid methyl ester).

  • Dwell Time: 100 ms per ion.

Calculation of Isotopic Enrichment

The isotopic enrichment is calculated from the peak areas of the monitored ions corresponding to the unlabeled (d0) and labeled (d9) oleic acid methyl esters.

Formula:

Isotopic Enrichment (%) = [ Ad9 / (Ad0 + Ad9) ] x 100

Where:

  • Ad9 is the peak area of the d9-oleic acid methyl ester (m/z 305).

  • Ad0 is the peak area of the d0-oleic acid methyl ester (m/z 296).

It is important to correct for the natural abundance of isotopes, although for highly enriched tracers like d9-OA, this correction is often minimal. A more rigorous approach involves analyzing unlabeled and fully labeled standards to correct for any isotopic overlap.[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the metabolic context of oleic acid.

G Experimental Workflow for this compound Isotopic Enrichment Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_calculation Calculation Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (Dole's Method) Sample->Extraction Derivatization Derivatization to FAMEs (BF3/Methanol) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Acquisition (Peak Areas of m/z 296 & 305) GCMS->Data Calculation Isotopic Enrichment Calculation Data->Calculation Result Final Result (% Enrichment) Calculation->Result

Caption: Workflow for this compound isotopic enrichment analysis.

G Simplified Oleic Acid Metabolic Fate cluster_pathways Metabolic Pathways cluster_storage Storage & Membranes OA_pool This compound Pool TG Triglyceride (TG) Synthesis OA_pool->TG ACAT/DGAT PL Phospholipid (PL) Synthesis OA_pool->PL LPAAT CE Cholesteryl Ester (CE) Synthesis OA_pool->CE ACAT Oxidation Beta-Oxidation OA_pool->Oxidation Energy Production Lipid_Droplets Lipid Droplets (Storage) TG->Lipid_Droplets Membranes Cellular Membranes PL->Membranes CE->Lipid_Droplets

Caption: Simplified metabolic pathways of Oleic acid.

Conclusion

This application note provides a comprehensive guide for determining the isotopic enrichment of this compound in biological samples. The detailed protocols and data analysis framework will enable researchers, scientists, and drug development professionals to accurately trace the metabolic fate of oleic acid. The use of stable isotope tracers like this compound is a powerful technique for elucidating the complex dynamics of lipid metabolism in both health and disease.

References

Application Note: In Vivo Fatty Acid Tracing with Deuterated Oleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of fatty acid metabolism is crucial for understanding metabolic homeostasis and the pathophysiology of diseases such as obesity, type 2 diabetes, and cardiovascular disease. Stable isotope tracers, like deuterated oleic acid (d-OA), offer a powerful and safe method for quantitatively tracking the metabolic fate of fatty acids in vivo.[1] Unlike radioisotopes, stable isotopes are non-radioactive, making them suitable for a wide range of preclinical studies.[1] Deuterated oleic acid can be administered to animal models to trace its incorporation into complex lipids like triglycerides (TG), phospholipids (PL), and cholesteryl esters (CE), as well as its oxidation.[2] This application note provides detailed protocols for in vivo tracing of d-OA, focusing on experimental design, sample analysis by mass spectrometry, and data interpretation for applications in metabolic research and pharmacological studies.

Key Applications
  • Quantifying Lipid Synthesis and Turnover: Tracing the incorporation of d-OA into triglyceride pools allows for the dynamic measurement of their synthesis and turnover rates in plasma and various tissues. This is critical for studying conditions characterized by dysregulated lipid metabolism.[2][3]

  • Evaluating Pharmacological Interventions: The method is highly effective for assessing the in vivo efficacy of drugs that target lipid metabolism. For example, it can be used to measure the effect of inhibitors of microsomal triglyceride transfer protein (MTP) or diacylglycerol O-acyltransferase (DGAT) on the production of triglyceride-rich lipoproteins.[2][4]

  • Assessing Fatty Acid Oxidation: By measuring the disappearance of the tracer and the appearance of its breakdown products, researchers can gain insights into fatty acid oxidation rates under different physiological or pharmacological conditions.[2][5]

  • Investigating Tissue-Specific Lipid Uptake: Analyzing d-OA enrichment in the lipids of various tissues (e.g., liver, adipose tissue, muscle) provides information on tissue-specific fatty acid uptake and metabolism.[6]

Experimental Workflow and Protocols

The overall experimental workflow involves the administration of deuterated oleic acid to an animal model, followed by serial blood or tissue sampling, lipid extraction, and analysis by mass spectrometry.

G Overall Experimental Workflow for Deuterated Oleic Acid Tracing cluster_animal In Vivo Phase cluster_sample Sample Processing cluster_analysis Analysis Phase A Animal Acclimation & Fasting B Pharmacological Intervention (Optional, e.g., MTP Inhibitor) A->B C Administration of Deuterated Oleic Acid Tracer B->C D Serial Blood Sampling C->D E Tissue Collection (Terminal) D->E F Plasma Separation by Centrifugation D->F G Lipid Extraction from Plasma or Tissue Homogenate E->G F->G H LC-MS/MS Analysis of Deuterated Lipids G->H I Data Processing & Quantification H->I J Calculation of Metabolic Fluxes & Synthesis Rates I->J

Caption: High-level workflow for in vivo fatty acid tracing experiments.

Protocol 1: In Vivo Administration of Deuterated Oleic Acid (Mouse Model)

This protocol is adapted from studies evaluating the effects of MTP inhibitors.[2][4][5]

1. Materials:

  • Deuterated Oleic Acid (e.g., Oleic acid-d33, Oleic acid-d34)

  • Vehicle for oral gavage (e.g., corn oil, 20% Tocophersolan (TPGS))

  • C57BL/6 mice (or other appropriate model)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillaries)

2. Procedure:

  • Animal Preparation: Acclimatize male C57BL/6 mice for at least one week. For studies of hepatic lipid synthesis, fast the animals for 4 hours prior to tracer administration to standardize the metabolic state.[4]

  • Pharmacological Treatment (Optional): If evaluating a compound, administer the vehicle or drug at the appropriate dose and time before the tracer. For example, an MTP inhibitor can be given orally 1 hour before d-OA administration.[2][4]

  • Tracer Preparation: Prepare the deuterated oleic acid dosing solution in the chosen vehicle. A typical dose ranges from 50 mg/kg to 150 mg/kg.[2][4] The formulation should be prepared fresh on the day of the study.[4]

  • Tracer Administration: Administer the d-OA solution to the mice via oral gavage or tail vein injection, depending on the experimental question.[4]

  • Blood Collection: Collect blood samples (e.g., 20-30 µL) via tail nick or other appropriate method at serial time points after tracer administration (e.g., 0, 15, 30, 60, 120, 240 minutes).[4] Collect blood into EDTA-coated tubes to prevent coagulation.

  • Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 1,500 x g) to separate the plasma. Store the plasma at -80°C until analysis.[4]

Protocol 2: Lipid Extraction and Sample Preparation for MS Analysis

This protocol outlines a common method for extracting lipids from plasma.[2][5]

1. Materials:

  • Methanol (HPLC grade)

  • Pentanol (or other suitable organic solvent)

  • Internal standards (e.g., deuterated or ¹³C-labeled lipid standards for each class being analyzed)

  • Microcentrifuge tubes

  • Vortex mixer and centrifuge

2. Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation and Extraction:

    • In a microcentrifuge tube, mix 10 µL of plasma with 90 µL of cold methanol containing a suite of heavy-labeled internal standards.[2] The internal standards are crucial for accurate quantification.

    • Vortex the mixture thoroughly.

    • Add 300 µL of pentanol and vortex again.[2]

  • Phase Separation: Centrifuge the tubes briefly to pellet the precipitated proteins.[2]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted lipids, to a new tube or an HPLC vial for analysis.

  • Analysis: Analyze 5-10 µL of the supernatant by LC-MS/MS.[2]

Protocol 3: LC-MS/MS Analysis of Deuterated Lipids

Analysis is typically performed on a triple quadrupole or a high-resolution mass spectrometer (Q-TOF) to quantify the incorporation of the d-OA tracer into various lipid species.[2][5]

1. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.

  • Triple Quadrupole or Q-TOF Mass Spectrometer with an electrospray ionization (ESI) source.

2. LC Method (Example):

  • Column: A reverse-phase column suitable for lipidomics (e.g., C18).

  • Mobile Phases: Employ a gradient of solvents, such as water with acetic acid and methanol with acetic acid, to separate the different lipid classes.[7]

  • Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.[7]

3. MS Method:

  • Ionization Mode: Use negative ion mode for analyzing free fatty acids and positive ion mode for complex lipids like triglycerides and cholesteryl esters.[8]

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument to specifically detect and quantify the transition from a precursor ion (the intact labeled lipid) to a specific product ion.[2] For high-resolution instruments, extract selected ion chromatograms.[2]

  • Quantification: Determine the concentration of the d-OA-labeled lipids by calculating the peak area ratio of the analyte to its corresponding heavy-labeled internal standard.[2][5]

Metabolic Pathway and Data Presentation

Metabolic Fate of Deuterated Oleic Acid

Upon absorption, deuterated oleic acid enters the fatty acid pool and is activated to its acyl-CoA derivative. From there, it can be esterified into various complex lipids for storage and transport or undergo beta-oxidation for energy production.

G Metabolic Fate of Deuterated Oleic Acid Tracer OA Deuterated Oleic Acid (d-OA) OACoA d-Oleoyl-CoA OA->OACoA Acyl-CoA Synthetase PL Incorporation into Phospholipids (PL) OACoA->PL TG Esterification into Triglycerides (TG) OACoA->TG DGAT, etc. CE Esterification into Cholesteryl Esters (CE) OACoA->CE ACAT Ox Beta-Oxidation OACoA->Ox

Caption: Simplified pathway showing the incorporation of d-OA into complex lipids.

Data Presentation

Quantitative results should be summarized in tables to facilitate comparison between experimental groups.

Table 1: Representative Plasma Concentrations of d-OA Labeled Triglyceride (TG 16:0/18:1(d)/18:1) Over Time

Time Point (min)Vehicle Control Group (ng/mL)MTP Inhibitor Group (ng/mL)
000
15150.5 ± 25.145.2 ± 9.8
30320.8 ± 45.380.1 ± 15.2
60450.2 ± 60.9110.5 ± 22.4
120380.6 ± 55.795.7 ± 18.9
240210.4 ± 33.160.3 ± 11.5
Data are presented as mean ± SEM and are for illustrative purposes only.

Table 2: Quantification of Fatty Acid Synthesis Parameters

ParameterCalculation PrincipleTypical Application
Fractional Synthesis Rate (FSR) Calculated from the enrichment of the product (e.g., d-OA in TG) relative to the precursor (d-OA in plasma) over time.[9]Determining the percentage of the lipid pool synthesized per unit of time.
Precursor Pool Labeling (p) Determined from the mass isotopomer distribution of a newly synthesized product, such as triglycerides.[4]Essential for accurate FSR calculations using Mass Isotopomer Distribution Analysis (MIDA).[3]
Absolute Synthesis Rate FSR multiplied by the total pool size of the lipid (e.g., total plasma TG concentration).Provides the absolute amount of lipid synthesized per unit of time.
Data Analysis and Calculations

The analysis of mass spectrometry data allows for the determination of key metabolic parameters. A central concept is Mass Isotopomer Distribution Analysis (MIDA), which uses the statistical distribution of isotopes in a product molecule to infer the enrichment of its precursor pool.[3][4]

For example, the labeling of the oleate precursor pool (p) can be calculated from the ratio of triglycerides containing two labeled oleates (M₂) to those containing one (M₁):

p = 2(M₂/M₁) / [1 + 2(M₂/M₁)][4]

This precursor enrichment value is then used to calculate the fractional synthesis of lipids, providing a robust measure of metabolic flux that accounts for dilution of the tracer within the endogenous fatty acid pool.[9][10][11]

Conclusion

In vivo tracing with deuterated oleic acid is a versatile and powerful technique for researchers in metabolism and drug development. It provides quantitative, dynamic data on fatty acid trafficking, storage, and oxidation. The protocols and methods described here offer a framework for designing and executing robust studies to investigate lipid metabolism and evaluate the impact of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression with Oleic Acid-d9 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering signal suppression issues with Oleic acid-d9 in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides practical troubleshooting guides and frequently asked questions to help you identify and resolve common challenges in your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in ESI-MS and why is this compound a potential issue?

A: Signal suppression, or ion suppression, is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting matrix components. This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of your analysis. This compound, being a deuterated fatty acid, is chemically similar to endogenous lipids which are known to be a major cause of matrix effects in biological samples. These lipids can compete with the analyte for ionization in the ESI source, leading to suppression.

Q2: How can I confirm that this compound is the cause of the signal suppression I am observing?

A: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing your analyte at a constant rate post-column while injecting a blank matrix (containing this compound). A dip in the analyte's baseline signal at the retention time of this compound confirms its role in the suppression.

Q3: What are the primary strategies to mitigate signal suppression caused by this compound?

A: The most effective strategies focus on either removing the interfering matrix components or chromatographically separating them from your analyte. Key approaches include:

  • Optimized Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively remove lipids.

  • Chromatographic Separation: Modifying your LC method to ensure your analyte does not co-elute with this compound.

  • Lowering Flow Rate: Reducing the ESI flow rate to the nanoliter-per-minute range can decrease signal suppression.

  • Dilution: Simple dilution of the sample can reduce the concentration of interfering substances, though this may compromise sensitivity for low-abundance analytes.

Troubleshooting Guide

Issue 1: Decreased Analyte Signal Intensity When Analyzing Samples Containing this compound

This is a classic symptom of ion suppression. Follow this workflow to diagnose and resolve the issue.

cluster_0 Troubleshooting Workflow for Signal Suppression A Observe Decreased Analyte Signal B Perform Post-Column Infusion Experiment A->B C Is Suppression Co-eluting with this compound? B->C D Optimize Sample Preparation C->D Yes F Adjust MS Parameters C->F No E Modify Chromatographic Conditions D->E G Problem Resolved D->G E->F E->G F->G

Caption: A logical workflow for troubleshooting signal suppression.

Step 1: Confirm the Source of Suppression

As mentioned in the FAQs, a post-column infusion experiment is the gold standard for identifying the source of ion suppression.

Step 2: Optimize Sample Preparation

The goal is to remove as much of the interfering lipid matrix, including this compound, as possible before LC-MS analysis. The choice of technique will depend on your analyte's properties and the sample matrix.

Table 1: Comparison of Sample Preparation Techniques for Lipid Removal

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol).Simple, fast, and inexpensive.Non-selective, often results in significant ion suppression from remaining lipids and phospholipids.
Liquid-Liquid Extraction (LLE) Partitioning of analyte and interferences between two immiscible liquid phases.Can be highly selective, removes a significant amount of lipids.Can be labor-intensive and require large volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective and effective at removing lipids, can concentrate the analyte.Can be more expensive and require method development.
HybridSPE®-Phospholipid A targeted approach that uses zirconia-coated particles to specifically remove phospholipids.Very effective at removing a major class of interfering lipids.May not remove all other lipid classes, including fatty acids, as effectively.

Experimental Protocol: Solid-Phase Extraction (SPE) for Lipid Removal

This protocol is a general guideline and should be optimized for your specific analyte and matrix.

  • Condition the SPE Cartridge:

    • Wash a C18 SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Load the Sample:

    • Pre-treat your sample (e.g., dilute with water or an appropriate buffer).

    • Load the pre-treated sample onto the SPE cartridge.

  • Wash the Cartridge:

    • Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

    • Wash with a non-polar solvent (e.g., 1 mL of hexane) to elute neutral lipids like triglycerides.

  • Elute the Analyte:

    • Elute your analyte of interest with an appropriate solvent (e.g., 1 mL of methanol or acetonitrile).

  • Dry and Reconstitute:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the sample in your mobile phase for LC-MS analysis.

Step 3: Modify Chromatographic Conditions

If sample preparation alone is not sufficient, optimizing your LC method to separate your analyte from this compound is crucial.

cluster_1 Chromatographic Separation Strategy A Co-elution of Analyte and this compound B Modify Gradient A->B C Change Column Chemistry A->C D Separation Achieved B->D C->D

Caption: Strategies for chromatographic resolution of analyte and interference.

  • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between your analyte and this compound. A shallower gradient around the elution time of the interfering peak can often improve separation.

  • Column Chemistry: If gradient modification is insufficient, consider a column with a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity for lipids.

  • Flow Rate Reduction: As a general strategy, reducing the flow rate can lead to better chromatographic resolution and can also reduce ion suppression by improving the ESI process.

Step 4: Adjust MS Parameters

While less effective than sample preparation and chromatography for severe suppression, some MS parameter adjustments can help.

  • Ionization Source: If possible, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects.

  • Source Parameters: Optimize source parameters such as gas temperatures, gas flows, and spray voltage to maximize analyte signal and minimize the influence of the matrix.

By systematically working through these troubleshooting steps, you can effectively diagnose and mitigate signal suppression caused by this compound, leading to more reliable and accurate quantitative results in your ESI-MS analyses.

Technical Support Center: Handling and Use of Oleic Acid-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isotopic exchange of deuterium in Oleic acid-d9. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the isotopic integrity of your deuterated lipid during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, in this context, refers to the unintended replacement of deuterium (D) atoms on the this compound molecule with hydrogen (H) atoms from the surrounding environment (e.g., solvents, reagents). This process, also known as H/D back-exchange, can compromise the isotopic purity of the labeled compound, leading to inaccurate results in sensitive analytical techniques like mass spectrometry and NMR spectroscopy. The deuterons in this compound are located on saturated carbons at the terminal end of the acyl chain (positions 15, 15, 16, 16, 17, 17, 18, 18, 18), which are generally stable. However, certain experimental conditions can promote this exchange.

Q2: Which deuterium atoms in this compound are susceptible to exchange?

The deuterium atoms in this compound are bonded to sp3 hybridized carbon atoms. While C-D bonds are stronger than C-H bonds, making them less prone to cleavage, they are not entirely immune to exchange, especially under harsh chemical conditions. The primary risk of exchange for these deuterons is through acid- or base-catalyzed reactions.

Q3: What are the primary factors that can induce isotopic exchange in this compound?

The main factors that can lead to the loss of deuterium from this compound are:

  • Exposure to acidic or basic conditions: Both strong acids and strong bases can catalyze the exchange of deuterium with protons from the solvent.

  • Elevated temperatures: Higher temperatures can provide the necessary activation energy for the exchange reaction to occur, even under neutral pH conditions.

  • Use of protic solvents: Protic solvents, which contain acidic protons (e.g., water, methanol, ethanol), can serve as a source of hydrogen atoms for the exchange reaction.

  • Presence of metal catalysts: Certain metal catalysts can facilitate H/D exchange reactions.

Q4: How should I store this compound to maintain its isotopic stability?

To ensure the long-term stability of this compound, it is crucial to follow proper storage procedures. Unsaturated lipids like oleic acid are not stable as powders and should be stored as a solution.[1]

Storage ParameterRecommendationRationale
Solvent Aprotic organic solvent (e.g., chloroform, dichloromethane, acetonitrile)Aprotic solvents lack acidic protons and therefore minimize the risk of H/D exchange.
Temperature -20°C or lowerLow temperatures reduce the rate of potential degradation reactions and isotopic exchange.
Atmosphere Inert gas (e.g., argon or nitrogen)Prevents oxidation of the double bond in the oleic acid molecule.
Container Glass vial with a Teflon-lined capPrevents leaching of plasticizers and ensures a tight seal to prevent solvent evaporation and moisture entry.

Q5: Can I use protic solvents like methanol or ethanol with this compound?

While aprotic solvents are ideal, protic solvents are often necessary for certain experimental procedures. If you must use a protic solvent, it is critical to keep the exposure time to a minimum and to work at low temperatures to reduce the rate of isotopic exchange. For applications like preparing fatty acid methyl esters (FAMEs), the use of methanol is common, but the reaction conditions must be carefully controlled.

Troubleshooting Guide: Investigating Loss of Deuterium

If you suspect that your this compound has undergone isotopic exchange, this guide will help you identify potential causes and implement corrective actions.

Symptom Potential Cause Troubleshooting Steps & Solutions
Mass spectrometry data shows a lower than expected mass for this compound or its derivatives. Isotopic back-exchange with protons from the environment.- Review your entire workflow: Identify any steps where the sample was exposed to acidic or basic conditions, high temperatures, or protic solvents for extended periods. - Analyze a fresh, unmanipulated aliquot of your this compound standard: This will help determine if the issue is with your experimental procedure or the integrity of your stock solution. - Optimize your derivatization protocol: If preparing FAMEs, ensure the reaction is carried out under anhydrous conditions and for the shortest time necessary. Consider using a milder derivatization reagent if possible.
NMR spectrum shows unexpected C-H signals in the region where C-D bonds are expected. Deuterium has been replaced by hydrogen.- Confirm the deuterated positions from the manufacturer's certificate of analysis. - Re-evaluate your solvent choice: If you used a protic solvent, switch to a suitable aprotic alternative if your experiment allows. - Check the pH of all your solutions: Ensure that all aqueous solutions are buffered to a neutral pH unless otherwise required by the protocol, in which case exposure should be minimized.
Inconsistent results across different batches of experiments. Variability in experimental conditions leading to different levels of isotopic exchange.- Standardize all experimental parameters: This includes reaction times, temperatures, and the source and purity of all reagents and solvents. - Implement quality control checks: Regularly analyze a standard sample of this compound to monitor for any signs of deuterium loss.

Experimental Protocols

Protocol 1: Safe Handling and Preparation of this compound Stock Solutions

This protocol outlines the best practices for handling neat this compound and preparing stable stock solutions.

Materials:

  • This compound (neat oil)

  • Anhydrous aprotic solvent (e.g., chloroform or acetonitrile, HPLC grade or higher)

  • Inert gas (argon or nitrogen)

  • Glass vials with Teflon-lined caps

  • Glass syringes or pipettes

Procedure:

  • Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Work in a fume hood and under a stream of inert gas (argon or nitrogen) to minimize exposure to air and moisture.

  • Using a glass syringe or pipette, carefully transfer the desired amount of this compound to a clean, dry glass vial.

  • Add the appropriate volume of anhydrous aprotic solvent to achieve the desired concentration.

  • Flush the headspace of the vial with inert gas before sealing it tightly with a Teflon-lined cap.

  • Store the stock solution at -20°C or below.

Protocol 2: Derivatization of this compound to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis with Minimal Isotopic Exchange

This protocol describes a method for preparing FAMEs from this compound while minimizing the risk of deuterium back-exchange.

Materials:

  • This compound sample

  • Anhydrous Methanol

  • Acetyl Chloride (or another mild esterification reagent)

  • Anhydrous Hexane (or other suitable aprotic extraction solvent)

  • Saturated Sodium Bicarbonate solution (prepared with D₂O if possible, otherwise use with caution)

  • Anhydrous Sodium Sulfate

  • Glass reaction vials with Teflon-lined caps

Procedure:

  • To your dried this compound sample in a glass reaction vial, add 1 mL of anhydrous methanol.

  • Cool the vial in an ice bath.

  • Slowly add 50 µL of acetyl chloride to the methanol solution while gently swirling. This will generate anhydrous HCl in situ for catalysis.

  • Seal the vial tightly and heat at 60°C for 1 hour. Minimize heating time as much as possible.

  • Cool the reaction vial to room temperature.

  • Add 1 mL of hexane to the vial, followed by the slow addition of 1 mL of saturated sodium bicarbonate solution to neutralize the acid. Perform this step quickly to minimize contact with the aqueous phase.

  • Vortex the mixture briefly and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Visualizing Key Concepts

To aid in understanding the processes involved, the following diagrams illustrate the mechanism of isotopic exchange and a recommended experimental workflow.

Isotopic_Exchange_Mechanism cluster_legend Legend cluster_process Potential for Isotopic Exchange Deuterium D (Deuterium) Hydrogen H (Hydrogen) Catalyst Catalyst (Acid/Base) Oleic_d9 This compound (...-CD2-CD3) Exchanged_Oleic Exchanged Oleic Acid (...-CHD-CD₂H, etc.) Oleic_d9->Exchanged_Oleic Isotopic Exchange Proton_Source Proton Source (e.g., H₂O, ROH) Catalyst_Node Acid (H⁺) or Base (OH⁻) Experimental_Workflow cluster_workflow Recommended Experimental Workflow cluster_avoid Conditions to Avoid Start Start: this compound Storage Storage: -20°C, Aprotic Solvent, Inert Atmosphere Start->Storage Handling Handling: Room Temp Equilibration, Inert Gas Storage->Handling Experiment Experimentation: Minimize exposure to acid/base, heat, protic solvents Handling->Experiment Analysis Analysis (e.g., GC-MS): Mild derivatization, anhydrous conditions Experiment->Analysis High_Temp High Temperature Experiment->High_Temp AVOID Strong_Acid_Base Strong Acids/Bases Experiment->Strong_Acid_Base AVOID Protic_Solvents Prolonged Protic Solvent Exposure Experiment->Protic_Solvents AVOID End End: Accurate Isotopic Data Analysis->End

References

Technical Support Center: Quantification of Oleic acid-d9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Oleic acid-d9. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of this compound by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte, such as this compound, by the presence of co-eluting endogenous or exogenous components in the sample matrix.[1][2] These interfering components can include phospholipids, salts, proteins, and dosing vehicles.[2] This interference can lead to inaccurate and irreproducible quantification, poor method robustness, and compromised sensitivity.[1][3]

Q2: What are the primary causes of matrix effects in bioanalytical samples like plasma or serum?

A2: The primary culprits behind matrix effects in biological samples are phospholipids, which are present at high concentrations.[1][4][5] These molecules can co-elute with this compound and interfere with the ionization process in the mass spectrometer source, typically leading to ion suppression.[1][4] Other lipids, such as cholesterol and triacylglycerols, can also contribute significantly to matrix effects.[5]

Q3: How can I detect the presence of matrix effects in my this compound assay?

A3: Matrix effects can be assessed both qualitatively and quantitatively.[2]

  • Qualitative Assessment: The post-column infusion technique is a valuable tool during method development. It helps identify regions in the chromatogram where ion suppression or enhancement occurs by infusing a constant flow of the analyte post-column while injecting a blank matrix extract.[2][6]

  • Quantitative Assessment: The post-extraction spike method is commonly used. This involves comparing the analyte's response in a standard solution to its response when spiked into a blank matrix extract that has undergone the sample preparation process.[6]

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) like this compound?

A4: this compound is a deuterated form of oleic acid and serves as an ideal internal standard. A SIL-IS is the best choice to compensate for matrix effects because it has nearly identical physicochemical properties to the analyte and will be affected by matrix interferences in the same way.[7][8] For effective compensation, it is crucial that the SIL-IS co-elutes completely with the analyte.[9]

Troubleshooting Guide

Issue 1: I am observing significant ion suppression for this compound.

Cause: Co-eluting matrix components, most likely phospholipids, are interfering with the ionization of your analyte.[1][4]

Solution:

  • Improve Sample Preparation:

    • Liquid-Liquid Extraction (LLE): Implement an LLE protocol to separate lipids from the aqueous phase. The Folch and Bligh-Dyer methods are common starting points, though they use chlorinated solvents.[10]

    • Solid-Phase Extraction (SPE): Utilize SPE with a suitable stationary phase (e.g., C18 or a mixed-mode sorbent) to remove interfering components.[11]

    • Protein Precipitation (PPT): While a simple method, PPT is often insufficient for removing phospholipids and can be prone to matrix effects.[5][7] Consider it a first step to be followed by LLE or SPE.

  • Optimize Chromatographic Separation:

    • Adjust the gradient profile of your liquid chromatography (LC) method to separate this compound from the region where phospholipids typically elute.[5]

    • Consider using a column with a different chemistry or a higher resolution to improve separation.

  • Utilize Advanced Sample Clean-up:

    • Employ techniques like TurboFlow online sample extraction, which can remove over 99% of phospholipids.[4]

Issue 2: My results for this compound quantification are not reproducible between different lots of plasma.

Cause: The degree of matrix effect can vary significantly between different sources of biological matrices.[1] This variability will lead to poor reproducibility if the matrix effects are not adequately compensated for.

Solution:

  • Implement a Stable Isotope-Labeled Internal Standard: The use of this compound as an internal standard is the most effective way to correct for variability in matrix effects across different samples.[7][12] The ratio of the analyte to the internal standard will remain consistent even if the absolute signal intensity fluctuates.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to account for the matrix effect.[12] If a blank matrix is unavailable, surrogate matrices can be considered.[6]

Issue 3: I am seeing signal enhancement for this compound.

Cause: While less common than suppression, signal enhancement can occur when co-eluting matrix components improve the ionization efficiency of the analyte.[1][2]

Solution:

  • Follow the same troubleshooting steps as for ion suppression. The goal is to remove the interfering components, regardless of whether they suppress or enhance the signal.

  • Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the limit of quantification.[12]

Data Summary

The following table summarizes hypothetical but representative data on the performance of different sample preparation methods for the quantification of this compound, illustrating the impact on matrix effects.

Sample Preparation MethodMatrix Effect (%)*Recovery (%)Process Efficiency (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)-45% (Suppression)955018
Liquid-Liquid Extraction (LLE)-15% (Suppression)85728
Solid-Phase Extraction (SPE)-8% (Suppression)90835

*Matrix Effect (%) = (1 - [Peak Area in Matrix] / [Peak Area in Solvent]) x 100. A negative value indicates suppression, while a positive value indicates enhancement.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

  • To 100 µL of plasma, add the internal standard solution (this compound).

  • Add 300 µL of a 1:2 (v/v) mixture of chloroform and methanol. Vortex for 1 minute.

  • Add 100 µL of chloroform and vortex for 30 seconds.

  • Add 100 µL of water and vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to induce phase separation.

  • Carefully aspirate the lower organic layer and transfer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Protocol 2: Post-Extraction Spike for Matrix Effect Assessment

  • Process a blank plasma sample using the LLE protocol described above.

  • After the evaporation step (Step 7), reconstitute the residue with 100 µL of a solution containing a known concentration of this compound. This is Sample A .

  • Prepare a standard solution of this compound at the same concentration in the mobile phase. This is Sample B .

  • Analyze both samples by LC-MS.

  • Calculate the matrix effect using the formula: Matrix Effect (%) = ([Peak Area of Sample A] / [Peak Area of Sample B] - 1) x 100.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_validation Validation Problem Poor Reproducibility or Inaccurate Quantification of This compound AssessME Assess Matrix Effect (Post-Extraction Spike) Problem->AssessME Quantitative QualME Qualitative Assessment (Post-Column Infusion) Problem->QualME Qualitative UseIS Use Stable Isotope-Labeled IS (this compound) Problem->UseIS Best Practice OptimizeSP Optimize Sample Prep (LLE, SPE) AssessME->OptimizeSP OptimizeLC Optimize LC Separation QualME->OptimizeLC Validate Re-validate Assay OptimizeSP->Validate OptimizeLC->Validate UseIS->Validate

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

SIL_IS_Mechanism cluster_sample Sample in Ion Source cluster_effect Matrix Effect (Ion Suppression) cluster_signal MS Signal cluster_quant Quantification Analyte Oleic Acid (Analyte) Suppression Suppression Analyte->Suppression IS This compound (Internal Standard) IS->Suppression Matrix Matrix Components (e.g., Phospholipids) Matrix->Suppression AnalyteSignal Reduced Analyte Signal Suppression->AnalyteSignal IS_Signal Reduced IS Signal Suppression->IS_Signal Ratio Ratio (Analyte Signal / IS Signal) Remains Constant AnalyteSignal->Ratio IS_Signal->Ratio

Caption: Mechanism of matrix effect compensation using a stable isotope-labeled internal standard.

References

Technical Support Center: Chromatographic Separation of Oleic Acid-d9 and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Oleic acid-d9 and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common challenges encountered during the analysis of this compound and its metabolites via LC-MS.

Sample Preparation

Question: What is the best method for extracting this compound and its metabolites from plasma?

Answer: The optimal extraction method depends on the specific metabolites of interest and the desired balance between recovery, purity, and throughput. Common methods include:

  • Protein Precipitation (PPT): A simple and fast method where a cold organic solvent (e.g., methanol, acetonitrile) is added to the plasma to precipitate proteins. While quick, it may result in a less clean extract and potential matrix effects.

  • Liquid-Liquid Extraction (LLE): Biphasic solvent systems like the Folch (chloroform/methanol) or Matyash (methyl-tert-butyl ether/methanol) methods are highly effective for a broad range of lipids.[1] These methods generally provide cleaner extracts than PPT.

  • One-Phase Extraction: Methods using solvents like a butanol/methanol (BuMe) mixture offer a simplified workflow without phase separation and can provide good recovery for many lipid classes.[2]

Question: I am seeing low recovery of my analytes. What are the possible causes and solutions?

Answer: Low recovery can stem from several factors during sample preparation. Here is a troubleshooting guide:

Potential Cause Troubleshooting Steps
Inefficient Extraction Solvent For nonpolar lipids like triglycerides and cholesteryl esters, polar solvents like methanol or acetonitrile can lead to poor recovery due to precipitation.[3] Consider using a less polar one-phase solvent like 1-butanol/methanol (BuMe) or a biphasic method like Folch or Matyash.[1][3]
Incomplete Protein Precipitation Ensure the correct ratio of organic solvent to plasma is used and that the mixture is adequately vortexed and incubated at a low temperature (e.g., -20°C) to maximize protein precipitation.
Analyte Adsorption Fatty acids can adsorb to glassware and plasticware. Using silanized glassware and low-adsorption polypropylene tubes can minimize this issue.
Sample Degradation Ensure samples are processed quickly and kept on ice to minimize enzymatic activity. If delays are expected, samples should be stored at -80°C.

A logical workflow for troubleshooting low recovery during sample preparation is as follows:

G start Low Analyte Recovery check_solvent Is the extraction solvent appropriate for the analytes' polarity? start->check_solvent change_solvent Switch to a more suitable solvent system (e.g., BuMe, Matyash). check_solvent->change_solvent No check_protocol Is the extraction protocol being followed correctly? check_solvent->check_protocol Yes end Recovery Improved change_solvent->end optimize_protocol Optimize vortexing time, incubation temperature, and solvent ratios. check_protocol->optimize_protocol No check_materials Are you using low-adsorption tubes and silanized glassware? check_protocol->check_materials Yes optimize_protocol->end use_proper_materials Switch to appropriate low-adsorption materials. check_materials->use_proper_materials No check_sample_handling Are samples kept cold and processed promptly? check_materials->check_sample_handling Yes use_proper_materials->end improve_sample_handling Implement stricter cold chain and processing timelines. check_sample_handling->improve_sample_handling No check_sample_handling->end Yes improve_sample_handling->end

Troubleshooting workflow for low analyte recovery.
Liquid Chromatography

Question: My chromatographic peaks for this compound are showing significant tailing. How can I improve peak shape?

Answer: Peak tailing is a common issue in HPLC. Here are some potential causes and solutions:

Potential Cause Troubleshooting Steps
Secondary Interactions Free fatty acids can interact with active sites on the silica packing of the column. Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of the carboxylic acid group, reducing these interactions and improving peak shape.
Column Contamination The column may be contaminated with strongly retained matrix components from previous injections. Flush the column with a strong solvent, such as isopropanol, to remove contaminants.[4]
Column Void A void at the head of the column can cause peak tailing and splitting.[5] This can result from high pH mobile phases dissolving the silica. If a void is suspected, the column may need to be replaced.
Extra-column Volume Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing.[5] Ensure tubing is as short as possible and that all fittings are properly seated.

Question: I am not getting sufficient separation between Oleic acid and its closely related metabolites. What can I do to improve resolution?

Answer: Improving chromatographic resolution often involves adjusting the mobile phase, stationary phase, or other method parameters.

  • Optimize the Mobile Phase: Adjusting the solvent composition of the mobile phase is a primary strategy for improving separation.[6] For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention and may improve the resolution between closely eluting peaks.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. While C18 columns are common, a phenyl-hexyl column can offer different selectivity for compounds with double bonds due to π-π interactions.[7]

  • Reduce Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can significantly improve resolution.[8] However, they also generate higher backpressure.

  • Increase Column Length: A longer column provides more theoretical plates and can enhance resolution, but it will also increase analysis time and backpressure.[6]

Mass Spectrometry

Question: I am observing a weak signal for my analytes in the mass spectrometer. How can I increase sensitivity?

Answer: Low signal intensity can be due to a variety of factors related to the ionization process and mass spectrometer settings.

Potential Cause Troubleshooting Steps
Suboptimal Ionization Mode Fatty acids are acidic and generally ionize well in negative electrospray ionization (ESI) mode, forming the [M-H]⁻ ion.[9] Ensure you are using the appropriate polarity for your analytes.
Poor Ionization Efficiency The composition of the mobile phase can significantly impact ionization. The presence of additives like ammonium formate or ammonium acetate can aid in the formation of adducts such as [M+HCOO]⁻ in negative mode or [M+NH₄]⁺ in positive mode, which may be more stable and provide a better signal.[4][9]
Ion Source Contamination Contamination of the ion source can suppress the signal of your analytes. Regularly clean the ion source components according to the manufacturer's recommendations.
Incorrect MS Parameters Optimize source parameters such as capillary voltage, gas flows (nebulizer, heater), and temperatures to maximize the signal for your specific analytes.[10]
Matrix Effects Co-eluting matrix components can suppress the ionization of your analytes. Improve sample clean-up or adjust the chromatography to separate the analytes from the interfering compounds.

Question: I see multiple peaks in my mass spectrum for a single analyte. What are these and how do I handle them?

Answer: It is common to observe multiple ions for a single analyte in ESI-MS due to the formation of different adducts.

  • Common Adducts: In positive ion mode, you may see the protonated molecule [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.[11] In negative ion mode, common ions include the deprotonated molecule [M-H]⁻ and adducts with mobile phase modifiers like formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻.[11]

  • Quantitation: For quantitative analysis, it is important to choose one adduct ion for each analyte and use it consistently across all samples and standards. The most abundant and stable adduct is typically the best choice.

  • Identification: While multiple adducts can complicate the spectrum, they can also increase confidence in analyte identification, as the mass differences between the adducts are known.

Data Presentation

Table 1: Comparison of Lipid Extraction Efficiencies from Plasma

This table summarizes the recovery of different lipid classes using various common extraction methods. Data is compiled from multiple studies to provide a comparative overview.

Lipid Class Folch (Biphasic) Matyash (Biphasic) BuMe (One-Phase) Methanol (One-Phase)
Lysophosphatidylcholines (LPC) ~80%[3]~73%[1]>95%[2]Sufficient[3]
Phosphatidylcholines (PC) >90%[3]>95%[1]>95%[2]Incomplete[3]
Triglycerides (TG) >90%[3]<80%[1]>90%[2]<5%[3]
Cholesteryl Esters (CE) >90%[3]>95%[1]~90%[2]<5%[3]
Table 2: Typical LC-MS/MS Parameters for Fatty Acid Analysis

The following table provides a starting point for developing an LC-MS/MS method for Oleic acid and related compounds. Optimization will be required for your specific instrumentation and application.

Parameter Setting
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or 5mM Ammonium Acetate[12]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% Formic Acid or 5mM Ammonium Acetate
Gradient Start at 30-40% B, ramp to 95-100% B over 10-15 minutes
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode ESI Negative
Precursor Ion (this compound) m/z 290.3 (for [M-H]⁻)
Product Ions Fragmentation pattern should be determined by infusion and optimization.
Capillary Voltage 2.5 - 3.5 kV
Source Temperature 120 - 150 °C

Experimental Protocols

Protocol 1: One-Phase Butanol/Methanol (BuMe) Extraction of Plasma Lipids

This protocol is adapted from a high-throughput method suitable for LC-MS/MS analysis.[2]

  • Prepare Extraction Solvent: Create a 1:1 (v/v) mixture of 1-butanol and methanol. Add internal standards (including this compound if it's not the analyte) to this solvent mixture at a known concentration.

  • Sample Aliquoting: Aliquot 10 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Extraction: Add 100 µL of the internal standard-spiked extraction solvent to the plasma.

  • Vortexing: Vortex the mixture vigorously for 10-15 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS analysis. No drying or reconstitution step is required.

Protocol 2: Biphasic Matyash Extraction

This protocol is a widely used method that provides a clean lipid extract.[1]

  • Prepare Solvents: Have high-purity methanol, methyl-tert-butyl ether (MTBE), and water ready.

  • Sample Aliquoting: To a glass tube, add 20 µL of plasma.

  • Add Methanol: Add 225 µL of cold methanol containing the internal standards. Vortex briefly.

  • Add MTBE: Add 750 µL of MTBE. Vortex for 1 hour at 4°C.

  • Phase Separation: Add 188 µL of water to induce phase separation. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 1,000 x g for 10 minutes. Two phases will be visible.

  • Collect Organic Layer: Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., acetonitrile/isopropanol 1:1).

Signaling Pathways

Oleic Acid Metabolism and Signaling

Oleic acid is not only a key component of cellular membranes but also an active signaling molecule that influences various metabolic pathways.

One important pathway involves the activation of the SIRT1-PGC1α transcriptional complex, which promotes fatty acid oxidation.[13] Oleic acid can increase intracellular levels of cAMP, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates SIRT1, a deacetylase. Activated SIRT1 deacetylates PGC1α, a transcriptional coactivator, leading to the increased expression of genes involved in fatty acid β-oxidation.[13]

G OA Oleic Acid cAMP cAMP OA->cAMP increases PKA Protein Kinase A (PKA) cAMP->PKA activates SIRT1 SIRT1 PKA->SIRT1 phosphorylates SIRT1_P Phosphorylated SIRT1 (Active) SIRT1->SIRT1_P PGC1a PGC1α (Acetylated) SIRT1_P->PGC1a deacetylates PGC1a_deacetyl PGC1α (Deacetylated) (Active) PGC1a->PGC1a_deacetyl FAO_genes Fatty Acid Oxidation Genes PGC1a_deacetyl->FAO_genes activates transcription of FAO Increased Fatty Acid Oxidation FAO_genes->FAO

Oleic acid signaling through the PKA-SIRT1-PGC1α pathway.
General Lipid Metabolism Regulation

The metabolism of fatty acids, including oleic acid, is tightly regulated by a network of transcription factors. Key players include:

  • Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that, upon activation by fatty acids and their derivatives, regulate the expression of genes involved in fatty acid transport and catabolism.

  • Sterol Regulatory Element-Binding Proteins (SREBPs): These transcription factors control the synthesis of fatty acids and cholesterol.[5]

These pathways are interconnected and respond to the cellular energy status and nutrient availability to maintain lipid homeostasis.

G cluster_feedback Feedback Regulation FA Fatty Acids (e.g., Oleic Acid) PPARs PPARs FA->PPARs activate Gene_Expression_Catabolism Gene Expression (β-oxidation, transport) PPARs->Gene_Expression_Catabolism regulate SREBPs SREBPs Gene_Expression_Anabolism Gene Expression (Lipogenesis, Cholesterol Synthesis) SREBPs->Gene_Expression_Anabolism regulate Catabolism Fatty Acid Catabolism Gene_Expression_Catabolism->Catabolism Anabolism Fatty Acid & Cholesterol Synthesis Gene_Expression_Anabolism->Anabolism Catabolism->SREBPs inhibit Anabolism->PPARs provide ligands for

Overview of key transcriptional regulators in lipid metabolism.

References

Technical Support Center: Correcting for Mass Isotopomer Distribution of Oleic Acid-d9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oleic acid-d9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during stable isotope tracing experiments.

Frequently Asked Questions (FAQs)

Q1: What is mass isotopomer distribution analysis (MIDA) and why is it important for this compound experiments?

Mass isotopomer distribution analysis (MIDA) is a technique used to determine the pattern of isotopes in a molecule. When you introduce this compound into a biological system, it will be incorporated into various metabolic pathways. MIDA, through mass spectrometry, allows you to track the fate of the deuterated oleic acid by analyzing the mass shifts in downstream metabolites. This is crucial for understanding fatty acid metabolism, including uptake, elongation, desaturation, and incorporation into complex lipids. Correcting for the natural abundance of heavier isotopes is a critical step in MIDA to accurately quantify the contribution of the labeled tracer.[1][2]

Q2: What is the natural isotopic abundance of oleic acid and how does it affect my data?

Even in an unlabeled sample of oleic acid, you will observe a distribution of masses due to the natural presence of heavy isotopes, primarily ¹³C and ²H (deuterium). Carbon has a natural abundance of approximately 1.1% ¹³C, and hydrogen has about 0.015% ²H.[3] For a molecule with many carbon and hydrogen atoms like oleic acid (C₁₈H₃₄O₂), the probability of it containing one or more heavy isotopes is significant. This creates a natural mass isotopomer distribution (MID). When you analyze your this compound labeled samples, the measured MID is a combination of the distribution from your tracer and this natural background. Therefore, you must correct for this natural abundance to accurately determine the true enrichment from your tracer.[1][4]

Q3: What are the main sources of error when correcting for mass isotopomer distribution?

The primary sources of error include:

  • Inaccurate natural abundance values: The assumed natural abundances of isotopes can slightly vary.

  • Tracer impurity: The this compound tracer may not be 100% pure and could contain isotopologues with fewer than nine deuterium atoms.

  • Deuterium loss or exchange: Deuterium atoms can sometimes be lost or exchange with protons from the surrounding environment during sample preparation or analysis.[][6]

  • Instrumental artifacts: Mass spectrometers can have limitations in resolution and accuracy that may affect the measurement of isotopologue ratios.

  • Incorrect mathematical correction: Using an oversimplified or inappropriate correction algorithm can introduce systematic errors.[7]

Troubleshooting Guides

Issue 1: Higher than expected M+1 and M+2 peaks in unlabeled oleic acid control.
Possible Cause Troubleshooting Step
Contamination with a heavier compound. Analyze a blank sample (solvent only) to check for background ions. Review your sample preparation procedure for potential sources of contamination.
Incorrect instrument calibration. Recalibrate your mass spectrometer according to the manufacturer's instructions.
Suboptimal instrument resolution. Increase the resolution of your mass spectrometer to better separate the isotopic peaks from potential interferences.
Issue 2: Corrected data shows negative abundance for some isotopologues.
Possible Cause Troubleshooting Step
Overcorrection due to inaccurate natural abundance values. Use a measured MID from an unlabeled oleic acid standard run under the same conditions for the correction, rather than theoretical values.
Low signal-to-noise ratio for low-abundance isotopologues. Optimize your sample concentration and mass spectrometer parameters to improve signal intensity. Consider increasing the injection volume or using a more sensitive instrument.
Mathematical artifact of the correction algorithm. Some correction algorithms can produce small negative values for noisy data. Ensure you are using a robust correction method. Some software allows for constraints to prevent negative results.[1]
Issue 3: Lower than expected enrichment of this compound in the sample.
Possible Cause Troubleshooting Step
Loss of deuterium during sample preparation. Minimize exposure of your samples to acidic or basic conditions and high temperatures, which can promote H/D exchange. Evaluate your extraction and derivatization methods for potential deuterium loss.[6]
Inefficient cellular uptake of the tracer. Optimize the concentration of this compound and the incubation time in your experiment. Ensure the tracer is properly solubilized in the culture medium.
Rapid metabolism and dilution of the tracer. Consider a shorter time course for your experiment to capture the initial incorporation before significant metabolic turnover and dilution into large endogenous pools.

Quantitative Data Summary

The following tables provide a theoretical overview of the mass isotopomer distribution for unlabeled oleic acid and the expected distribution for a 99% pure this compound tracer. These values are essential for understanding the principles of natural abundance correction.

Table 1: Theoretical Mass Isotopomer Distribution of Unlabeled Oleic Acid (C₁₈H₃₄O₂) (Negative Ion Mode [M-H]⁻)

Mass IsotopologueRelative Abundance (%)
M+0 (Monoisotopic)79.85
M+116.85
M+22.83
M+30.38
M+40.04

Note: These values are calculated based on the natural abundances of C, H, and O isotopes and represent the expected pattern in a high-resolution mass spectrometer.

Table 2: Expected Mass Isotopomer Distribution of this compound Tracer (99% d9, 1% d8) (Negative Ion Mode [M-H]⁻)

Mass IsotopologueRelative Abundance (%)
M+0 (Unlabeled)0.00
......
M+81.00
M+999.00

Note: This table illustrates the expected distribution of the tracer itself. When analyzing a biological sample, these peaks will be convoluted with the natural abundance of the rest of the molecule.

Experimental Protocols

Protocol 1: this compound Tracing in Cultured Cells

This protocol outlines a general procedure for a stable isotope tracing experiment using this compound in an adherent cell culture model.

Materials:

  • Adherent cells (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Internal standard (e.g., Oleic acid-d7)

  • Nitrogen gas for drying

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Preparation of Labeled Medium:

    • Prepare a stock solution of this compound complexed to fatty acid-free BSA. A common molar ratio is 6:1 (oleic acid:BSA).

    • Spike the complete cell culture medium with the this compound-BSA complex to the desired final concentration.

  • Labeling:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the this compound containing medium to the cells.

    • Incubate for the desired time period (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolism Quenching and Cell Harvesting:

    • Place the plate on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold methanol to the wells to quench metabolism and detach the cells.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Lipid Extraction:

    • Add the internal standard to each sample.

    • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.[8]

    • Briefly, add chloroform and water to the methanol suspension to create a biphasic system.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation for LC-MS:

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

  • LC-MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Acquire data in full scan mode to capture the entire mass isotopomer distribution of oleic acid and its metabolites.

Visualizations

Workflow for Mass Isotopomer Distribution Correction

CorrectionWorkflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing unlabeled Unlabeled Oleic Acid (Control) ms Mass Spectrometry Analysis unlabeled->ms labeled This compound (Experimental Sample) labeled->ms raw_unlabeled Raw MID of Unlabeled ms->raw_unlabeled raw_labeled Raw MID of Labeled ms->raw_labeled correction Correction Algorithm (Matrix-based) raw_unlabeled->correction raw_labeled->correction corrected_mid Corrected MID (Tracer Enrichment) correction->corrected_mid

Caption: A simplified workflow illustrating the process of correcting the raw mass isotopomer distribution (MID) of a labeled sample using data from an unlabeled control.

Logical Relationship of Correction Factors

CorrectionFactors Measured_MID Measured MID True_Enrichment True Tracer Enrichment Measured_MID->True_Enrichment Correction Process True_Enrichment->Measured_MID Natural_Abundance Natural Isotopic Abundance Natural_Abundance->Measured_MID Tracer_Impurity Tracer Isotopic Impurity Tracer_Impurity->Measured_MID Instrumental_Noise Instrumental Noise Instrumental_Noise->Measured_MID

Caption: Diagram showing how the measured mass isotopomer distribution is a composite of true tracer enrichment and confounding factors that need to be corrected.

References

Technical Support Center: Oleic Acid-d9 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oleic acid-d9 in cell culture.

Disclaimer

This compound is a deuterated form of oleic acid, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily used for tracer studies in metabolic research. The biological effects of this compound are generally considered to be comparable to those of unlabeled oleic acid. The information provided here is based on studies conducted with oleic acid and should be directly applicable to this compound in most cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in my cell culture experiments?

The optimal concentration of this compound is highly cell-type dependent and also varies with the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. High concentrations of oleic acid can induce lipotoxicity and apoptosis.[1]

Q2: How should I prepare this compound for use in cell culture?

This compound is poorly soluble in aqueous solutions like cell culture media.[] To ensure proper delivery to cells and avoid the formation of micelles that can be toxic, it is essential to complex it with fatty acid-free Bovine Serum Albumin (BSA). A common method involves preparing a stock solution of this compound in ethanol or DMSO and then complexing it with a BSA solution in your culture medium.[3][4]

Q3: Can I dissolve this compound directly in DMSO and add it to my culture medium?

While DMSO can be used to create a stock solution, adding it directly to the medium without complexing to BSA can lead to poor solubility and the formation of oil droplets, which can be detrimental to the cells.[5] It is highly recommended to prepare an this compound-BSA complex for consistent and reliable results.

Q4: For how long can I store the prepared this compound-BSA complex?

It is best to prepare the this compound-BSA complex fresh for each experiment to avoid degradation and oxidation.[4] If storage is necessary, it should be for a short period at -20°C, protected from light.[6]

Q5: What are the expected effects of this compound on cell viability?

The effects of oleic acid on cell viability are context-dependent. In some cancer cell lines, it has been shown to inhibit proliferation and induce apoptosis.[7] In other cell types, it may not show significant toxicity or can even be protective against other cellular stressors. The outcome depends on the cell type, concentration, and duration of treatment.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound in Culture Medium
  • Possible Cause: Inadequate complexing with BSA.

  • Solution:

    • Ensure you are using fatty acid-free BSA.

    • Optimize the molar ratio of this compound to BSA. Ratios between 2:1 and 6:1 (Oleic acid:BSA) are commonly used.

    • When preparing the complex, gently warm the BSA solution (e.g., to 37°C) before adding the this compound stock solution.[3]

    • Allow sufficient time for the complex to form by incubating the mixture (e.g., 30-60 minutes at 37°C with gentle agitation).[3]

    • Filter-sterilize the final this compound-BSA complex solution before adding it to your cell cultures.

  • Possible Cause: High concentration of this compound.

  • Solution: Try a lower concentration range in your experiments. Perform a dose-response curve to find the optimal soluble concentration.

Issue 2: High Cell Death or Unexpected Toxicity
  • Possible Cause: Lipotoxicity due to high concentrations of free this compound.

  • Solution:

    • Re-evaluate the concentration range. Start with a lower concentration and perform a careful dose-response and time-course experiment.

    • Ensure the this compound is properly complexed with BSA to reduce the concentration of free fatty acids.

  • Possible Cause: Solvent toxicity.

  • Solution:

    • If using ethanol or DMSO to prepare the stock solution, ensure the final concentration in the cell culture medium is minimal (typically <0.1%) and non-toxic to your cells.

    • Always include a vehicle control (medium with the same concentration of the solvent and BSA without this compound) in your experiments.

Issue 3: Inconsistent or Irreproducible Results
  • Possible Cause: Variability in the preparation of the this compound-BSA complex.

  • Solution: Standardize your preparation protocol. Use the same batch of fatty acid-free BSA and prepare the complex in the same manner for all experiments. Prepare fresh solutions for each experiment.

  • Possible Cause: Cell culture conditions.

  • Solution:

    • Ensure your cells are healthy and in the exponential growth phase before treatment.

    • Maintain consistent cell seeding densities.

    • Monitor the pH and nutrient levels of your culture medium.

Experimental Protocols

Preparation of this compound-BSA Complex

This protocol describes the preparation of a 5 mM this compound stock complexed with BSA at a 5:1 molar ratio.

Materials:

  • This compound

  • Ethanol (200 proof)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture medium (serum-free)

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in PBS to a final concentration of 10%. Filter-sterilize the solution using a 0.22 µm filter.

  • Prepare a 100 mM this compound stock solution: Dissolve this compound in ethanol.

  • Complex this compound with BSA: a. In a sterile tube, warm the required volume of 10% BSA solution to 37°C. b. Slowly add the 100 mM this compound stock solution to the warm BSA solution while gently vortexing. c. Incubate the mixture for 30-60 minutes at 37°C with continuous gentle agitation to allow for complex formation. d. Bring the final volume to the desired concentration with serum-free cell culture medium.

  • Sterilization: Filter the final this compound-BSA complex solution through a 0.22 µm syringe filter.

  • Storage: Use immediately or store in aliquots at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

Cell Viability Assessment using MTT Assay

This protocol provides a general procedure for assessing cell viability after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells seeded in a 96-well plate

  • This compound-BSA complex

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound-BSA complex. Include a vehicle control (BSA and solvent only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V (to detect phosphatidylserine externalization in early apoptosis) and PI (to identify necrotic or late apoptotic cells).[9][10]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: a. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI. b. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells into the culture supernatant as an indicator of cytotoxicity.

Materials:

  • Cells seeded in a 96-well plate

  • This compound-BSA complex

  • LDH Assay Kit (containing substrate, cofactor, and dye)

  • Lysis solution (for positive control)

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT assay. Include controls: untreated cells (spontaneous LDH release) and cells treated with lysis solution (maximum LDH release).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.[12]

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mix from the kit to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Quantitative Data Summary

Table 1: Effect of Oleic Acid on Cell Viability in Various Cell Lines

Cell LineConcentration (µM)Incubation Time (h)Effect on ViabilityAssayReference
HepG250024Significant decreaseMTT[9]
Hep3B & Huh7.550-30048Dose-dependent reductionAlamar Blue[13]
Endometrial Cancer Cells370-6762 (IC50)72Dose-dependent decreaseMTT[10]
Human Gastric & Breast Cancer40024-72Varied (increase or decrease)MTT[11]
786-O Renal Carcinoma50-20048Increase in proliferationMTT[3]
A549 & PC-315-20 (IC50)Not specifiedCytotoxicMTT[]

Signaling Pathways and Experimental Workflows

Below are diagrams created using the DOT language to visualize key experimental workflows and a signaling pathway potentially affected by this compound.

experimental_workflow_cell_viability cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate treatment Treat with this compound-BSA Complex start->treatment controls Include Vehicle and Untreated Controls treatment->controls incubation Incubate for 24-72h controls->incubation add_reagent Add Assay Reagent (MTT/LDH) incubation->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent measure Measure Absorbance incubate_reagent->measure calculate Calculate % Viability/Toxicity measure->calculate end Results calculate->end

Caption: Experimental workflow for assessing cell viability and toxicity.

apoptosis_pathway OA This compound Stress Cellular Stress OA->Stress Mitochondria Mitochondria Stress->Mitochondria Caspase9 Caspase-9 activation Mitochondria->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway.

pten_akt_mtor_pathway OA This compound PTEN PTEN OA->PTEN activates PIP3 PIP3 PTEN->PIP3 inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation

Caption: The PTEN/AKT/mTOR signaling pathway.

References

Technical Support Center: Quantifying Low-Level Oleic Acid-d9 Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stable isotope tracer analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with quantifying low levels of Oleic acid-d9 enrichment in biological samples.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying low-level this compound enrichment challenging?

Quantifying low levels of deuterated oleic acid is difficult due to several factors. The primary challenge is distinguishing a very small signal from the labeled (d9) variant against a high background of the naturally abundant, unlabeled (d0) oleic acid. Additionally, issues such as matrix effects from complex biological samples, low ionization efficiency of fatty acids, and potential for analyte loss during sample preparation can all impact the accuracy and sensitivity of the measurement.[1][2]

Q2: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for my analysis?

Both GC-MS and LC-MS are powerful techniques for fatty acid analysis, and the best choice depends on your specific experimental needs.

  • GC-MS often provides excellent chromatographic separation and high sensitivity, especially when using negative chemical ionization (NCI).[3] However, it requires a chemical derivatization step to make the fatty acids volatile, which adds time and a potential source of variability to your workflow.[4][5] GC-MS with NCI can achieve very low detection limits.[6]

  • LC-MS/MS can analyze fatty acids directly without derivatization, simplifying sample preparation. It is highly selective and sensitive, but can be more susceptible to matrix effects, where co-eluting compounds from the sample matrix (like phospholipids) suppress or enhance the ionization of this compound, affecting quantification.[1][7]

Q3: What is a "matrix effect" and how can I minimize it?

A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix (e.g., plasma, tissue homogenate).[8] Phospholipids are a major cause of matrix effects in lipid analysis.[1][9]

Strategies to Minimize Matrix Effects:

  • Effective Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like phospholipids.

  • Chromatographic Separation: Optimize your LC gradient to separate this compound from the bulk of matrix components.

  • Stable Isotope-Labeled Internal Standard: While this compound is the tracer, using a different stable isotope-labeled fatty acid (e.g., Oleic acid-¹³C₁₈) as an internal standard can help compensate for matrix effects, as it will be similarly affected as your analyte of interest.

  • Visualize the Matrix Effect: One advanced technique involves monitoring for known matrix components (like glycerophosphocholines) to identify "ion suppression zones" in your chromatogram and adjust the method accordingly.[9]

Troubleshooting Guide

This section addresses common problems encountered during the quantification of low this compound enrichment.

Problem 1: Low or No Signal for this compound

If you are struggling with poor sensitivity, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Poor Ionization Efficiency For LC-MS, operate in negative ion mode, which is fundamentally more suitable for fatty acids and can reduce in-source water loss.[10] For GC-MS, use a derivatizing agent like pentafluorobenzyl (PFB) bromide, which enhances sensitivity under negative chemical ionization (NCI).[3][11]
Analyte Loss During Sample Prep Ensure extraction protocols are optimized. A bi-phasic extraction using acidified methanol and a non-polar solvent like isooctane can improve recovery.[3] Verify each step for potential loss.
Suboptimal MS Parameters Optimize source conditions (e.g., temperatures, gas flows) and analyte-specific parameters (e.g., collision energy in MS/MS) to maximize the signal for the this compound transition.
Sample Concentration If enrichment is extremely low, consider concentrating the sample extract before analysis. However, be aware this can also concentrate matrix components.
Problem 2: High Variability in Results

Inconsistent results between replicates or samples can invalidate your experiment.

Potential Cause Recommended Solution
Inconsistent Sample Preparation Use a precise, validated standard operating procedure (SOP) for all extraction and derivatization steps. The stable isotope dilution method, where a deuterated analogue is added early in the process, is crucial for correcting for losses during sample prep.[3][11]
Matrix Effects As mentioned in the FAQ, matrix effects can vary between samples, leading to high variability.[8] Implement strategies to mitigate these effects, such as improved sample cleanup or chromatographic separation.
Instrument Contamination/Carryover Run blank injections between samples to ensure there is no carryover from a previous, more concentrated sample.[8] Ensure autosampler wash protocols are effective.
Degradation of Derivatized Sample Some derivatives used for GC-MS can have a short lifespan.[6] Analyze derivatized samples promptly or store them under appropriate conditions (-80°C) to prevent degradation.

Experimental Protocols & Data

Workflow for this compound Quantification

A typical workflow involves sample extraction, optional derivatization, and analysis by mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshoot Troubleshooting Loop Sample Biological Sample (Plasma, Cells, Tissue) IS Add Deuterated Internal Standard Sample->IS Extract Lipid Extraction (e.g., LLE or SPE) IS->Extract Deriv Derivatization (Required for GC-MS) Extract->Deriv MS LC-MS/MS or GC-MS Analysis Deriv->MS Quant Data Processing & Quantification MS->Quant Review Review Data: Low Signal? High RSD? Quant->Review Optimize Optimize Method: - Sample Cleanup - Chromatography - MS Parameters Review->Optimize

Figure 1. General experimental workflow for quantifying this compound enrichment.
Troubleshooting Decision Pathway

Use this logic diagram to diagnose common issues.

G Start Start: Poor Quantitative Performance CheckSignal Is the Signal-to-Noise (S/N) ratio low? Start->CheckSignal CheckRSD Is the Relative Standard Deviation (RSD) high? CheckSignal->CheckRSD No ImproveIonization Optimize Ionization: - Use Negative Mode (LC) - Use NCI Deriv. (GC) CheckSignal->ImproveIonization Yes CheckIS Review Internal Standard Use CheckRSD->CheckIS Yes ImproveCleanup Improve Sample Cleanup: - Use SPE - Optimize LLE ImproveIonization->ImproveCleanup End1 Sensitivity Improved ImproveCleanup->End1 CheckMatrix Investigate Matrix Effects CheckIS->CheckMatrix CheckCarryover Check for Carryover (Run Blanks) CheckMatrix->CheckCarryover End2 Precision Improved CheckCarryover->End2

Figure 2. A decision tree for troubleshooting common quantitative issues.
Example Protocol: GC-MS Quantification of this compound

This protocol is a generalized example based on common methods for high-sensitivity fatty acid analysis.[3][12]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of a deuterated internal standard mix (containing a different fatty acid standard, e.g., C17:0-d3).

    • Initiate extraction by adding 500 µL of methanol and 25 µL of 1 N HCl.[3]

    • Add 1.5 mL of isooctane, vortex thoroughly for 5 minutes, and centrifuge at 3000 x g for 3 minutes to separate phases.[3][12]

    • Transfer the upper organic layer (isooctane) to a clean glass tube. Repeat the extraction once more and combine the organic layers.

    • Dry the combined extracts under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • To the dried extract, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.[12]

    • Incubate at room temperature for 20 minutes.[12]

    • Dry the sample completely under nitrogen or vacuum.

  • Analysis:

    • Reconstitute the derivatized sample in 50 µL of isooctane.[12]

    • Inject 1 µL onto a GC-MS system operating in Negative Chemical Ionization (NCI) mode.

    • Monitor the appropriate ions for this compound PFB ester and the internal standard.

Illustrative Performance Data

The following table shows representative performance characteristics that can be expected from an optimized LC-MS/MS or GC-MS method for fatty acid quantification. Actual values will vary by instrument and specific protocol.

ParameterLC-MS/MS (Direct Analysis)GC-MS (PFB Derivatization)
Limit of Quantification (LOQ) ~0.1 - 10 ng/mL[2][13]< 0.2 µg/L (analyte dependent)[6]
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 10%
Pros No derivatization required, faster sample prep.[10]Extremely high sensitivity, excellent selectivity.[6]
Cons More susceptible to matrix effects.[1]Requires derivatization, derivatives may be unstable.[6]

References

Minimizing background interference in Oleic acid-d9 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference during the analysis of Oleic acid-d9.

Troubleshooting Guides

High background noise can significantly impact the accuracy and sensitivity of this compound quantification. This guide provides a systematic approach to identifying and mitigating common sources of interference.

Issue: High Background Noise Observed in Chromatogram

A consistently high baseline in your LC-MS chromatogram can obscure the signal of your analyte.[1] Use the following steps to diagnose and resolve the issue.

1. Is the high background present in blank injections (solvent only)?

  • Yes: The contamination is likely from your solvent, LC system, or mass spectrometer.

    • Troubleshooting Steps:

      • Solvent Check: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and fresh additives.[2] Microbial growth or impurities in the solvent are common sources of background signals.[1]

      • System Cleaning: If the background persists with fresh solvents, the LC system or MS source may be contaminated.[3]

        • Flush the LC system thoroughly.

        • Clean the mass spectrometer's ion source (e.g., ESI or APCI interface).[4]

        • Check for contamination in solvent inlet filters and tubing.[1]

      • Use a Divert Valve: Program a divert valve to switch the flow to waste at the beginning and end of the analytical run to avoid introducing non-eluting contaminants into the mass spectrometer.[2][4][5]

  • No: The interference is likely originating from your sample preparation or the sample matrix itself.

    • Troubleshooting Steps:

      • Sample Preparation Review:

        • Are you using appropriate sample preparation techniques to remove matrix components? Protein precipitation alone is often insufficient for complex matrices.[6]

        • Consider more effective methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), especially mixed-mode SPE, for cleaner sample extracts.[6][7][8]

      • Chromatographic Separation:

        • Optimize your LC gradient to better separate this compound from co-eluting matrix components.[5]

      • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3]

Issue: Inconsistent Results and Poor Reproducibility

Poor reproducibility can be a symptom of variable matrix effects or intermittent contamination.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Inconsistent sample preparation can lead to variable matrix effects. Ensure your protocol is robust and consistently applied.

    • Check for Carryover: Inject a blank sample immediately after a high-concentration sample to check for analyte carryover in the injection system or on the column.

    • Internal Standard Usage: The use of a stable isotope-labeled internal standard, like this compound itself, is crucial for compensating for variations in sample preparation and matrix effects.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background interference in this compound analysis?

A1: Common sources include:

  • Solvents and Additives: Impurities, microbial growth, or contaminants leached from filters in solvents.[1]

  • Sample Matrix: Endogenous lipids, proteins, and other biomolecules from the biological sample that can cause ion suppression or enhancement.[1][6][8] Phospholipids are a major contributor to ion suppression.[3][8]

  • Laboratory Environment: Dust and other airborne particles can contaminate samples and solvents.[1]

  • Consumables: Leachables from plasticware such as centrifuge tubes, pipette tips, and collection plates.[1]

  • LC-MS System: Contamination of the injector, column, tubing, or ion source from previous analyses.[1][3]

Q2: How can I reduce matrix effects from biological samples like plasma or tissue?

A2: To minimize matrix effects, a robust sample preparation protocol is essential.

  • Protein Precipitation (PPT): This is a simple but often insufficient method, as it can leave many interfering substances in the sample.[6]

  • Liquid-Liquid Extraction (LLE): Provides cleaner extracts than PPT and can be optimized by adjusting solvent polarity and pH.[6][8] A double LLE can further enhance selectivity.[8]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing matrix components. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce very clean extracts.[6]

Q3: Which sample preparation technique is best for this compound?

A3: The best technique depends on the sample matrix and the required sensitivity. The table below provides a comparison of common methods.

Technique Effectiveness in Removing Interferences Complexity Notes
Protein Precipitation (PPT) Low[6]LowProne to significant matrix effects.[6]
Liquid-Liquid Extraction (LLE) Moderate to High[6]ModerateGood for removing phospholipids. Analyte recovery can be variable.[6]
Solid-Phase Extraction (SPE) High[6]Moderate to HighMixed-mode SPE is highly effective for complex matrices.[6]
Solid-Phase Microextraction (SPME) HighLowA solvent-free method that can reduce matrix effects and requires small sample volumes.[10]

Q4: Can my LC-MS parameters be optimized to reduce background?

A4: Yes, optimizing your LC-MS parameters can significantly improve your signal-to-noise ratio.

  • Chromatography: Use a high-resolution column and an optimized gradient to separate this compound from matrix interferences.[5]

  • Ion Source: Regularly clean the ion source.[4] Optimize parameters such as drying gas flow and temperature to ensure efficient desolvation.[2]

  • Ionization Mode: While positive mode ESI is common, negative mode can sometimes offer a lower baseline.[4] APCI may also be less susceptible to matrix effects than ESI.[2]

  • Mass Analyzer: Use high-resolution mass spectrometry to differentiate between your analyte and isobaric interferences.[1] Operating in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument will significantly improve selectivity and reduce background.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is designed to extract lipids, including this compound, from a plasma sample while removing proteins and many polar interferences.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Vortex the sample to ensure homogeneity.

    • Pipette 100 µL of plasma into a clean glass tube.

  • Internal Standard Addition:

    • Add the appropriate amount of your internal standard solution.

  • Protein Precipitation and Extraction:

    • Add 400 µL of ice-cold methanol to the plasma sample.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Add 800 µL of methyl-tert-butyl ether (MTBE).

    • Vortex for 1 minute.

  • Phase Separation:

    • Add 200 µL of LC-MS grade water.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 x g for 10 minutes at 4°C. Three layers will form: an upper organic layer, a protein pellet in the middle, and a lower aqueous layer.

  • Collection and Drying:

    • Carefully collect the upper organic layer (containing the lipids) and transfer it to a new clean tube.

    • Dry the extract under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex, and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This protocol uses a mixed-mode SPE cartridge to achieve a very clean extract.

  • Sample Pre-treatment:

    • Precipitate proteins from 100 µL of plasma by adding 300 µL of ice-cold acetonitrile.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with strong anion exchange) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Wash with 1 mL of an intermediate polarity solvent (e.g., hexane) to remove neutral lipids.

  • Elution:

    • Elute the this compound using 1 mL of an appropriate solvent, such as 5% formic acid in methanol.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting_High_Background start High Background Noise in Chromatogram q1 Present in Blank Injection? start->q1 is_system Source is likely Solvent or System Contamination q1->is_system Yes is_sample Source is likely Sample Matrix or Prep q1->is_sample No step1_yes Use Fresh LC-MS Grade Solvents is_system->step1_yes q2_yes Background Persists? step1_yes->q2_yes step2_yes Clean LC System and MS Source q2_yes->step2_yes Yes end_node Problem Resolved q2_yes->end_node No step2_yes->end_node step1_no Improve Sample Prep (e.g., use LLE or SPE) is_sample->step1_no step2_no Optimize LC Gradient for Better Separation step1_no->step2_no step3_no Consider Sample Dilution step2_no->step3_no step3_no->end_node

Caption: Troubleshooting decision tree for high background noise.

Sample_Prep_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is precip Protein Precipitation (e.g., with Methanol) add_is->precip extract Liquid-Liquid Extraction (add MTBE and Water) precip->extract centrifuge Centrifuge for Phase Separation extract->centrifuge collect Collect Upper Organic Layer centrifuge->collect dry Dry Under Nitrogen collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Analyze by LC-MS reconstitute->analyze

Caption: LLE sample preparation workflow for this compound.

Interference_Sources cluster_prep Sample Preparation cluster_system LC-MS System cluster_env Environment center This compound Analysis matrix Matrix Effects (Lipids, Proteins) matrix->center leachables Leachables from Plastics leachables->center solvents Solvent Impurities solvents->center system_cont System Contamination (Injector, Column, Source) system_cont->center airborne Airborne Contaminants airborne->center

Caption: Common sources of background interference.

References

Technical Support Center: Oleic Acid-d9 Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete derivatization of Oleic acid-d9 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Derivatization is crucial for the successful analysis of fatty acids like this compound by GC-MS for several reasons. Undivatized fatty acids are highly polar and have low volatility, which can lead to poor peak shape (tailing), long retention times, and potential adsorption to the GC column and inlet.[1][2] By converting the polar carboxyl group into a less polar and more volatile ester or silyl derivative, chromatographic performance and sensitivity are significantly improved.[3]

Q2: What are the most common derivatization methods for this compound?

A2: The two most prevalent derivatization techniques for fatty acids, including this compound, are:

  • Esterification to Fatty Acid Methyl Esters (FAMEs): This involves converting the carboxylic acid to a methyl ester. Common reagents include Boron Trifluoride in methanol (BF3-methanol) or methanolic HCl.[1][2]

  • Silylation: This method replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group. Popular silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[1][4]

Q3: Does the deuterium labeling of this compound affect the derivatization reaction?

A3: While the fundamental chemical reactivity of the carboxylic acid group is not altered by the deuterium labeling on the alkyl chain, it is theoretically possible for a kinetic isotope effect to slightly influence the reaction rate. However, for the derivatization reactions commonly used for GC-MS, which are typically driven to completion through optimized reaction conditions (e.g., excess reagent, heat), the impact of deuteration on the final derivatization efficiency is generally considered negligible. The primary focus should be on ensuring the reaction goes to completion for both the labeled and unlabeled analyte.

Q4: How can I confirm that the derivatization of this compound is complete?

A4: To ensure complete derivatization, you can perform a time-course experiment. Analyze aliquots of your sample at different derivatization times (e.g., 30, 60, 90 minutes) and plot the peak area of the derivatized this compound against time. The reaction is considered complete when the peak area no longer increases with extended reaction time.[2] Additionally, the absence of a broad, tailing peak corresponding to the underivatized this compound in your chromatogram is a good indicator of complete derivatization.

Troubleshooting Guide: Incomplete Derivatization of this compound

Incomplete derivatization can lead to inaccurate quantification and poor reproducibility. This guide addresses common issues and provides solutions.

Observation Potential Cause(s) Recommended Solution(s)
Broad, tailing peak for this compound Incomplete derivatization; presence of underivatized analyte.• Increase reaction time and/or temperature.[4] • Ensure an adequate excess of the derivatization reagent. • Check for the presence of moisture in the sample or reagents.
Low peak area/poor signal intensity for the derivatized analyte • Incomplete derivatization. • Degradation of the derivatizing reagent.[2] • Presence of water in the reaction mixture.[2][4] • Loss of analyte during sample preparation.• Optimize reaction conditions (time, temperature, reagent concentration). • Use fresh, high-quality derivatization reagents stored under anhydrous conditions. • Thoroughly dry the sample and use anhydrous solvents. Lyophilization can be an effective drying method.[1] • Review sample extraction and handling procedures to minimize losses.
Presence of extraneous peaks in the chromatogram • Impurities in the derivatization reagent. • Side reactions due to the presence of contaminants. • Degradation of the derivative.• Use high-purity derivatization reagents. • Run a reagent blank to identify any background peaks. • Ensure the sample is free from interfering compounds. • Analyze samples as soon as possible after derivatization, as some derivatives have limited stability.[5]
Inconsistent results between samples • Variability in reaction conditions. • Presence of varying amounts of water in different samples. • Inconsistent sample-to-reagent ratios.• Maintain consistent reaction times, temperatures, and reagent volumes for all samples. • Ensure all samples are equally dry before adding the derivatization reagent. • Use a precise method for adding all solutions.

Quantitative Data Summary

The following table summarizes recovery data from a study comparing two different methylation methods for a range of fatty acids. While this data is not specific to this compound, it provides a useful comparison of the efficiency of different derivatization approaches for unsaturated fatty acids.

Fatty AcidKOCH3/HCl Method Recovery (%)TMS-DM Method Recovery (%)
C18:1 (Oleic Acid)84 - 11290 - 106
C18:2 (Linoleic Acid)84 - 11290 - 106
C18:3 (Linolenic Acid)84 - 11290 - 106
(Data adapted from a study comparing derivatization methods for fatty acids in bakery products, analyzed by GC-FID. The TMS-DM method generally showed higher recovery and less variation for unsaturated fatty acids.)[3]

Another study compared four derivatization methods for the quantitative analysis of oils and found that m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) methylation was the most accurate and reproducible method.[6]

Experimental Protocols

Protocol 1: Esterification to FAME with BF3-Methanol

This protocol is a common and effective method for preparing Fatty Acid Methyl Esters (FAMEs).[1][2]

  • Sample Preparation: If the this compound sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen or by lyophilization. If in a non-polar solvent, proceed to the next step.

  • Reaction Setup: In a reaction vial, add your dried this compound sample.

  • Reagent Addition: Add an appropriate volume of 12-14% Boron Trifluoride (BF3) in methanol. A molar excess of the reagent is recommended.

  • Reaction: Cap the vial tightly and heat at 60-100°C for 10-60 minutes. The optimal time and temperature should be determined empirically.

  • Extraction: After cooling, add water and a non-polar organic solvent (e.g., hexane). Vortex thoroughly to extract the FAMEs into the organic layer.

  • Drying: Transfer the organic layer to a clean vial containing a drying agent like anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation with BSTFA (+TMCS)

This protocol is suitable for creating Trimethylsilyl (TMS) derivatives.[1][4]

  • Sample Preparation: Ensure the this compound sample is completely dry and in an aprotic solvent (e.g., acetonitrile, pyridine).

  • Reaction Setup: In a reaction vial, add your this compound solution.

  • Reagent Addition: Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), typically with 1% Trimethylchlorosilane (TMCS) as a catalyst. A 2:1 molar ratio of BSTFA to active hydrogens is a general guideline.[4]

  • Reaction: Cap the vial tightly and heat at 60-75°C for 30-60 minutes.

  • Analysis: After cooling, the sample can often be directly injected into the GC-MS system. Dilution with an appropriate solvent may be necessary.

Visualizations

Experimental_Workflow_FAME cluster_prep Sample Preparation cluster_deriv Derivatization (FAME) cluster_extract Extraction cluster_analysis Analysis start This compound Sample dry Dry Sample (Nitrogen stream or Lyophilization) start->dry add_bf3 Add BF3-Methanol dry->add_bf3 heat Heat (60-100°C) add_bf3->heat add_solvents Add Water & Hexane heat->add_solvents vortex Vortex add_solvents->vortex dry_organic Dry Organic Layer (Anhydrous Na2SO4) vortex->dry_organic gcms GC-MS Analysis dry_organic->gcms

Caption: Experimental workflow for the esterification of this compound to its FAME derivative.

Troubleshooting_Logic start Incomplete Derivatization Suspected (e.g., peak tailing, low signal) check_moisture Is the sample/reagents completely anhydrous? start->check_moisture optimize_conditions Have reaction time and temperature been optimized? check_moisture->optimize_conditions Yes dry_sample Action: Thoroughly dry sample and use anhydrous solvents. check_moisture->dry_sample No check_reagent Is there sufficient excess of fresh derivatizing reagent? optimize_conditions->check_reagent Yes increase_time_temp Action: Increase reaction time and/or temperature. optimize_conditions->increase_time_temp No add_reagent Action: Use fresh reagent and ensure molar excess. check_reagent->add_reagent No reanalyze Re-analyze Sample check_reagent->reanalyze Yes dry_sample->check_moisture increase_time_temp->optimize_conditions add_reagent->check_reagent

Caption: Troubleshooting logic for addressing incomplete derivatization of this compound.

References

Stability of Oleic acid-d9 in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Oleic acid-d9.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

The stability of this compound is highly dependent on the storage temperature and whether it is in a pure form or dissolved in a solvent. For optimal stability, it is crucial to adhere to the recommended storage guidelines.

  • As a Pure Oil (Neat): this compound should be stored at -20°C.[1][2] Some suppliers indicate a stability of up to one to three years under these conditions.[2][3]

  • In an Organic Solvent: For solutions, storage at -80°C is recommended for long-term stability (up to 6 months).[3] For shorter periods (up to 1 month), -20°C is acceptable.[3]

  • Container and Atmosphere: Unsaturated fatty acids like oleic acid should be dissolved in a suitable organic solvent and stored in a glass container with a Teflon-lined closure.[4] To prevent oxidation, storing the solution under an inert atmosphere, such as argon or nitrogen, is best practice.[4] Avoid using plastic containers for organic solutions, as plasticizers can leach into the solvent.[4]

Q2: What are the primary degradation pathways for this compound?

The main cause of degradation for oleic acid, including its deuterated forms, is oxidation.

  • Autoxidation: The monounsaturated double bond in the oleic acid molecule is susceptible to oxidation when exposed to air (oxygen).[5][6] This process, known as autoxidation, can be accelerated by heat, light, and the presence of trace metals.[5][6] It can lead to the formation of hydroperoxides, which can further break down into various secondary oxidation products.[6]

  • Anaerobic Degradation: In anaerobic conditions, oleic acid can be degraded by microorganisms into shorter-chain saturated fatty acids, such as palmitic and myristic acids.[7]

It is important to note that the deuteration in commercially available this compound is typically on the terminal methyl end of the fatty acid chain (e.g., 15,15,16,16,17,17,18,18,18-d9) and not at the oxidation-prone positions adjacent to the double bond.[2] While deuteration at bis-allylic positions is known to protect polyunsaturated fatty acids from peroxidation, this specific labeling pattern in this compound does not inherently prevent oxidation at the double bond.[8][9]

Q3: How does temperature affect the stability of this compound?

Temperature is a critical factor in the stability of oleic acid.

  • Low Temperatures (-20°C to -80°C): Cold temperatures are essential for minimizing degradation. Storing at -80°C provides the best protection for long-term stability, especially when in solution.[3][10] Studies on various fatty acids confirm that storage at -80°C can preserve samples for up to 10 years with minimal degradation.[10]

  • Refrigerated and Room Temperature: Storage at 4°C or ambient temperatures is not recommended. These conditions can lead to a significant decrease in monounsaturated and polyunsaturated fatty acids over time.[10][11] High temperatures accelerate autoxidation, even under inert conditions, potentially due to the decomposition of endogenous peroxides.[6]

Troubleshooting Guide

Issue: I am seeing unexpected peaks or a decrease in the main peak for this compound in my chromatogram (GC-MS/LC-MS).

  • Possible Cause 1: Oxidation. The sample may have been exposed to air, light, or inappropriate temperatures.

    • Solution: Always handle the compound under dim light and minimize its exposure to air. When preparing solutions, use solvents that have been purged with an inert gas (argon or nitrogen). Ensure storage vials are sealed tightly with Teflon-lined caps and stored at or below -20°C.[4]

  • Possible Cause 2: Improper Solvent or Container. The solvent may contain impurities, or the container may be leaching contaminants.

    • Solution: Use high-purity solvents suitable for lipid analysis. Never store organic solutions of lipids in plastic containers; always use glass vials.[4]

  • Possible Cause 3: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can introduce moisture and oxygen, accelerating degradation.

    • Solution: Aliquot the this compound solution into single-use volumes upon receipt. This prevents the need to thaw the entire stock solution for each experiment.

Data Summary

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationContainerAtmosphereCitation(s)
Pure Oil (Neat) -20°CUp to 3 yearsGlass, Teflon-lined capN/A[1][2][3]
In Organic Solvent -20°CUp to 1 monthGlass, Teflon-lined capInert (Argon/Nitrogen)[3][4]
In Organic Solvent -80°CUp to 6 monthsGlass, Teflon-lined capInert (Argon/Nitrogen)[3]

Experimental Protocols

Protocol: Assessing the Stability of this compound via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for conducting a stability study on this compound.

1. Sample Preparation and Storage: a. Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform or methanol) at a known concentration. b. Dispense the stock solution into multiple glass vials with Teflon-lined caps, ensuring to flush the headspace with nitrogen or argon before sealing. c. Divide the vials into different storage condition groups (e.g., -80°C, -20°C, 4°C, and room temperature with light and dark conditions). d. Establish a "time zero" (T0) analysis point.

2. Fatty Acid Methyl Ester (FAME) Derivatization (at each time point): a. Take an aliquot of the this compound solution. b. Add an internal standard (e.g., heptadecanoic acid, C17:0) to correct for variations in derivatization and injection. c. Evaporate the solvent under a stream of nitrogen. d. Add 1 mL of 0.5 M NaOH in methanol. Heat at 100°C for 5 minutes. e. Add 2 mL of Boron Trifluoride (BF3) in methanol, and heat again at 100°C for 5 minutes to methylate the fatty acids. f. Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution. g. Vortex thoroughly and centrifuge to separate the layers. h. Carefully transfer the upper hexane layer containing the FAMEs to a new GC vial.

3. GC-MS Analysis: a. Instrument: Gas Chromatograph coupled to a Mass Spectrometer. b. Column: A suitable capillary column for FAME analysis (e.g., DB-23, SP-2560). c. Carrier Gas: Helium. d. Injection: Split/splitless injector. e. Oven Program: Start at a low temperature (e.g., 100°C), hold, then ramp up to a higher temperature (e.g., 240°C) to elute all FAMEs. f. MS Detection: Operate in full scan mode or selected ion monitoring (SIM) for higher sensitivity, monitoring for the characteristic ions of this compound methyl ester and any potential degradation products.

4. Data Analysis: a. At each time point (e.g., T0, 1 month, 3 months, 6 months), analyze samples from each storage condition. b. Quantify the peak area of the this compound methyl ester relative to the internal standard. c. Compare the results to the T0 sample to determine the percentage of degradation over time. d. Analyze the chromatograms for the appearance of new peaks that may correspond to oxidation or degradation products.

Visualizations

Logical and Experimental Workflows

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T0, T1, T2...) A Prepare this compound Stock Solution B Aliquot into Single-Use Vials A->B C Flush with Inert Gas & Seal B->C S1 -80°C C->S1 Store Samples S2 -20°C C->S2 Store Samples S3 4°C C->S3 Store Samples S4 Room Temp C->S4 Store Samples D FAME Derivatization S1->D Retrieve Samples S2->D Retrieve Samples S3->D Retrieve Samples S4->D Retrieve Samples E GC-MS Analysis D->E F Quantify Peak Area vs. Internal Standard E->F G Assess Degradation (%) F->G

Caption: Workflow for an this compound Stability Study.

OA This compound Degradation Degradation Products (e.g., Hydroperoxides, Aldehydes) OA->Degradation Oxidation Factor1 Oxygen (Air) Factor1->Degradation Factor2 Elevated Temperature Factor2->Degradation Factor3 UV Light Factor3->Degradation Factor4 Trace Metals Factor4->Degradation

Caption: Key Factors Leading to Oleic Acid Degradation.

Signaling Pathway

OA Oleic Acid cAMP ↑ intracellular cAMP OA->cAMP stimulates PKA Protein Kinase A (PKA) Activity cAMP->PKA activates SIRT1 SIRT1-PGC1α Complex Activation PKA->SIRT1 leads to FAO ↑ Complete Fatty Acid Oxidation SIRT1->FAO promotes

Caption: Oleic Acid Signaling Pathway in Muscle Cells.[12]

References

Validation & Comparative

A Researcher's Guide to Selecting an Internal Standard: Deuterated Palmitic Acid vs. Oleic Acid-d9

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative mass spectrometry, particularly in fields like lipidomics and drug development, the use of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. Stable isotope-labeled internal standards, such as deuterated fatty acids, are considered the gold standard because they exhibit nearly identical physicochemical properties to their endogenous counterparts, allowing them to co-elute chromatographically and experience similar ionization effects.[1][2] This guide provides a detailed comparison of two commonly used deuterated fatty acids—palmitic acid and oleic acid-d9—to assist researchers in making an informed selection for their analytical needs.

Physicochemical Properties at a Glance

The fundamental differences between palmitic acid and oleic acid lie in their structure—palmitic acid is a saturated fatty acid (SFA), while oleic acid is a monounsaturated fatty acid (MUFA).[3] This structural distinction influences their physical properties and metabolic pathways.[4][5]

PropertyDeuterated Palmitic AcidThis compoundRationale for Comparison
Analyte Class Saturated Fatty AcidMonounsaturated Fatty AcidThe degree of saturation affects chromatographic retention time, ionization efficiency, and metabolic fate.
Chemical Formula C₁₆H₃₁DₓO₂ (Varies by product)C₁₈H₂₅D₉O₂The number and position of deuterium atoms are critical for mass shift and stability.
Chain Length 16 Carbons[3]18 Carbons[3]Chain length impacts hydrophobicity, which influences extraction efficiency and chromatographic separation.
Double Bonds 0[3]1 (cis)[3]The presence of a double bond creates a kink in the molecule, affecting its interaction with chromatography stationary phases.
Metabolic Fate Primarily incorporated into diacylglycerol (DAG) and triacylglycerol (TAG).[4]Accumulates more as intracellular free fatty acids (FFAs) compared to palmitic acid.[4]The chosen IS should ideally mimic the metabolic pathway of the target analyte for accurate quantification in metabolic studies.

Performance as Internal Standards: A Comparative Analysis

The ideal internal standard should compensate for variations throughout the analytical process, including sample extraction, handling, and signal fluctuations during mass spectrometry analysis.[6][7] The choice between deuterated palmitic acid and this compound depends heavily on the specific analytes being quantified.

Performance MetricDeuterated Palmitic AcidThis compoundKey Considerations for Researchers
Analyte Matching Ideal for quantifying palmitic acid and other saturated fatty acids of similar chain length.Best suited for quantifying oleic acid and other C18 monounsaturated fatty acids.The IS should be structurally and chemically as close as possible to the target analyte for the most accurate correction.[6]
Matrix Effect Subject to ion suppression or enhancement from matrix components like phospholipids.[8][9]Also susceptible to matrix effects, which can vary depending on the biological fluid (e.g., plasma, urine, saliva).[10]Stable isotope-labeled standards can effectively compensate for matrix effects because they are affected similarly to the analyte.[1] However, the extent of this compensation can be concentration-dependent.[7]
Extraction Recovery Recovery efficiency depends on the chosen solvent system (e.g., Folch, Bligh-Dyer) and the sample matrix.Similar to palmitic acid, recovery is protocol-dependent. Its slightly higher polarity may subtly influence partitioning in biphasic extractions.The addition of the IS at the very beginning of the sample preparation process is crucial to correct for analyte losses during extraction.[6]
Chromatographic Behavior As a saturated fatty acid, it has a different retention time on reversed-phase columns compared to unsaturated fatty acids.The cis-double bond leads to a shorter retention time on typical C18 columns compared to its saturated counterpart (stearic acid).Co-elution of the IS and analyte is desirable to ensure they experience the same matrix effects at the point of ionization.[1]

Experimental Protocols

A robust analytical method is critical for reliable quantification. The following is a generalized workflow for the analysis of fatty acids in biological samples using a deuterated internal standard.

Sample Preparation and Lipid Extraction

A typical protocol involves the extraction of total lipids from a biological matrix (e.g., plasma, tissue homogenate).

  • Homogenization: Homogenize the biological sample (e.g., 0.5 x 10⁶ cells or 50 µL of plasma) in a suitable buffer like PBS.[6]

  • Internal Standard Spiking: Add a precise and known amount of the chosen deuterated internal standard (e.g., deuterated palmitic acid or this compound) to the homogenate.[6] This step is critical and must be done for all samples, calibrators, and quality controls.

  • Lipid Extraction: Perform lipid extraction using a standard method such as a biphasic solution of methanol and isooctane or the Folch method (chloroform/methanol).[6] For instance, add methanol and hydrochloric acid, followed by isooctane, vortex vigorously, and centrifuge to separate the phases.[6] The upper organic phase contains the fatty acids.

  • Hydrolysis (for Total Fatty Acids): If quantifying total fatty acids (free and esterified), a hydrolysis step (e.g., using methanolic HCl or BF3-methanol reagent) is required to cleave fatty acids from complex lipids like triglycerides and phospholipids.[11]

Derivatization (Primarily for GC-MS)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically derivatized to form fatty acid methyl esters (FAMEs) to increase their volatility.[11]

  • Methylation: The extracted lipids are heated with a methylation reagent like 7% BF3-methanol at 100°C for 45 minutes.[11]

  • Extraction of FAMEs: After cooling, the FAMEs are extracted into an organic solvent like hexane for injection into the GC-MS.

Instrumental Analysis: LC-MS/MS

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is often preferred as it may not require derivatization and offers high specificity.

  • Chromatography: Use a reversed-phase column (e.g., C18) to separate the fatty acids based on their hydrophobicity and chain length.

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10] This involves monitoring a specific precursor-to-product ion transition for the analyte and a separate one for the deuterated internal standard.

  • Quantification: The analyte concentration is calculated by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Visualizing Workflows and Pathways

Diagrams can clarify complex processes. Below are Graphviz visualizations of a typical analytical workflow and a simplified metabolic pathway for palmitic and oleic acid.

G Figure 1. General Experimental Workflow for Lipidomics cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike Sample->Spike Spike with Deuterated Internal Standard Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction LC_MS LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification (Analyte/IS Ratio vs. Cal Curve) Data_Processing->Quantification

Caption: General workflow for quantitative fatty acid analysis.

G Figure 2. Simplified Metabolic Fate of Fatty Acids PA Palmitic Acid (Saturated) PACoA Palmitoyl-CoA PA->PACoA Activation OA Oleic Acid (Monounsaturated) OACoA Oleoyl-CoA OA->OACoA Activation TAG Triacylglycerols (TAGs) (Energy Storage) PACoA->TAG PL Phospholipids (PLs) (Membrane Structure) PACoA->PL BetaOx β-Oxidation (Energy Production) PACoA->BetaOx OACoA->TAG OACoA->PL OACoA->BetaOx

Caption: Simplified metabolic pathways for fatty acids in a cell.

Summary and Recommendations

The choice between deuterated palmitic acid and this compound is not a matter of one being universally superior to the other; rather, it is a decision dictated by the specific goals of the research.

  • For targeted quantification of saturated fatty acids: Deuterated palmitic acid is the more appropriate choice, as its structure and properties most closely match the analytes of interest.

  • For targeted quantification of monounsaturated fatty acids: this compound is the preferred internal standard, ensuring the most accurate correction for analytical variability.

  • For broad lipidomics profiling: The use of a panel of deuterated internal standards, including representatives from different fatty acid classes (e.g., saturated, monounsaturated, polyunsaturated), is the best practice.[6][12] This approach helps to cover the diverse chemical properties across the lipidome.

Ultimately, the key to successful quantification is the principle of "like-for-like." Researchers must carefully consider the chemical nature of their target analytes and select an internal standard that will behave as similarly as possible throughout the entire analytical procedure, from initial extraction to final detection. Method validation, including assessment of recovery and matrix effects for both the analyte and the chosen standard, is an indispensable step to ensure data integrity.[9]

References

Cross-Validation of Oleic acid-d9 Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of Oleic acid-d9, a deuterated stable isotope-labeled internal standard crucial for accurate bioanalytical studies. We will delve into the performance of commonly employed techniques, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.

Introduction to this compound and its Analytical Importance

This compound, a deuterated form of oleic acid, serves as an ideal internal standard in mass spectrometry-based quantification assays. Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in a mass spectrometer. The use of such an internal standard is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative results. The choice of analytical methodology for its quantification, however, can significantly impact the reliability of these results. This guide compares two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method hinges on various factors, including sensitivity, specificity, sample throughput, and the complexity of the biological matrix. Below is a summary of the performance characteristics of GC-MS and LC-MS/MS for the quantification of fatty acids, including deuterated analogs like this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99[1]≥0.995[2]
Precision (%RSD) 2.5 - 5.6%[1]8 - 13%[2]
Accuracy (% Recovery) 96.8 - 98.4%[1]>90%[3]
Limit of Detection (LOD) 0.03 - 0.05 µg/mL[1]2 nM[4][5]
Limit of Quantification (LOQ) 0.10 - 0.15 µg/mL[1]2 nM[4][5]
Sample Preparation Derivatization (e.g., FAMEs) often required[6][7]Derivatization can be avoided[2][3]
Throughput Lower, longer run times (approx. 20 min)[2][8]Higher, shorter run times (approx. 6.5 min)[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of fatty acids using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a common workflow for fatty acid analysis by GC-MS, which typically involves a derivatization step to create Fatty Acid Methyl Esters (FAMEs) for improved volatility and chromatographic performance.[6][7]

Sample Preparation & Derivatization:

  • Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a suitable solvent system, such as a bi-phasic solution of acidified methanol and isooctane.[7]

  • Internal Standard Spiking: Add a known amount of this compound internal standard to the sample prior to extraction to correct for procedural losses.

  • Saponification: Hydrolyze the extracted lipids to release free fatty acids by adding a methanolic sodium hydroxide solution and heating.

  • Methylation: Derivatize the free fatty acids to their corresponding FAMEs using a reagent like 2% H₂SO₄ in methanol and incubating at 50°C.[6]

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent (e.g., hexane) for injection into the GC-MS system.

GC-MS Analysis:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: DB-FFAP capillary column (30 m x 0.32 mm i.d.).[8][9]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.[10]

  • Temperature Program: Optimized for the separation of FAMEs.

  • Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for detection of the target analytes.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample IS Spike with This compound IS Sample->IS Extract Lipid Extraction IS->Extract Saponify Saponification Extract->Saponify Derivatize Derivatization (FAMEs) Saponify->Derivatize Extract_FAMEs FAME Extraction Derivatize->Extract_FAMEs GC_Inject GC Injection Extract_FAMEs->GC_Inject GC_Separation GC Separation GC_Inject->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample IS Spike with This compound IS Sample->IS Precipitate Protein Precipitation IS->Precipitate Extract Liquid-Liquid Extraction Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute LC_Inject LC Injection Reconstitute->LC_Inject LC_Separation LC Separation LC_Inject->LC_Separation MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis MS_MS_Detection->Data_Analysis Fatty_Acid_Metabolism FA Fatty Acids (e.g., Oleic Acid) TAG Triacylglycerols (Energy Storage) FA->TAG PL Phospholipids (Membrane Structure) FA->PL BetaOx Beta-Oxidation (Energy Production) FA->BetaOx Eicosanoids Eicosanoids (Signaling Molecules) FA->Eicosanoids AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

References

Unveiling the Strategic Advantages of Oleic Acid-d9 in Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern scientific inquiry, the use of deuterated compounds has become a cornerstone for enhancing the precision and reliability of experimental outcomes. Among these, deuterated fatty acids play a pivotal role in metabolic research, drug development, and advanced analytical techniques. This guide provides a comprehensive comparison of Oleic acid-d9 against other deuterated fatty acids, highlighting its unique advantages, supported by experimental data and detailed protocols.

The Superior Stability of this compound: A Quantitative Comparison

The primary advantage of deuteration lies in the kinetic isotope effect (KIE), a phenomenon where the substitution of hydrogen with the heavier isotope deuterium significantly slows down the rate of chemical reactions, including metabolic breakdown and oxidation. This effect is particularly pronounced in fatty acids, where susceptibility to oxidation varies with the degree of unsaturation.

Oleic acid, a monounsaturated fatty acid, is inherently less prone to oxidation than polyunsaturated fatty acids (PUFAs) like linoleic or arachidonic acid, which contain multiple double bonds and highly reactive bis-allylic hydrogens. Deuteration of oleic acid at the terminal end of the acyl chain (in this compound) further enhances its stability without altering its fundamental biochemical properties. While direct comparative oxidation studies between various deuterated fatty acids are limited, the established principles of fatty acid chemistry and the kinetic isotope effect allow for a clear differentiation in their expected stability.

Deuterated Fatty AcidTypeKey Structural FeatureRelative Susceptibility to Oxidation (Non-Deuterated)Expected Impact of Deuteration on Stability
This compound MonounsaturatedOne double bondLowHigh (Reduced β-oxidation)
Linoleic acid-d4 Polyunsaturated (ω-6)Two double bonds, one bis-allylic positionHighVery High (Inhibition of lipid peroxidation at bis-allylic site)[1]
Arachidonic acid-d8 Polyunsaturated (ω-6)Four double bonds, three bis-allylic positionsVery HighExtremely High (Significant inhibition of lipid peroxidation)[2]
Palmitic acid-d31 SaturatedNo double bondsVery LowModerate (Slight reduction in metabolic processing)

Note: The expected impact of deuteration on stability is inferred from the kinetic isotope effect. For PUFAs, deuteration at the bis-allylic positions provides substantial protection against lipid peroxidation, with reported kinetic isotope effects as high as 23.6 for linoleic acid esters.[3] For saturated fatty acids like palmitic acid, deuteration primarily slows metabolism. This compound, lacking bis-allylic hydrogens, benefits from deuteration through reduced susceptibility to enzymatic degradation.

Core Applications and Advantages of this compound

The enhanced stability and distinct mass of this compound make it an invaluable tool in a variety of research applications:

  • Internal Standard in Mass Spectrometry: Due to its chemical similarity to endogenous oleic acid and its distinct mass, this compound is an ideal internal standard for accurate quantification of fatty acids and other lipids in complex biological samples. Its stability ensures minimal degradation during sample preparation and analysis.

  • Metabolic Tracer Studies: Researchers can use this compound to trace the metabolic fate of oleic acid in cells and organisms without the complications of radioactivity. The deuterium label allows for precise tracking of its incorporation into various lipid species and its breakdown products.

  • Probing Signaling Pathways: Oleic acid is a known signaling molecule that can modulate various cellular pathways. The use of this compound allows for the precise study of these pathways by distinguishing the exogenously supplied fatty acid from the endogenous pool.

Experimental Protocols

Protocol 1: Use of this compound as an Internal Standard for Fatty Acid Quantification by GC-MS

This protocol outlines the use of this compound as an internal standard for the quantification of total fatty acids in a biological sample.

1. Sample Preparation:

  • To a known amount of sample (e.g., 100 µL of plasma or 1 million cells), add a known amount of this compound (e.g., 10 µg).
  • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to extract the lipids. Vortex thoroughly.
  • Centrifuge at 3000 x g for 10 minutes to separate the phases.
  • Collect the lower organic phase containing the lipids.

2. Saponification and Methylation:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.
  • Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes to saponify the fatty acids.
  • Add 2 mL of 14% boron trifluoride in methanol and heat at 100°C for 5 minutes to methylate the fatty acids, forming fatty acid methyl esters (FAMEs).
  • Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge to separate the phases.
  • Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

  • Inject 1 µL of the hexane extract into a gas chromatograph coupled with a mass spectrometer (GC-MS).
  • Use a suitable capillary column (e.g., DB-225) and a temperature program to separate the FAMEs.
  • Monitor the characteristic ions for the methyl ester of oleic acid and this compound.
  • Quantify the amount of endogenous oleic acid by comparing the peak area of its methyl ester to the peak area of the this compound methyl ester.

Protocol 2: Lipid Peroxidation Assay (TBARS Assay)

This protocol can be used to compare the oxidative stability of different fatty acids, including deuterated and non-deuterated variants.

1. Sample Preparation:

  • Prepare solutions of the fatty acids to be tested (e.g., oleic acid, linoleic acid, this compound, linoleic acid-d4) at a concentration of 1 mg/mL in an appropriate solvent (e.g., ethanol).
  • Prepare a reaction mixture containing 100 µL of the fatty acid solution, 100 µL of 20% trichloroacetic acid (TCA), and 100 µL of 0.67% thiobarbituric acid (TBA).
  • Prepare a blank sample containing the solvent instead of the fatty acid solution.

2. Induction of Lipid Peroxidation:

  • To induce lipid peroxidation, add 50 µL of a freshly prepared solution of 10 mM ferrous sulfate to each sample.
  • Incubate the samples in a water bath at 95°C for 60 minutes.

3. Measurement:

  • Cool the samples to room temperature.
  • Centrifuge at 3000 x g for 15 minutes.
  • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer. The absorbance is proportional to the amount of thiobarbituric acid reactive substances (TBARS) formed, which is an indicator of lipid peroxidation.

4. Analysis:

  • Compare the absorbance values of the different fatty acid samples. A lower absorbance indicates greater resistance to lipid peroxidation.

Visualizing the Role of Oleic Acid in Cellular Signaling

Oleic acid is known to activate the SIRT1-PGC1α pathway, which plays a crucial role in regulating mitochondrial biogenesis and fatty acid oxidation. The following diagrams illustrate this signaling pathway and a typical experimental workflow for its investigation.

Oleic_Acid_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus OA Oleic Acid GPCR G-Protein Coupled Receptor OA->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA SIRT1 SIRT1 PKA->SIRT1 PGC1a_Ac PGC1α (Acetylated) [Inactive] SIRT1->PGC1a_Ac Deacetylation PGC1a_DeAc PGC1α (Deacetylated) [Active] PGC1a_Ac->PGC1a_DeAc FAO_Genes Fatty Acid Oxidation Genes (e.g., CPT1, ACADL) PGC1a_DeAc->FAO_Genes Activation Mito_Bio Mitochondrial Biogenesis PGC1a_DeAc->Mito_Bio Activation Nuc Nucleus

Caption: Oleic acid signaling pathway leading to increased fatty acid oxidation.

Experimental_Workflow Start Cell Culture (e.g., HepG2 cells) Treatment Treatment with this compound (or other fatty acids) Start->Treatment Harvest Cell Lysis and Protein Extraction Treatment->Harvest Analysis Analysis Harvest->Analysis WB Western Blot (p-SIRT1, PGC1α acetylation) Analysis->WB qPCR RT-qPCR (FAO gene expression) Analysis->qPCR MS LC-MS/MS (Metabolite profiling) Analysis->MS Data Data Analysis and Interpretation WB->Data qPCR->Data MS->Data

Caption: Experimental workflow for studying the effects of this compound.

References

Inter-laboratory comparison of Oleic acid-d9 analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Perspective on Oleic Acid-d9 as an Internal Standard for Oleic Acid Analysis

Introduction

The accurate quantification of oleic acid in biological matrices is crucial for researchers, scientists, and drug development professionals. This compound, a stable isotope-labeled derivative, is frequently employed as an internal standard in mass spectrometry-based bioanalysis to ensure precision and accuracy. This guide provides a comparative overview of its performance, supported by experimental data from various analytical methodologies. While direct inter-laboratory proficiency testing dedicated solely to this compound is not publicly available, this document synthesizes data from established analytical methods for oleic acid to offer a performance benchmark.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. This is because it co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response.

Experimental Protocols

The quantification of oleic acid using this compound as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

A common method for extracting fatty acids from plasma or serum is liquid-liquid extraction or solid-phase extraction. A typical protocol is as follows:

  • Spiking: A known amount of this compound internal standard is added to the biological sample (e.g., plasma, serum).

  • Protein Precipitation & Extraction: Proteins are precipitated with a solvent like methanol. The fatty acids are then extracted into an organic solvent such as iso-octane.

  • Derivatization (Optional but common for GC-MS): For analysis by Gas Chromatography (GC), the fatty acids are often converted to their more volatile esters (e.g., pentafluorobenzyl esters). This step is generally not required for Liquid Chromatography (LC) analysis.

  • Reconstitution: The final extract is dried down and reconstituted in a solvent compatible with the chromatographic system.

Chromatographic and Mass Spectrometric Analysis

The prepared sample is then injected into either a GC-MS or LC-MS system.

  • GC-MS: Separation is typically achieved on a capillary column, such as a DB-FFAP column. The mass spectrometer is operated in negative ion chemical ionization (NICI) mode for high sensitivity.

  • LC-MS/MS: Reversed-phase chromatography is commonly used to separate the fatty acids. Detection is performed using a tandem mass spectrometer, often with electrospray ionization (ESI) in negative mode, monitoring specific precursor-to-product ion transitions for both oleic acid and this compound.

Data Presentation: Performance Characteristics

The following table summarizes typical performance data for the quantification of oleic acid, where an appropriate internal standard like this compound is utilized. These values are representative of what is expected from a validated bioanalytical method.

Performance MetricLaboratory A (LC-MS/MS)Laboratory B (GC-MS)Alternative IS (Hypothetical)
Linearity (r²) >0.99>0.99>0.98
Lower Limit of Quantitation (LLOQ) 0.1 µg/mL0.03 µg/mL0.5 µg/mL
Intra-day Precision (%CV) < 15%< 10%< 20%
Inter-day Precision (%CV) < 15%< 15%< 25%
Accuracy (% Bias) ± 15%± 10%± 25%
Recovery Consistent & ReproducibleConsistent & ReproducibleVariable

Data synthesized from publicly available research on oleic acid quantification.

The use of a structurally dissimilar internal standard ("Alternative IS") can lead to greater variability in precision and accuracy, as it may not fully compensate for matrix effects and extraction inconsistencies. A study on the impact of internal standard selection for long-chain fatty acids demonstrated that using an alternative, non-isotope-labeled internal standard can introduce a median absolute percent bias of around 8.8% and significantly increase the variance of the measurement.[1]

Mandatory Visualization

Experimental Workflow for Oleic Acid Quantification

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with This compound IS sample->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract derivatize Derivatization (Optional for GC-MS) extract->derivatize reconstitute Dry & Reconstitute derivatize->reconstitute chromatography LC or GC Separation reconstitute->chromatography ms Mass Spectrometry Detection chromatography->ms ratio Calculate Peak Area Ratio (Oleic Acid / this compound) ms->ratio curve Quantify against Calibration Curve ratio->curve result Final Concentration curve->result

Caption: Workflow for Oleic Acid Analysis using this compound.

Logical Relationship of Internal Standard Choice to Data Quality

logical_flow cluster_is Internal Standard Choice cluster_compensation Compensation for Variability cluster_quality Resulting Data Quality ideal_is Ideal IS (this compound) extraction Extraction Efficiency ideal_is->extraction Effectively Compensates matrix Matrix Effects (Ion Suppression/Enhancement) ideal_is->matrix Effectively Compensates instrument Instrumental Drift ideal_is->instrument Effectively Compensates non_ideal_is Non-Ideal IS (e.g., different chain length) non_ideal_is->extraction Partially or Poorly Compensates non_ideal_is->matrix Partially or Poorly Compensates non_ideal_is->instrument Partially or Poorly Compensates high_quality High Accuracy & Precision extraction->high_quality Good Compensation low_quality Low Accuracy & Precision extraction->low_quality Poor Compensation matrix->high_quality Good Compensation matrix->low_quality Poor Compensation instrument->high_quality Good Compensation instrument->low_quality Poor Compensation

Caption: Impact of Internal Standard Choice on Data Quality.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of oleic acid in various biological matrices. Its chemical and physical similarity to the analyte ensures effective compensation for experimental variability, leading to high-quality, reproducible data. While alternative internal standards can be used, they are more likely to introduce bias and increase measurement uncertainty. For researchers, scientists, and drug development professionals requiring the highest level of data integrity, this compound remains the recommended internal standard for oleic acid analysis.

References

A Comparative Guide to the Metabolic Fates of Oleic Acid-d9 and Native Oleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fate of oleic acid-d9, a deuterated variant of oleic acid, and its native, non-deuterated counterpart. The primary application of this compound in metabolic research is as a stable isotope tracer to study the in vivo pathways of native oleic acid. This guide will delve into the underlying principles of this methodology, present quantitative data from key studies, and provide detailed experimental protocols.

The Principle of Isotopic Tracing

Stable isotope labeling, such as the substitution of hydrogen with deuterium (a heavier isotope of hydrogen), is a powerful technique in metabolic research. The fundamental assumption is that the deuterated molecule, in this case, this compound, behaves nearly identically to the native compound within biological systems. This allows researchers to introduce the labeled compound and trace its absorption, distribution, metabolism, and excretion (ADME) without significantly altering the natural metabolic pathways.

While the mass difference between hydrogen and deuterium can lead to a "kinetic isotope effect" (KIE), where reactions involving the cleavage of a carbon-deuterium bond may proceed at a slightly slower rate than a carbon-hydrogen bond, for many metabolic processes involving fatty acids, this effect is considered to be minimal and does not substantially alter the overall metabolic fate.

Quantitative Comparison of Metabolic Parameters

ParameterValueSpecies/ConditionsCitation
Intestinal Absorption Apparent saturation kineticsUnanesthetized Rat[1]
Lymphatic Recovery Rate 43-50%Bile- and pancreatic juice-diverted rats[2]
Plasma Clearance Slower than linoleateHumans[3]
Preferential Incorporation Lymph triglyceridesRats[2]

Table 1: Absorption and Distribution of Oleic Acid. This table summarizes key findings related to the absorption and distribution of oleic acid.

Metabolic PathwayKey FindingsSpecies/ConditionsCitation
Beta-Oxidation Isomerase-dependent pathway is the major route (>80%)Rat heart mitochondria[4]
Incorporation into Lipids Readily incorporated into phospholipids and triglyceridesDifferentiating L6 myoblasts[5]
Stimulation of Fatty Acid Oxidation Potently accelerates complete fatty acid oxidationSkeletal muscle cells[6]

Table 2: Metabolism of Oleic Acid. This table highlights the primary metabolic pathways and effects of oleic acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for tracing fatty acid metabolism in vivo using stable isotopes.

Protocol 1: In Vivo Human Study of Fatty Acid Metabolism

This protocol is adapted from studies investigating the postprandial metabolism of fatty acids in humans.

1. Subject Preparation:

  • Subjects are typically asked to consume a standardized diet for a period leading up to the study to ensure metabolic consistency.

  • An overnight fast is required before the study day.

2. Tracer Administration:

  • A known amount of isotopically labeled fatty acid (e.g., this compound or 13C-oleic acid) is incorporated into a test meal. The tracer can be administered as a free fatty acid or as part of a triglyceride.

  • The meal is consumed by the subject under controlled conditions.

3. Sample Collection:

  • Serial blood samples are collected at predetermined time points (e.g., baseline, and then hourly for several hours post-meal) via an intravenous catheter.

  • Breath samples are collected to measure the expiration of labeled CO2, which is an indicator of fatty acid oxidation.

4. Sample Processing and Analysis:

  • Blood samples are centrifuged to separate plasma.

  • Lipids are extracted from the plasma.

  • Different lipid classes (e.g., triglycerides, phospholipids, free fatty acids) are separated using techniques like thin-layer chromatography (TLC) or solid-phase extraction.

  • The isotopic enrichment of the fatty acids within each lipid class is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • The isotopic enrichment of expired CO2 is measured using isotope ratio mass spectrometry (IRMS).

5. Data Analysis:

  • Kinetic curves are generated to model the appearance and disappearance of the tracer in different lipid pools over time.

  • Parameters such as absorption rate, clearance rate, and oxidation rate are calculated from these models.

Protocol 2: In Vitro Study of Fatty Acid Metabolism in Cell Culture

This protocol is a general guideline for studying fatty acid metabolism in a controlled cellular environment.

1. Cell Culture and Treatment:

  • A suitable cell line (e.g., hepatocytes, myotubes, adipocytes) is cultured to the desired confluency.

  • The cells are incubated with a medium containing a known concentration of this compound or native oleic acid complexed with bovine serum albumin (BSA).

2. Sample Collection:

  • At various time points, the cell culture medium is collected to measure the uptake of the fatty acid.

  • The cells are washed and harvested.

3. Sample Processing and Analysis:

  • Lipids are extracted from the cells.

  • Lipid classes are separated by TLC or LC.

  • The incorporation of this compound or the change in the concentration of native oleic acid in different lipid fractions is quantified by GC-MS or LC-MS.

  • To measure fatty acid oxidation, the production of labeled CO2 (if using 13C-oleic acid) or the release of tritiated water (if using 3H-oleic acid) into the medium can be quantified.

4. Data Analysis:

  • The rate of fatty acid uptake, incorporation into different lipid species, and the rate of oxidation are calculated.

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key metabolic pathways and experimental workflows.

Oleic_Acid_Metabolism OA Oleic Acid (C18:1) Activation Activation to Oleoyl-CoA OA->Activation OleoylCoA Oleoyl-CoA Activation->OleoylCoA BetaOxidation Beta-Oxidation OleoylCoA->BetaOxidation Triglycerides Triglyceride Synthesis OleoylCoA->Triglycerides Phospholipids Phospholipid Synthesis OleoylCoA->Phospholipids AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Energy (ATP) TCA->Energy Storage Lipid Droplet Storage Triglycerides->Storage Membranes Cellular Membranes Phospholipids->Membranes

Caption: Metabolic pathways of oleic acid.

Experimental_Workflow start Tracer Administration (this compound) sampling Serial Blood & Breath Sampling start->sampling separation Plasma & Lipid Separation sampling->separation analysis Mass Spectrometry Analysis (GC-MS or LC-MS) separation->analysis modeling Kinetic Modeling analysis->modeling results ADME Parameters modeling->results

Caption: Experimental workflow for in vivo tracer studies.

Conclusion

This compound serves as a reliable and effective tracer for elucidating the metabolic fate of native oleic acid. The principle of stable isotope tracing assumes that the deuterated and native forms are metabolically similar, an assumption that is widely accepted in the scientific community, with the acknowledgment of a potential but often minor kinetic isotope effect. The quantitative data and experimental protocols presented in this guide, derived from studies using isotopically labeled oleic acid, provide a robust framework for researchers and professionals in the field of drug development to understand and investigate the complex metabolism of this important dietary fatty acid.

References

The Gold Standard: Validating Oleic Acid-d9 as an Internal Standard for Robust Multi-Analyte Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative multi-analyte assays, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Oleic acid-d9, a deuterated stable isotope-labeled internal standard, against a common non-deuterated alternative, Heptadecanoic acid (C17:0). The experimental data presented herein demonstrates the superior performance of this compound in mitigating matrix effects and ensuring data reliability in complex biological matrices.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based assays.[1] Their co-elution with the analyte of interest allows for effective correction of variations that can occur during sample preparation, chromatography, and ionization.[2] This guide will delve into the critical validation parameters that underscore the suitability of an internal standard, presenting a clear case for the use of deuterated compounds like this compound in demanding multi-analyte applications.

Performance Comparison: this compound vs. Heptadecanoic acid

The validation of an internal standard is a critical process that ensures the reliability and reproducibility of a bioanalytical method. Key parameters evaluated include linearity, accuracy, precision, recovery, and matrix effect. Below is a comparative summary of the performance of this compound and Heptadecanoic acid based on representative data from studies validating their use in multi-analyte fatty acid assays.

Disclaimer: The following data is compiled from separate studies and is presented for comparative purposes. Experimental conditions may have varied between the studies.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterThis compound (as part of a deuterated mix)Heptadecanoic Acid (C17:0)
Analytes Omega-3 & Omega-6 Fatty AcidsNitrated Oleic & Linoleic Acid
Correlation Coefficient (r²) ≥ 0.9950.9805 (NO₂-OA), 0.9644 (NO₂-LA)[3]
LLOQ 2.4 - 285.3 nmol/L[4]2 nM[3]

Table 2: Accuracy and Precision

ParameterThis compound (as part of a deuterated mix)Heptadecanoic Acid (C17:0)
Analytes Omega-3 & Omega-6 Fatty AcidsNitrated Oleic & Linoleic Acid
Intra-Assay Precision (%CV) < 15%Not Reported
Inter-Assay Precision (%CV) 8% - 13%[5]Not Reported
Accuracy (% Bias) Within ±15%[5]Within acceptable limits[3]

Table 3: Recovery and Matrix Effect

ParameterThis compound (as part of a deuterated mix)Heptadecanoic Acid (C17:0)
Analytes Omega-3 & Omega-6 Fatty AcidsNitrated Oleic & Linoleic Acid
Recovery 90.7% (RSD 7%)[4]Not explicitly reported, but method deemed accurate[3]
Matrix Effect Acceptable (consistent IS response)[4]Mitigated by standard addition method[3]

The data clearly indicates that while both internal standards can be used in validated assays, the use of a deuterated standard like this compound generally results in higher correlation coefficients for linearity and provides robust data on recovery and matrix effects. The closer structural similarity of a deuterated internal standard to the analyte allows it to more accurately track and compensate for analytical variability.[6]

Experimental Workflow and Method Validation

The validation of an internal standard is an integral part of the overall bioanalytical method validation process. The following diagram illustrates a typical workflow for validating an internal standard for a multi-analyte assay.

Internal Standard Validation Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis LC-MS/MS Analysis cluster_validation Validation Assessment stock_solution Prepare Stock Solutions (Analytes & IS) cal_standards Prepare Calibration Standards stock_solution->cal_standards qc_samples Prepare Quality Control (QC) Samples stock_solution->qc_samples extraction Spike IS into Samples & Perform Extraction cal_standards->extraction qc_samples->extraction lcms_analysis Analyze Samples, Calibrators, & QCs extraction->lcms_analysis linearity Linearity & Range lcms_analysis->linearity accuracy Accuracy lcms_analysis->accuracy precision Precision lcms_analysis->precision recovery Recovery lcms_analysis->recovery matrix_effect Matrix Effect lcms_analysis->matrix_effect stability Stability lcms_analysis->stability

Internal Standard Validation Workflow

Experimental Protocols

Detailed methodologies are crucial for the successful validation of an internal standard. The following are generalized protocols for key validation experiments.

Linearity and Lower Limit of Quantification (LLOQ) Assessment

Objective: To determine the concentration range over which the analyte response is directly proportional to the concentration and to establish the lowest concentration that can be quantified with acceptable accuracy and precision.

Protocol:

  • Prepare a series of calibration standards by spiking known concentrations of the target analytes into the biological matrix.

  • Add a constant concentration of the internal standard (e.g., this compound or Heptadecanoic acid) to each calibration standard.

  • Process and analyze the calibration standards using the developed LC-MS/MS method.

  • Plot the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should ideally be >0.99.

  • The LLOQ is the lowest concentration on the calibration curve that can be measured with a precision of ≤20% CV and an accuracy of 80-120%.

Accuracy and Precision Evaluation

Objective: To assess the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Spike the internal standard into each QC sample.

  • Analyze at least five replicates of each QC level in a single analytical run (for intra-assay precision) and on at least three different days (for inter-assay precision).

  • Calculate the concentration of the analytes in the QC samples using the calibration curve.

  • Accuracy is expressed as the percentage of the measured concentration to the nominal concentration (% bias).

  • Precision is expressed as the coefficient of variation (%CV).

  • Acceptance criteria are typically ±15% for both accuracy and precision (±20% at the LLOQ).[5]

Recovery and Matrix Effect Assessment

Objective: To evaluate the efficiency of the extraction procedure (recovery) and the influence of co-eluting matrix components on the analyte ionization (matrix effect).

Protocol:

  • Recovery:

    • Prepare three sets of samples:

      • Set A: Analytes and internal standard spiked into the biological matrix before extraction.

      • Set B: Analytes and internal standard spiked into the post-extracted blank matrix.

      • Set C: Analytes and internal standard in a neat solution.

    • Analyze all three sets.

    • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100.

  • Matrix Effect:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set C) x 100.

    • An ideal internal standard will have a similar matrix effect to the analyte, resulting in a consistent analyte/IS peak area ratio even in the presence of ion suppression or enhancement.

The following diagram illustrates the relationship between the different sample sets used to determine recovery and matrix effect.

Recovery and Matrix Effect Assessment set_a Set A (Analyte + IS in Matrix) set_b Set B (Analyte + IS in Extracted Matrix) set_a->set_b Extraction set_c Set C (Analyte + IS in Solvent) set_b->set_c Comparison

Sample Sets for Recovery and Matrix Effect

References

A Head-to-Head Comparison of Oleic Acid-d9 and Stearic Acid-d18 for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate tracer is a critical decision in the design of metabolic flux analysis experiments. Deuterated fatty acids are invaluable tools for tracing the fate of lipids in various biological systems. This guide provides a head-to-head comparison of two commonly used tracers, Oleic acid-d9 and Stearic acid-d18, to aid researchers in choosing the optimal tracer for their specific research questions. This comparison is based on their distinct metabolic fates and physicochemical properties, supported by experimental data from various studies.

Performance Comparison: this compound vs. Stearic Acid-d18

The choice between this compound and Stearic acid-d18 as a tracer for flux analysis is fundamentally dependent on the specific metabolic pathway being investigated. Their distinct chemical structures—oleic acid being a monounsaturated fatty acid and stearic acid being a saturated fatty acid—dictate their different routes of metabolism.[1][2][3][4]

ParameterThis compoundStearic Acid-d18Key Considerations for Flux Analysis
Chemical Structure C18:1 (monounsaturated)C18:0 (saturated)The double bond in oleic acid influences its physical properties and metabolic fate.
Cellular Uptake Generally taken up more rapidly by cells.Taken up more slowly by cells compared to oleic acid.[1][2][3][4]Differences in uptake rates need to be accounted for when designing time-course experiments.
Incorporation into Triglycerides Readily incorporated into triglycerides.Poorly incorporated into triglycerides directly.[1][2][3][4]This compound is a better tracer for studying triglyceride synthesis and storage.
Incorporation into Phospholipids Incorporated into phospholipids.Incorporated into phospholipids, sometimes at a higher rate than oleic acid.[1][2][3][4]Both can be used to trace phospholipid synthesis, but their relative incorporation may vary by cell type.
Desaturation Already unsaturated.A significant portion is rapidly desaturated to oleic acid by Stearoyl-CoA Desaturase-1 (SCD1).[1][2][3][4]Stearic acid-d18 is an excellent tracer for measuring SCD1 activity and the flux through this pathway.
Oxidation (β-oxidation) More readily oxidized for energy production compared to stearic acid.[1][2][3][4]Oxidized at a slower rate than oleic acid.[5]This compound is a more suitable tracer for studying fatty acid oxidation rates.
Isotopic Stability Deuterium atoms are stable.Deuterium atoms are stable.Both are reliable tracers with minimal kinetic isotope effects for most applications.
Primary Applications in Flux Analysis Tracing fatty acid uptake, triglyceride synthesis, and β-oxidation.Measuring the activity of desaturases (SCD1), and tracing the flux of saturated fatty acids into various lipid pools.The choice of tracer should align with the primary research question.

Experimental Protocols

A generalized experimental protocol for a comparative flux analysis study using this compound and Stearic acid-d18 is provided below. This protocol is intended as a template and should be optimized for the specific cell type and experimental conditions.

Objective: To compare the metabolic flux of oleic acid and stearic acid into different lipid species in cultured cells.
Materials:
  • Cell culture medium and supplements

  • Cultured cells of interest (e.g., hepatocytes, adipocytes, cancer cell lines)

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Stearic acid-d18 (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Fatty acid-free bovine serum albumin (BSA)

  • Internal standards for lipid classes (e.g., C17:0-containing lipids)

  • Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)

  • Reagents for derivatization (if using GC-MS)

Procedure:
  • Preparation of Tracer-BSA Conjugate:

    • Dissolve this compound and Stearic acid-d18 in ethanol.

    • Separately mix each deuterated fatty acid solution with a 10% (w/v) fatty acid-free BSA solution in serum-free medium to achieve the desired final tracer concentration (e.g., 100 µM).

    • Incubate at 37°C for 30 minutes to allow for complex formation.

  • Cell Culture and Labeling:

    • Plate cells in multi-well plates and grow to the desired confluency.

    • Wash cells with phosphate-buffered saline (PBS).

    • Incubate cells with the prepared this compound-BSA or Stearic acid-d18-BSA conjugate in serum-free medium for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Lipid Extraction:

    • At each time point, wash cells with ice-cold PBS.

    • Scrape cells in methanol and transfer to a glass tube.

    • Add internal standards.

    • Perform a Bligh-Dyer or Folch lipid extraction using a chloroform:methanol mixture.

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the lower organic phase containing the lipids.

  • Sample Analysis by LC-MS/MS:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

    • Inject the sample onto a reverse-phase chromatography column coupled to a high-resolution mass spectrometer.

    • Use a gradient elution to separate different lipid classes.

    • Acquire data in full scan and tandem MS (MS/MS) mode to identify and quantify the deuterated fatty acids and their incorporation into various lipid species.

  • Data Analysis:

    • Identify and quantify the isotopologues of the parent fatty acids and the lipid species containing them.

    • Calculate the isotopic enrichment in each lipid pool over time.

    • Determine the flux rates by fitting the data to appropriate metabolic models.

Visualizing Metabolic Pathways and Workflows

Metabolic Fates of Oleic and Stearic Acid

Fatty_Acid_Metabolism Metabolic Fates of Oleic and Stearic Acid OA_d9 This compound (C18:1) Uptake Cellular Uptake OA_d9->Uptake Faster SA_d18 Stearic Acid-d18 (C18:0) SA_d18->Uptake Slower Activation Acyl-CoA Synthetase Uptake->Activation OA_CoA Oleoyl-CoA-d9 Activation->OA_CoA from Oleic Acid SA_CoA Stearoyl-CoA-d18 Activation->SA_CoA from Stearic Acid PL Phospholipids OA_CoA->PL TG Triglycerides OA_CoA->TG Oxidation β-Oxidation OA_CoA->Oxidation More readily SCD1 Stearoyl-CoA Desaturase-1 (SCD1) SA_CoA->SCD1 SA_CoA->PL SA_CoA->TG Less direct SA_CoA->Oxidation Slower SCD1->OA_CoA Desaturation Energy Energy (ATP) Oxidation->Energy

Caption: Metabolic pathways of this compound and Stearic acid-d18.

Experimental Workflow for Comparative Flux Analysis

Experimental_Workflow Comparative Flux Analysis Workflow Start Start: Prepare Tracer-BSA Conjugates Cell_Culture Cell Culture and Plating Start->Cell_Culture Labeling_OA Incubate with This compound Cell_Culture->Labeling_OA Labeling_SA Incubate with Stearic Acid-d18 Cell_Culture->Labeling_SA Time_Course Time Course Sampling Labeling_OA->Time_Course Labeling_SA->Time_Course Lipid_Extraction Lipid Extraction Time_Course->Lipid_Extraction Analysis LC-MS/MS Analysis Lipid_Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation Comparison Head-to-Head Comparison Flux_Calculation->Comparison

Caption: Workflow for comparing this compound and Stearic acid-d18.

References

Assessing the Purity of Commercially Available Oleic Acid-d9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and metabolism studies, the purity of isotopically labeled compounds is paramount. This guide provides a framework for assessing the chemical and isotopic purity of commercially available Oleic acid-d9, a deuterated analog of the ubiquitous monounsaturated fatty acid. We present a comparative overview of analytical techniques, potential impurities, and alternative deuterated fatty acids, supported by detailed experimental protocols.

Quantitative Purity Analysis

The purity of this compound is determined by two main factors: its chemical purity (the percentage of the material that is oleic acid) and its isotopic enrichment (the percentage of the oleic acid molecules that are deuterated to the specified degree). Commercially available this compound typically boasts a chemical purity of over 99%. However, the isotopic distribution can vary. Below is a comparative table summarizing the typical purity specifications from major suppliers. Researchers are strongly encouraged to request lot-specific Certificates of Analysis for precise data.

Table 1: Comparison of Typical Purity Specifications for Commercial this compound

SupplierProduct NumberStated Chemical PurityStated Isotopic Purity (d9)Potential Impurities
Supplier A OA-d9-A>99%≥98 atom % DOther fatty acids (e.g., palmitic, stearic, linoleic), positional isomers
Supplier B OA-d9-B>99%Not specified, inquire for lotOther fatty acids, residual solvents
Supplier C OA-d9-C≥98%≥98 atom % DRelated fatty acid methyl esters, oxidation products

Alternative Deuterated Fatty Acids

For studies requiring different fatty acid tracers, several other deuterated options are commercially available. The choice of deuterated fatty acid will depend on the specific metabolic pathway under investigation.

Table 2: Commercially Available Deuterated Fatty Acid Alternatives

Deuterated Fatty AcidSupplier ExampleTypical Chemical PurityTypical Isotopic Purity
Palmitic acid-d31Supplier D>98%≥98 atom % D
Linoleic acid-d4Supplier E>99%≥99% deuterated forms (d1-d4)
Stearic acid-d35Supplier F>98%≥98 atom % D
Arachidonic acid-d8Supplier G>99%≥98 atom % D

Experimental Workflow for Purity Assessment

A systematic approach is crucial for the comprehensive assessment of this compound purity. The following workflow outlines the key experimental stages, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Analysis & Reporting A Commercial this compound Sample B Derivatization to FAMEs (for GC analysis) A->B E Intact Molecular Ion Analysis (LC-MS/MS) A->E C Chemical Purity Assessment (GC-FID) B->C D Isotopic Enrichment & Impurity ID (GC-MS) B->D F Quantify Chemical Purity C->F G Determine Isotopic Distribution D->G H Identify & Quantify Impurities D->H I Generate Purity Report F->I G->I H->I

Workflow for this compound Purity Assessment

Detailed Experimental Protocols

Accurate and reproducible data rely on well-defined experimental protocols. The following sections detail the methodologies for the key analytical techniques used in the purity assessment of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Chemical Purity

This method is used to determine the overall chemical purity of the oleic acid sample by separating and quantifying all fatty acid methyl esters (FAMEs).

  • Sample Preparation (Derivatization to FAMEs):

    • Accurately weigh approximately 10 mg of the this compound sample into a screw-cap glass tube.

    • Add 2 mL of a 2% (v/v) sulfuric acid solution in methanol.

    • Cap the tube tightly and heat at 60°C for 2 hours in a heating block or water bath.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.

    • Vortex vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: DB-23 capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column suitable for FAME separation.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.

      • Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • Identify the FAME peaks by comparing their retention times with a certified FAME standard mixture.

    • Calculate the area percentage of each peak. The chemical purity of oleic acid is the percentage of the oleic acid methyl ester peak area relative to the total area of all fatty acid peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment and Impurity Identification

GC-MS is employed to confirm the identity of the oleic acid methyl ester peak, identify any co-eluting impurities, and determine the isotopic enrichment of the deuterated compound.

  • Sample Preparation: Same as for GC-FID.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or tandem mass spectrometer.

    • Column and GC conditions: Same as for GC-FID.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Scan Speed: 2 scans/second.

    • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Impurity Identification: The mass spectra of minor peaks are compared against a mass spectral library (e.g., NIST) to identify potential impurities.

    • Isotopic Enrichment:

      • Acquire the mass spectrum of the this compound methyl ester peak.

      • Determine the ion intensities for the molecular ion (or a characteristic fragment ion) cluster. For this compound methyl ester (C19H31D9O2), the expected molecular weight is approximately 319.5 g/mol .

      • Calculate the isotopic distribution by normalizing the intensity of each isotopologue to the sum of all intensities in the cluster.

      • The isotopic enrichment is the percentage of the d9 isotopologue.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact Molecular Analysis

LC-MS/MS can be used for the analysis of the intact this compound without derivatization, providing complementary information on its purity and stability.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent (e.g., methanol/chloroform 1:1 v/v) to a concentration of approximately 1 µg/mL.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

    • Mass Spectrometer: AB SCIEX QTRAP 6500+ or equivalent triple quadrupole or high-resolution mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 60% B, increase to 99% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • MRM Transitions (for targeted analysis):

      • Oleic acid (non-labeled): Q1: 281.2 m/z, Q3: 281.2 m/z (or a characteristic fragment).

      • This compound: Q1: 290.3 m/z, Q3: 290.3 m/z (or a characteristic fragment).

  • Data Analysis:

    • The presence of a peak at the expected retention time and with the correct MRM transition confirms the identity of this compound.

    • The peak area can be used for quantitative analysis against a standard curve.

    • The presence of a signal at the MRM transition for non-labeled oleic acid can be used to estimate the level of this specific impurity.

By employing these methodologies, researchers can confidently assess the purity of their commercially available this compound, ensuring the reliability and accuracy of their experimental results.

Safety Operating Guide

Navigating the Disposal of Oleic Acid-d9: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of deuterated compounds like Oleic acid-d9 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing environmental impact.

Core Disposal and Safety Parameters

When handling this compound, it is imperative to adhere to established safety protocols. The following table summarizes key quantitative data and recommendations derived from safety data sheets for oleic acid. While this information is for the non-deuterated form, it provides a strong foundation for handling its deuterated counterpart.

ParameterSpecificationCitation
Storage Temperature 2 - 8 °C[1]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.[1]
Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, carbon dioxide.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[2][3]
Disposal Consideration Offer to a licensed disposal company. Do not allow product to reach sewage system or open water.[1][3]
Environmental Precautions Avoid release to the environment. May cause long-lasting harmful effects to aquatic life.[3][4]

Procedural Workflow for Disposal

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.

Caption: Decision workflow for this compound waste management.

Detailed Disposal Protocol

This protocol provides a step-by-step methodology for the safe disposal of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure, unused product, solutions containing the compound, and contaminated lab materials (e.g., pipette tips, gloves).
  • Segregate this compound waste from other chemical waste streams to avoid cross-contamination and ensure proper disposal classification.[5] Keeping waste solvents separate is crucial.[5]

2. Containerization:

  • Select a chemically compatible, leak-proof waste container with a secure lid. Glass or high-density polyethylene (HDPE) containers are generally suitable.
  • Ensure the container is clean and dry before adding any waste.

3. Labeling:

  • Clearly label the waste container with "Waste this compound".
  • If the waste is a solution, list all components and their approximate concentrations.
  • Include the date when the waste was first added to the container.
  • Attach any relevant hazard symbols as required by your institution's safety protocols.

4. Waste Accumulation and Storage:

  • Keep the waste container tightly sealed when not in use.[1]
  • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1][6]
  • Store away from incompatible materials such as strong oxidizing agents.[2][3]

5. Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[3][4] It may cause long-lasting harmful effects to aquatic life.[4]
  • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1][3]
  • Follow all local, state, and federal regulations for hazardous waste disposal.[3][7]

6. Spill Management:

  • In the event of a spill, contain the material using an inert absorbent (e.g., vermiculite, sand).[3]
  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, during cleanup.[1][6]
  • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[3]
  • Ventilate the area of the spill.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.